Product packaging for CalFluor 555 Azide(Cat. No.:)

CalFluor 555 Azide

Cat. No.: B12371884
M. Wt: 891.1 g/mol
InChI Key: YSYLJQBBTLEFRT-UHFFFAOYSA-N
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Description

CalFluor 555 Azide is a useful research compound. Its molecular formula is C41H60N7O11S2+ and its molecular weight is 891.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60N7O11S2+ B12371884 CalFluor 555 Azide

Properties

Molecular Formula

C41H60N7O11S2+

Molecular Weight

891.1 g/mol

IUPAC Name

3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1

InChI Key

YSYLJQBBTLEFRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

CalFluor 555 Azide: A Technical Guide for Advanced Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic probe that has emerged as a powerful tool for the visualization of alkyne-tagged biomolecules in a wide range of biological systems.[1][2] Developed by the Bertozzi group, this probe belongs to the CalFluor family of dyes, which are designed to be "dark" until they participate in a click chemistry reaction.[1][2] This unique "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules without the need for wash steps.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, quantitative data, detailed experimental protocols, and visualizations of its application in bioorthogonal chemistry.

This compound's fluorogenic nature stems from a photoinduced electron transfer (PeT) quenching mechanism. In its azide form, the fluorophore is quenched. Upon reaction with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a stable triazole is formed, disrupting the PeT process and leading to a significant increase in fluorescence emission. This property makes it an ideal reagent for imaging newly synthesized glycans, proteins, DNA, and RNA that have been metabolically labeled with alkyne-containing precursors.

Core Properties and Quantitative Data

This compound is a water-soluble, rhodamine-based dye with an azide functional group for click chemistry. Its key chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₄₁H₆₀N₇O₁₁S₂⁺
Molecular Weight 891.08 g/mol
CAS Number 1798305-99-3
Appearance Dark red amorphous solid
Solubility Water, DMSO
Storage -20°C, desiccated, protected from light

The defining characteristic of this compound is its dramatic increase in fluorescence upon reaction with an alkyne. The following table summarizes the key spectral properties of CalFluor 555 in both its azide and triazole (post-click reaction) forms.

Spectral PropertyThis compound (Pre-Click)CalFluor 555 Triazole (Post-Click)Reference
Excitation Maximum (λex) 557 nm561 nm
Emission Maximum (λem) 577 nm583 nm
Quantum Yield (Φ) 0.01740.604
Extinction Coefficient (ε) Not available110,000 cm⁻¹M⁻¹
Fluorescence Enhancement -~35-fold

Experimental Protocols

The following are detailed protocols for the use of this compound in cell-based imaging experiments. These protocols provide a general framework and may require optimization for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-containing sugar, N-α-D-acetylgalactosamine (GalNAz), into cellular glycans.

Materials:

  • Cells of interest (e.g., HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow overnight.

  • Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: On the day of the experiment, dilute the Ac4GalNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM. Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

  • Incubation: Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac4GalNAz.

Fixation and Permeabilization

This protocol is for preparing metabolically labeled cells for intracellular staining with this compound.

Materials:

  • Metabolically labeled cells

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • PBS

Procedure:

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

  • Washing: Gently wash the cells twice with PBS.

  • Permeabilization: Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Gently wash the cells twice with PBS.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the alkyne-labeled glycans and this compound.

Materials:

  • Fixed and permeabilized cells with alkyne-labeled biomolecules

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-5 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

  • Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The volumes below are for one well of a 24-well plate (approximately 500 µL).

    • 439 µL PBS

    • 1 µL this compound stock solution (final concentration: 2-10 µM)

    • 20 µL CuSO₄:THPTA (1:5 molar ratio) premix (final concentration: 2 mM CuSO₄, 10 mM THPTA)

    • 40 µL Sodium Ascorbate stock solution (final concentration: 40 mM)

    • Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging. Mount the coverslips on a microscope slide with an appropriate mounting medium.

Visualizations

Signaling Pathway: Metabolic Glycoengineering and Visualization

The following diagram illustrates the workflow for labeling and visualizing glycoproteins using metabolic glycoengineering and this compound.

Metabolic_Glycoengineering_Workflow cluster_cell Cellular Environment cluster_detection Detection cluster_reagents Reagents Ac4GalNAz Ac4GalNAz (Alkyne-modified sugar precursor) Metabolism Cellular Metabolism Ac4GalNAz->Metabolism Uptake & processing Alkyne_Glycoprotein Glycoprotein with incorporated alkyne Metabolism->Alkyne_Glycoprotein Incorporation into glycans Fix_Perm Fixation & Permeabilization Alkyne_Glycoprotein->Fix_Perm Click_Reaction Click Reaction (CuAAC) Fix_Perm->Click_Reaction Fluorescent_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Fluorescent_Glycoprotein Microscopy Fluorescence Microscopy Fluorescent_Glycoprotein->Microscopy Visualization Visualization of Glycoprotein Localization Microscopy->Visualization Image Acquisition CalFluor555_Azide This compound (Non-fluorescent) CalFluor555_Azide->Click_Reaction Copper CuSO4 + Ligand + Sodium Ascorbate Copper->Click_Reaction Experimental_Workflow Start Start: Culture Cells Metabolic_Labeling 1. Metabolic Labeling with Alkyne-Sugar Start->Metabolic_Labeling Wash1 2. Wash (3x with PBS) Metabolic_Labeling->Wash1 Fixation 3. Fixation (4% PFA) Wash1->Fixation Wash2 4. Wash (2x with PBS) Fixation->Wash2 Permeabilization 5. Permeabilization (Triton X-100) Wash2->Permeabilization Wash3 6. Wash (2x with PBS) Permeabilization->Wash3 Click_Reaction 7. Click Reaction with This compound Wash3->Click_Reaction Wash4 8. Wash (3x with PBS) Click_Reaction->Wash4 Mount_Image 9. Mount and Image Wash4->Mount_Image End End: Data Analysis Mount_Image->End

References

CalFluor 555 Azide: A Technical Guide to its Fluorescence Principle and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of CalFluor 555 Azide, a powerful fluorogenic probe. We will delve into its mechanism of fluorescence, photophysical properties, and its application in bioconjugation through click chemistry. This guide provides detailed experimental protocols and visual representations to facilitate its effective use in research and development.

Core Principle of Fluorescence: Photoinduced Electron Transfer

This compound is a rhodamine-based dye that, in its native state, is non-fluorescent.[1][2] This fluorescence quenching is achieved through a process called photoinduced electron transfer (PeT).[3][4] An electron-rich 3-azido-4,6-dialkoxyaryl group is attached to the fluorophore core.[3] Upon excitation, this "quencher" moiety readily donates an electron to the electronically excited fluorophore, preventing the emission of a photon and thus keeping the molecule in a "dark" state.

The fluorescence is activated through a highly specific chemical reaction known as an azide-alkyne cycloaddition, a cornerstone of "click chemistry". When this compound reacts with an alkyne-modified biomolecule, the azide group is converted into a stable triazole ring. This chemical transformation sufficiently raises the oxidation potential of the aryl group, inhibiting the PeT process. Consequently, upon excitation, the fluorophore can now relax by emitting a photon, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous as it allows for the detection of labeled molecules with minimal background signal, often eliminating the need for wash steps.

Photophysical Properties

The photophysical characteristics of this compound and its corresponding triazole product are summarized below. The significant increase in the fluorescence quantum yield upon reaction with an alkyne highlights its efficacy as a fluorogenic probe.

PropertyThis compound (Unreacted)CalFluor 555 Triazole (Reacted)
Excitation Maximum (λmax)555 nm557 nm
Emission Maximum (λem)577 nm580 nm
Fluorescence Quantum Yield (Φfl)0.01780.351
Fluorescence Enhancement-~20-fold

Data sourced from Shieh P., et al. (2015). J. Am. Chem. Soc., 137: 7145−51.

Bioconjugation via Azide-Alkyne Cycloaddition

This compound is designed for covalent labeling of alkyne-containing biomolecules through the Huisgen 1,3-dipolar cycloaddition, commonly referred to as "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. Two primary methods are employed for this conjugation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between the terminal alkyne and the azide, resulting in the formation of a 1,4-disubstituted triazole. This method is highly robust and widely used for labeling a variety of biomolecules, including proteins, nucleic acids, and glycans.

cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CalFluor555_Azide CalFluor 555-N₃ Triazole_Product CalFluor 555-Triazole-Biomolecule CalFluor555_Azide->Triazole_Product + Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Triazole_Product + Copper_Catalyst Cu(I) catalyst (e.g., CuSO₄ + Sodium Ascorbate) Copper_Catalyst->Triazole_Product cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CalFluor555_Azide CalFluor 555-N₃ Triazole_Product CalFluor 555-Triazole-Biomolecule CalFluor555_Azide->Triazole_Product + Cyclooctyne_Biomolecule Biomolecule-Cyclooctyne Cyclooctyne_Biomolecule->Triazole_Product cluster_2 Experimental Workflow for Fixed Cell Labeling Start Start: EdU-labeled cells Fixation Fixation (3.7% PFA) Start->Fixation Permeabilization Permeabilization (0.5% Triton X-100) Fixation->Permeabilization Labeling Labeling with This compound Cocktail (CuAAC) Permeabilization->Labeling Imaging Fluorescence Microscopy Labeling->Imaging

References

A Technical Guide to CalFluor 555 Azide: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Belonging to the CalFluor series of probes, it operates on the principle of photoinduced electron transfer (PeT), rendering it minimally fluorescent until it participates in a click chemistry reaction. This "turn-on" characteristic is highly advantageous for applications requiring high signal-to-noise ratios, as it significantly reduces background fluorescence from unreacted probes, often eliminating the need for wash steps. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and reaction pathways associated with this compound.

Core Properties of this compound

The utility of this compound stems from its distinct photophysical properties, both in its azide form and after undergoing a click reaction to form a stable triazole. The key quantitative data are summarized below.

PropertyThis compoundCalFluor 555 Triazole
Excitation Maximum (λex) 557 nm561 nm[1]
Emission Maximum (λem) 577 nm583 nm[1]
Quantum Yield (Φ) 0.0174[1]0.604[1]
Extinction Coefficient (ε) Not explicitly foundNot explicitly found
Fluorescence Lifetime (τ) Not explicitly foundNot explicitly found

Note: The extinction coefficient and fluorescence lifetime for this compound were not explicitly available in the searched literature.

Experimental Protocols

This compound is primarily utilized in two types of bioorthogonal reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction offers a highly efficient method for labeling alkyne-modified biomolecules with this compound. A typical protocol for labeling in a cellular context is as follows:

Materials:

  • Alkyne-labeled cells (e.g., cells metabolically labeled with an alkyne-containing sugar, amino acid, or nucleoside)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • A copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Cell Preparation: Culture and metabolically label cells with the desired alkyne-containing molecule according to established protocols. Fix and permeabilize the cells if intracellular labeling is required.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).

  • Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 100 µL, the following can be combined:

    • PBS to the final volume.

    • 1 µL of this compound stock solution (final concentration ~100 µM).

    • 1 µL of CuSO₄ stock solution (final concentration ~200 µM).

    • 1 µL of THPTA stock solution (final concentration ~1 mM).

    • 1 µL of sodium ascorbate stock solution (final concentration ~3 mM).

    • Note: The final concentrations may need to be optimized for specific applications.

  • Labeling: Add the click reaction cocktail to the prepared cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended): Although this compound is fluorogenic, washing steps can help to reduce any residual background. Wash the cells two to three times with PBS.

  • Imaging: The labeled cells can now be imaged using a fluorescence microscope with appropriate filter sets for the CalFluor 555 fluorophore (excitation around 561 nm and emission around 583 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative for labeling, which is particularly advantageous for live-cell imaging due to the cytotoxicity of copper. This method utilizes a strained cyclooctyne to react with the azide.

Materials:

  • Azide-labeled cells or biomolecules.

  • A cyclooctyne-functionalized fluorescent probe (in this conceptual protocol, we consider a scenario where the biomolecule is azide-labeled and the detection reagent is a cyclooctyne-dye, as CalFluor 555 is the azide). For the purpose of illustrating the protocol, we will describe the general steps for labeling azide-modified biomolecules with a strained alkyne.

  • Appropriate buffer or cell culture medium.

Procedure:

  • Preparation of Azide-Modified Sample: Introduce azide groups into your biomolecule of interest using metabolic labeling or chemical modification.

  • Reagent Preparation: Prepare a stock solution of the strained cyclooctyne-dye conjugate in a suitable solvent like DMSO.

  • Labeling:

    • For live-cell imaging, dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Add the labeling medium to the cells and incubate for a specific period (e.g., 10-60 minutes) at 37°C. The optimal time and concentration should be determined empirically.

    • For in vitro labeling of purified biomolecules, mix the azide-containing sample with the cyclooctyne-dye in a suitable buffer and incubate at room temperature or 37°C.

  • Washing: Wash the cells with fresh medium or buffer to remove any unbound probe.

  • Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for the fluorophore used.

Reaction Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction using this compound to label an alkyne-modified biomolecule.

CuAAC_Workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Combine in Reaction Buffer Biomolecule->Reaction_Mix CalFluor CalFluor 555 Azide CalFluor->Reaction_Mix Catalyst Add Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Reaction_Mix->Catalyst Incubation Incubate (RT, 30-60 min) Catalyst->Incubation Wash Wash (Optional) Incubation->Wash Imaging Fluorescence Imaging Wash->Imaging

Workflow for CuAAC labeling with this compound.

Signaling Pathway and Logical Relationship

The core principle of this compound's fluorogenic nature is the quenching of its fluorescence in the azide form and the subsequent enhancement upon triazole formation. This can be represented as a logical relationship.

Fluorogenic_Mechanism cluster_state1 Initial State cluster_reaction Reaction cluster_state2 Final State Azide This compound Quenched Low Fluorescence (Quenched State) Azide->Quenched Click_Reaction Click Chemistry (+ Alkyne, Cu(I) or Strain) Azide->Click_Reaction Triazole CalFluor 555 Triazole Click_Reaction->Triazole Fluorescent High Fluorescence (Bright State) Triazole->Fluorescent

Fluorogenic activation of this compound.

References

An In-Depth Technical Guide to CalFluor 555 Azide: Quantum Yield and Brightness for Advanced Bio-Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key performance characteristics of CalFluor 555 Azide, a fluorogenic probe increasingly utilized in advanced biological imaging and drug development. We will delve into its quantum yield and brightness, providing the necessary data and experimental protocols for its effective application.

Core Photophysical Properties of CalFluor 555

This compound is a member of the CalFluor series of dyes, which are designed to be "fluorogenic." This means the azide form of the dye is essentially non-fluorescent and becomes brightly fluorescent only after undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This property is highly advantageous for bio-imaging as it minimizes background fluorescence from unreacted probes, leading to a high signal-to-noise ratio.

The fluorescence of this compound is quenched in its initial state due to photoinduced electron transfer (PeT). Upon reaction with an alkyne-modified biomolecule, the resulting triazole formation disrupts this quenching mechanism, leading to a significant increase in fluorescence.[1]

Quantitative Data Summary

The following table summarizes the key photophysical parameters of this compound before and after the click reaction. The brightness of a fluorophore is a critical parameter for assessing its performance in imaging applications and is calculated as the product of its molar extinction coefficient and quantum yield.

ParameterThis compound (Pre-Click)CalFluor 555 Triazole (Post-Click)
Excitation Maximum (λex) Not Applicable (Essentially Non-Fluorescent)561 nm[1]
Emission Maximum (λem) Not Applicable583 nm[1]
Quantum Yield (Φ) ~0.017 (Calculated from 35x enhancement)0.604 [1]
Molar Extinction Coefficient (ε) Not Applicable~150,000 cm⁻¹M⁻¹
Brightness (ε x Φ) Negligible~90,600 cm⁻¹M⁻¹

Note on Molar Extinction Coefficient: The precise molar extinction coefficient for the CalFluor 555 triazole has not been published. However, CalFluor 555 is structurally and spectrally similar to Alexa Fluor 555. Therefore, the molar extinction coefficient of Alexa Fluor 555, which is approximately 150,000 cm⁻¹M⁻¹, is used here as a reasonable estimate.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound

  • Alkyne-containing molecule for the click reaction

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the CalFluor 555 triazole: React this compound with an excess of an alkyne-containing molecule in PBS using a standard CuAAC protocol (see Protocol 2 below) to ensure complete conversion to the fluorescent triazole form.

  • Prepare a series of dilutions: Create a series of five dilutions for both the CalFluor 555 triazole and the reference standard in the same solvent (e.g., PBS for the triazole and ethanol for Rhodamine 6G). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: In the fluorometer, record the fluorescence emission spectrum for each dilution, ensuring to use the same excitation wavelength and instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the CalFluor 555 triazole and the reference standard.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the CalFluor 555 triazole:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling alkyne-modified proteins with this compound.

Materials:

  • Alkyne-modified protein in a buffer without sodium azide.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • Protein labeling buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

  • Add this compound: Add the this compound stock solution to the protein solution. The final concentration of the azide should be in excess of the protein concentration.

  • Add THPTA Ligand: Add the THPTA stock solution and mix gently.

  • Add Copper Sulfate: Add the CuSO₄ stock solution and mix gently.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Mix gently.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or spin filtration.

Visualizations

Experimental Workflow for Quantum Yield Determination

G Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare CalFluor 555 Triazole Solution dilute_sample Create Serial Dilutions of Sample prep_sample->dilute_sample prep_std Prepare Reference Standard Solution dilute_std Create Serial Dilutions of Standard prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Slopes and Refractive Indices plot->calculate result Quantum Yield (Φ) calculate->result

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

Workflow for Visualizing Nascent Proteins

G Workflow for Visualizing Nascent Proteins with this compound cluster_cell_culture Cell Culture and Labeling cluster_fix_perm Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Imaging culture Culture Cells metabolic_label Metabolically Label with Alkyne-Modified Amino Acid culture->metabolic_label fix Fix Cells metabolic_label->fix perm Permeabilize Cells fix->perm add_reagents Add CuAAC Reagents: - this compound - CuSO4 - Ligand - Sodium Ascorbate perm->add_reagents incubate Incubate at Room Temperature add_reagents->incubate wash Wash Cells incubate->wash microscopy Fluorescence Microscopy wash->microscopy result Visualize Nascent Proteins microscopy->result

Caption: A schematic outlining the process of labeling and visualizing newly synthesized proteins in cells.

References

CalFluor 555 Azide: A Technical Guide to its Mechanism and Application in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of CalFluor 555 Azide, a powerful fluorogenic probe for the detection and visualization of alkyne-labeled biomolecules. This document provides a comprehensive overview of its underlying principles, quantitative performance data, detailed experimental protocols, and visual representations of its activation and application in biological systems.

Core Mechanism of Action: Photoinduced Electron Transfer (PeT)

This compound is a "smart" fluorescent probe that remains in a non-fluorescent or "dark" state until it undergoes a specific chemical reaction.[1][2][3] Its mechanism of action is based on the principle of photoinduced electron transfer (PeT) .[3][4] In its native azide form, an electron-rich quenching group is in close proximity to the fluorophore core. Upon excitation with light, the excited fluorophore is rapidly quenched through the transfer of an electron from the quenching moiety, preventing the emission of a photon.

This quenching mechanism is reversed upon the conversion of the azide group into a triazole ring through a bioorthogonal click chemistry reaction with an alkyne-containing molecule. The formation of the triazole ring alters the electronic properties of the quenching group, disrupting the PeT process. This disruption "turns on" the fluorescence of the CalFluor 555 dye, resulting in a significant increase in fluorescence intensity, allowing for the sensitive and specific detection of the labeled biomolecule with minimal background signal. This fluorogenic nature makes this compound particularly advantageous for applications where the removal of unreacted probe is challenging, such as in live-cell imaging.

Mechanism_of_Action cluster_0 This compound (Non-fluorescent) cluster_1 Click Reaction cluster_2 CalFluor 555 Triazole (Fluorescent) Azide CalFluor 555 (Azide Form) Quencher PeT Quenching Group Azide->Quencher e- transfer (Quenching) Alkyne Alkyne-labeled Biomolecule Triazole CalFluor 555 (Triazole Form) Alkyne->Triazole Click Chemistry (CuAAC or SPAAC) NoQuenching PeT Disrupted Triazole->NoQuenching Fluorescence Emission

Figure 1: Mechanism of this compound activation.

Quantitative Data Presentation

The spectral properties and fluorescence enhancement of this compound are critical for its effective use. The following table summarizes the key quantitative data for CalFluor 555 in its azide (quenched) and triazole (fluorescent) forms.

PropertyThis compoundCalFluor 555 TriazoleReference
Excitation Maximum (λex) 557 nm561 nm
Emission Maximum (λem) 577 nm583 nm
Quantum Yield (Φ) 0.01740.604
Fluorescence Enhancement -~35-fold

Experimental Protocols

The following are detailed methodologies for the application of this compound in common labeling experiments.

Labeling of Alkyne-Modified Proteins in Cell Lysates (CuAAC)

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid analog using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein lysate (1-5 mg/mL)

  • This compound (1 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO4) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (50 mM stock in DMSO/water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol

  • Chloroform

Procedure:

  • In a microcentrifuge tube, combine the following:

    • 50 µL of alkyne-modified protein lysate

    • This compound to a final concentration of 10-50 µM (e.g., 1 µL of 1 mM stock for a final concentration of 20 µM in a 50 µL reaction)

    • 1 µL of 50 mM CuSO4 solution (final concentration 1 mM)

    • 1 µL of 50 mM THPTA or TBTA solution (final concentration 1 mM)

  • Vortex the mixture gently.

  • Initiate the click reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate (final concentration 2 mM).

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • To precipitate the labeled protein, add 4 volumes of cold methanol, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold methanol and centrifuge again.

  • Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

Protein_Labeling_Workflow Start Start: Alkyne-modified Protein Lysate Reagents Add Click Reaction Cocktail: - this compound - CuSO4 - THPTA/TBTA - Sodium Ascorbate Start->Reagents Incubate Incubate at RT (30-60 min, protected from light) Reagents->Incubate Precipitate Protein Precipitation (Methanol) Incubate->Precipitate Wash Wash Pellet Precipitate->Wash Analyze Downstream Analysis (e.g., SDS-PAGE, Western Blot) Wash->Analyze

Figure 2: Workflow for protein labeling in cell lysates.

Imaging of Metabolically Labeled Glycans in Live Cells (SPAAC)

This protocol outlines the use of this compound for imaging glycans that have been metabolically labeled with an alkyne-containing sugar analog via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry method.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Alkyne-modified sugar analog (e.g., a dibenzocyclooctyne (DBCO)-containing monosaccharide)

  • This compound (1 mM stock in DMSO)

  • Cell culture medium

  • PBS, pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing the alkyne-modified sugar analog for 24-72 hours. The optimal concentration and incubation time should be determined empirically for the specific cell type and sugar analog.

  • Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated sugar analogs.

  • Labeling: Prepare a labeling solution of this compound in a cell culture medium or PBS at a final concentration of 1-10 µM.

  • Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with PBS to remove the excess probe.

  • (Optional) Fixation and Permeabilization: For fixed-cell imaging or to label intracellular structures, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for CalFluor 555 (e.g., excitation ~555 nm, emission ~580 nm).

Live_Cell_Imaging_Workflow Start Start: Cells metabolically labeled with alkyne-sugar Wash1 Wash cells (PBS) Start->Wash1 Label Incubate with This compound Wash1->Label Wash2 Wash cells (PBS) Label->Wash2 Optional Optional Steps: - Fixation - Permeabilization - Counterstaining Wash2->Optional Image Fluorescence Microscopy Optional->Image

Figure 3: Workflow for live-cell glycan imaging.

Conclusion

This compound is a highly effective and versatile fluorogenic probe for the detection of alkyne-modified biomolecules. Its mechanism of action, based on the reversal of photoinduced electron transfer upon click chemistry, provides a high signal-to-noise ratio, making it an excellent choice for a wide range of applications in cell biology, chemical biology, and drug development. The detailed protocols provided herein serve as a starting point for researchers to implement this powerful tool in their experimental workflows.

References

CalFluor 555 Azide: A Technical Guide to its Fluorogenic Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CalFluor 555 Azide is a powerful fluorogenic probe designed for the specific and sensitive detection of alkyne-tagged biomolecules. Its unique "turn-on" fluorescence mechanism, activated upon reaction with an alkyne, makes it an invaluable tool for a wide range of applications in cell biology, chemical biology, and drug development, particularly in experiments where removal of unreacted probe is challenging. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and visualizations of its mechanism and workflow.

Core Principle: Fluorogenicity through Photoinduced Electron Transfer

This compound's fluorogenic nature stems from a process called photoinduced electron transfer (PeT). In its unreacted state, the azide group quenches the fluorescence of the rhodamine-based dye core. This means the molecule is essentially non-fluorescent. The azide moiety acts as an electron donor, and upon excitation of the fluorophore, an electron is transferred from the azide to the dye, preventing the emission of a photon.

This quenching mechanism is reversed upon the [3+2] cycloaddition reaction between the azide and an alkyne, a reaction commonly known as "click chemistry". The formation of a stable triazole ring eliminates the electron-donating ability of the azide group, thereby inhibiting the PeT process. As a result, the fluorophore is "switched on," and a strong fluorescent signal is produced.[1][2] This reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or can proceed without a catalyst using a strained cyclooctyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The primary advantage of this fluorogenic property is the significant increase in signal-to-noise ratio. Because the probe is only fluorescent after reacting with its target, background fluorescence from unreacted probe is minimal, often eliminating the need for wash steps, which is particularly beneficial for live-cell imaging and in vivo studies.

Quantitative Data

The spectral properties of this compound before and after its reaction with an alkyne are summarized below. The significant increase in the quantum yield upon triazole formation highlights its efficacy as a fluorogenic probe.

PropertyThis compound (Unreacted)CalFluor 555 Triazole (Reacted)
Excitation Wavelength (λex)~555 nm561 nm
Emission Wavelength (λem)-583 nm
Quantum Yield (Φ)-0.604
Fluorescence Enhancement-35-fold

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of fluorescence activation and a typical experimental workflow for labeling biomolecules.

fluorogenic_mechanism Mechanism of this compound Fluorescence Activation cluster_unreacted Unreacted State (Non-Fluorescent) cluster_reacted Reacted State (Fluorescent) unreacted_probe This compound pet Photoinduced Electron Transfer unreacted_probe->pet e- transfer click_reaction Click Chemistry (CuAAC or SPAAC) unreacted_probe->click_reaction excitation1 Excitation (555 nm) no_emission Fluorescence Quenched reacted_probe CalFluor 555 Triazole emission Emission (583 nm) reacted_probe->emission Photon release excitation2 Excitation (561 nm) alkyne Alkyne-tagged Biomolecule alkyne->click_reaction click_reaction->reacted_probe

Caption: Fluorescence activation of this compound via click chemistry.

experimental_workflow General Workflow for Biomolecule Labeling start Start: Prepare Cells or Biomolecules metabolic_labeling Metabolic Labeling with Alkyne-Modified Precursor start->metabolic_labeling fixation Cell Fixation & Permeabilization (for intracellular targets) metabolic_labeling->fixation click_reaction Perform Click Reaction: Add this compound and Catalyst (if CuAAC) metabolic_labeling->click_reaction For live cells fixation->click_reaction imaging Fluorescence Imaging (Microscopy, Flow Cytometry) click_reaction->imaging end End: Data Analysis imaging->end

Caption: A typical experimental workflow for labeling biomolecules.

Experimental Protocols

The following are generalized protocols for using this compound to label alkyne-modified biomolecules in cells. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is suitable for labeling intracellular or cell-surface biomolecules in fixed cells.

Materials:

  • Alkyne-labeled cells on coverslips or in a multi-well plate

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or other permeabilization agent

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • Culture cells and introduce the alkyne-modified metabolic precursor for a sufficient duration to allow incorporation.

    • Fix the cells with 3-4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a typical reaction volume of 500 µL:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Prepare a 100 mM stock solution of CuSO₄ in water.

      • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water.

      • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh immediately before use).

  • Labeling Reaction:

    • Prepare the click reaction cocktail by adding the reagents in the following order to PBS containing 0.1 mg/mL BSA:

      • This compound to a final concentration of 1-10 µM.

      • TBTA or THPTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 1 mM.

    • Mix gently by vortexing.

    • Add sodium ascorbate to a final concentration of 2 mM to initiate the reaction.

    • Immediately add the reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three to five times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the 555 nm excitation and corresponding emission wavelengths.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cells

This protocol uses a lower concentration of copper, which is less toxic to living cells. The ligand BTTAA is often preferred for live-cell applications.

Materials:

  • Alkyne-labeled live cells

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (BTTAA)

  • Sodium Ascorbate

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells and introduce the alkyne-modified metabolic precursor.

  • Labeling Reaction:

    • Prepare the click reaction cocktail in cell culture medium. For a final volume of 500 µL:

      • This compound to a final concentration of 1-10 µM.

      • CuSO₄ to a final concentration of 50 µM.

      • BTTAA to a final concentration of 300 µM.

      • Sodium Ascorbate to a final concentration of 5 mM.

    • Add the reagents to the cell culture medium and mix gently.

    • Replace the existing cell culture medium with the reaction cocktail.

    • Incubate for 15-60 minutes under normal cell culture conditions (37°C, 5% CO₂), protected from light.

  • Imaging:

    • Due to the fluorogenic nature of this compound, imaging can often be performed without washing.

    • If background is high, wash the cells once with fresh pre-warmed cell culture medium before imaging.

    • Image using a live-cell imaging setup with appropriate environmental control.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This protocol is copper-free and therefore ideal for long-term live-cell imaging and in vivo studies where copper toxicity is a concern.

Materials:

  • Cells labeled with an azide-modified precursor

  • A cyclooctyne-functionalized fluorescent dye (as a comparative example, though the principle applies if a cyclooctyne version of CalFluor 555 were available or if this compound is used with a cyclooctyne-tagged biomolecule). For this protocol, we assume the biomolecule is azide-tagged and we are using a cyclooctyne dye. The reverse is also possible.

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells and introduce the azide-modified metabolic precursor.

  • Labeling Reaction:

    • Prepare a stock solution of the cyclooctyne-dye in DMSO.

    • Dilute the cyclooctyne-dye in pre-warmed cell culture medium to a final concentration of 20-50 µM.

    • Replace the existing cell culture medium with the medium containing the cyclooctyne-dye.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS or cell culture medium to remove unreacted probe.

    • Image the cells using a live-cell imaging setup.

Conclusion

This compound offers a robust and sensitive method for the detection of alkyne-functionalized biomolecules. Its fluorogenic properties, based on the principle of photoinduced electron transfer, lead to a high signal-to-noise ratio, making it particularly well-suited for no-wash and live-cell imaging applications. By understanding the underlying mechanism and following optimized protocols for either copper-catalyzed or strain-promoted click chemistry, researchers can effectively utilize this powerful tool to visualize and quantify a wide array of biological processes with high specificity and clarity.

References

Unveiling Cellular Dynamics: A Technical Guide to Click Chemistry with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of CalFluor 555 Azide, a fluorogenic probe that has become an invaluable tool for visualizing and understanding complex biological processes. By harnessing the power of click chemistry, researchers can achieve highly specific and sensitive labeling of a wide array of biomolecules, paving the way for significant advancements in cellular imaging, drug discovery, and our fundamental understanding of biology.

Core Principles of this compound and Click Chemistry

This compound is a revolutionary fluorescent probe designed for bioorthogonal labeling. Its core advantage lies in its fluorogenic nature; the molecule is virtually non-fluorescent until it participates in a click chemistry reaction with an alkyne-modified biomolecule. This "turn-on" mechanism dramatically reduces background fluorescence, enabling no-wash imaging and the sensitive detection of biomolecules in their native environments, including living cells and organisms.[1][2]

The primary reaction employed with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and biocompatible, proceeding readily in aqueous environments.[2] Alternatively, for applications where the cytotoxicity of copper is a concern, this compound can be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained cyclooctyne partners like dibenzocyclooctyne (DBCO).[3][4]

Quantitative Data Summary

The photophysical properties of this compound undergo a significant transformation upon reaction with an alkyne, leading to a substantial increase in fluorescence. The following table summarizes the key quantitative data for this compound before and after its conversion to the corresponding triazole through a click reaction.

PropertyThis compound (Unreacted)CalFluor 555 Triazole (Reacted)
Excitation Maximum (λmax, ex) ~555 nm561 nm
Emission Maximum (λmax, em) -583 nm
Quantum Yield (Φ) -0.604
Fluorescence Enhancement -35-fold
Molecular Weight 891.09 g/mol -
Purity >95% (HPLC)-

Mandatory Visualizations

Experimental Workflow: Imaging Cell Surface Glycans

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Reaction cluster_imaging Fluorescence Imaging Ac4ManNAl Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) Cells Live Cells Ac4ManNAl->Cells Labeled_Cells Cells with Azide-Modified Surface Glycans Cells->Labeled_Cells Metabolic Incorporation Reaction_Mix Click Reaction Mixture Labeled_Cells->Reaction_Mix CalFluor555 This compound CalFluor555->Reaction_Mix Catalyst Copper(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Reaction_Mix Fluorescent_Cells Cells with Fluorescently Labeled Glycans Reaction_Mix->Fluorescent_Cells Covalent Labeling Microscope Fluorescence Microscope Fluorescent_Cells->Microscope Image Image of Labeled Cell Surface Glycans Microscope->Image Ex: ~561 nm Em: ~583 nm

Caption: Workflow for visualizing cell surface glycans using metabolic labeling and click chemistry.

Logical Relationship: Principle of Fluorogenic Activation

fluorogenic_principle cluster_before Before Click Reaction cluster_after After Click Reaction CalFluor_Azide This compound (Non-fluorescent) Triazole CalFluor 555 Triazole (Highly Fluorescent) CalFluor_Azide->Triazole + Alkyne + Catalyst Quenched Fluorescence Quenched CalFluor_Azide->Quenched Alkyne Alkyne-Modified Biomolecule Alkyne->Triazole Emitting Fluorescence Emitted Triazole->Emitting

Caption: The fluorogenic activation of this compound upon click reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on or within fixed cells using this compound and a copper catalyst.

Materials:

  • Cells cultured on coverslips with incorporated alkyne-modified precursors (e.g., through metabolic labeling).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Click chemistry reaction buffer:

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

    • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM TBTA or BTTAA in DMSO).

    • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, combine the following in order:

      • 435 µL of PBS

      • 5 µL of this compound stock solution (final concentration: 10 µM)

      • 10 µL of copper(II) sulfate stock solution (final concentration: 2 mM)

      • 20 µL of ligand stock solution (final concentration: 2 mM)

      • 30 µL of sodium ascorbate stock solution (final concentration: 30 mM)

      • Note: The final concentrations may need optimization.

    • Vortex the cocktail gently to mix.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 555 (Excitation: ~561 nm, Emission: ~583 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells using this compound and a DBCO-modified labeling agent.

Materials:

  • Live cells cultured in a suitable imaging dish with incorporated azide-modified precursors.

  • Cell culture medium.

  • DBCO-functionalized CalFluor 555 (or a DBCO-alkyne to react with this compound). Stock solution in DMSO.

  • PBS or other imaging-compatible buffer.

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine for glycan labeling) for a sufficient duration to allow for incorporation into the biomolecules of interest.

  • SPAAC Reaction:

    • Wash the cells twice with pre-warmed cell culture medium or PBS to remove unincorporated precursors.

    • Prepare the labeling solution by diluting the DBCO-CalFluor 555 stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed medium or PBS to remove any unreacted probe.

    • Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

  • Visualization of Biomolecule Synthesis and Trafficking: By metabolically incorporating alkyne-modified building blocks (e.g., amino acids, nucleosides, sugars), researchers can use this compound to visualize the synthesis and localization of proteins, DNA, RNA, and glycans in real-time.

  • High-Content Screening: The no-wash nature of this compound is particularly advantageous for high-throughput and high-content screening assays in drug discovery, allowing for rapid and efficient quantification of cellular processes.

  • In Vivo Imaging: The biocompatibility of click chemistry and the fluorogenic nature of this compound have enabled the imaging of biological processes in living organisms, such as zebrafish embryos.

  • Glycobiology: The study of glycans, which play crucial roles in cell signaling, immune response, and disease, has been significantly advanced by the ability to specifically label and visualize them using this compound.

References

CalFluor 555 Azide: An In-depth Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe designed for the detection and visualization of alkyne-modified biomolecules via click chemistry. Its application in bioorthogonal labeling has made it an invaluable tool in chemical biology, drug development, and various life science research fields. This document details its core properties, experimental protocols for its use, and visual representations of the underlying chemical and experimental workflows.

Core Properties and Technical Data

This compound is a rhodamine-based dye that exhibits minimal fluorescence until it participates in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of labeled molecules with little to no need for wash steps.[1][2]

Below is a summary of the key quantitative data for this compound:

PropertyValueNotes
Excitation Maximum (λex) 555 nm
Emission Maximum (λem) 580 nmAfter reaction with an alkyne.
Molecular Weight 891.09 g/mol [1]
Quantum Yield (Φ) 0.0178 (Azide form)Before click reaction.
Quantum Yield (Φ) 0.351 (Triazole form)After click reaction, representing a ~20-fold enhancement.
Molar Extinction Coefficient (ε) Data not available in search resultsThis value is not consistently reported in the provided literature.
Solubility Water, DMSO[1]
Storage -20°C, desiccated[1]

Signaling Pathways and Experimental Workflows

The primary application of this compound revolves around the "click chemistry" reaction, a bioorthogonal ligation that forms a stable triazole linkage between an azide and an alkyne.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The following diagram illustrates the fundamental workflow of a CuAAC reaction using this compound to label an alkyne-modified biomolecule.

CuAAC_Workflow cluster_product Product azide This compound (Low Fluorescence) product Labeled Biomolecule (High Fluorescence) azide->product Click Reaction alkyne Alkyne-Modified Biomolecule alkyne->product copper Cu(I) Source (e.g., CuSO4 + Reductant) ligand Ligand (e.g., TBTA, THPTA) Cell_Labeling_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_fixation Cell Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging step1 1. Culture cells step2 2. Introduce alkyne-modified metabolic precursor (e.g., EdU, HPG) step1->step2 step3 3. Fix cells (e.g., with paraformaldehyde) step2->step3 step4 4. Permeabilize cells (e.g., with Triton X-100) step3->step4 step6 6. Add cocktail to cells and incubate step4->step6 step5 5. Prepare click reaction cocktail: - this compound - Copper source (CuSO4) - Reducing agent (Sodium Ascorbate) - Ligand (TBTA or THPTA) step5->step6 step7 7. (Optional) Wash cells step6->step7 step8 8. Image with fluorescence microscope step7->step8

References

CalFluor 555 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe that has become an invaluable tool for the sensitive and specific labeling of biomolecules in complex biological systems. Developed by the Bertozzi group, this compound belongs to a class of dyes designed to address a major challenge in fluorescence imaging: the high background signal from unreacted probes.[1][2] Its unique "turn-on" characteristic, where fluorescence is activated upon reaction with an alkyne via click chemistry, enables no-wash imaging of a wide range of biomolecules, including glycans, nucleic acids, and proteins.[1][3][4] This guide details the discovery, mechanism of action, photophysical properties, and experimental protocols for the application of this compound, aimed at researchers, scientists, and drug development professionals.

Introduction: The Advent of Fluorogenic Probes

The visualization of alkyne-tagged biomolecules with fluorescent azides has been hampered by the need to remove unreacted, and thus fluorescent, probes. This is particularly problematic for imaging in the intracellular environment, within living tissues, or in whole organisms where washing steps are difficult or impossible to perform. The residual unreacted probes are a major contributor to background signal and non-specific binding, which can obscure the desired signal.

To overcome this limitation, the Carolyn Bertozzi group designed a series of fluorogenic azide probes, termed CalFluors, that are activated by copper-catalyzed or metal-free click chemistry. These probes are intrinsically non-fluorescent and only become fluorescent upon reaction with an alkyne. This compound is a prominent member of this family, with an emission maximum in the orange-red region of the visible spectrum.

The fluorogenic nature of this compound is based on the principle of photoinduced electron transfer (PeT). In its azide form, the fluorophore is quenched. Upon cycloaddition with an alkyne to form a triazole, the PeT process is disrupted, leading to a significant increase in fluorescence quantum yield and a "turn-on" of the fluorescent signal. This mechanism allows for the direct imaging of labeled biomolecules without the need for wash steps to remove unreacted probe, thereby significantly improving the signal-to-noise ratio.

Physicochemical and Photophysical Properties

This compound is a rhodamine-based dye, which contributes to its brightness and photostability. Its key characteristic is the dramatic increase in fluorescence upon reaction with an alkyne. The photophysical properties of this compound and its corresponding triazole product are summarized in the table below.

PropertyThis compound (Pre-Click)CalFluor 555-Triazole (Post-Click)Reference
Excitation Maximum (λmax) 555 nm557 nm
Emission Maximum (λem) 577 nm580 nm
Quantum Yield (Φfl) 0.01780.351
Fluorescence Enhancement -~20-fold
Molecular Weight 891.09 g/mol -
Extinction Coefficient (ε) Data not availableData not available-
Fluorescence Lifetime (τ) Data not availableData not available-

Experimental Protocols

This compound is a versatile tool for a variety of bioorthogonal labeling applications. Below are detailed protocols for some of its common uses.

Labeling of Nascent DNA using EdU and this compound

This protocol describes the detection of newly synthesized DNA in cells by incorporating the alkyne-modified nucleoside analog 5-ethynyl-2'-deoxyuridine (EdU) followed by a click reaction with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • Complete cell culture medium

  • EdU (10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Copper(II) sulfate (CuSO₄) (20 mM stock in H₂O)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (50 mM stock in H₂O)

    • Sodium ascorbate (100 mM stock in H₂O, freshly prepared)

    • This compound (1 mM stock in DMSO)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU-containing medium at a final concentration of 10-20 µM for the desired pulse duration (e.g., 1-2 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:

      • 440 µL PBS

      • 10 µL CuSO₄ stock (final concentration: 400 µM)

      • 2.5 µL THPTA stock (final concentration: 250 µM)

      • 2.5 µL this compound stock (final concentration: 5 µM)

      • 25 µL Sodium ascorbate stock (final concentration: 5 mM)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 555 (e.g., TRITC/Cy3 channel) and the nuclear counterstain.

Labeling of Nascent Proteins using HPG and this compound

This protocol enables the visualization of newly synthesized proteins by metabolic incorporation of the alkyne-containing amino acid analog L-homopropargylglycine (HPG) followed by detection with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • HPG (50 mM stock solution in H₂O or DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (as described in section 3.1)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Methionine Starvation and HPG Labeling:

    • Wash the cells with pre-warmed methionine-free medium.

    • Incubate the cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine.

    • Replace the medium with methionine-free medium containing HPG at a final concentration of 50 µM.

    • Incubate for the desired pulse duration (e.g., 1-4 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Follow the same procedure as described in section 3.1, step 2.

  • Click Reaction:

    • Follow the same procedure as described in section 3.1, step 3.

  • Washing and Counterstaining:

    • Follow the same procedure as described in section 3.1, step 4.

  • Imaging:

    • Follow the same procedure as described in section 3.1, step 5.

Labeling of Cell-Surface Glycans using Ac₄ManNAl and this compound

This protocol describes the labeling of cell-surface sialic acids by metabolically incorporating the alkyne-modified sugar N-azidoacetylmannosamine (Ac₄ManNAl) and subsequent detection with this compound in a no-wash protocol.

Materials:

  • Cells of interest cultured in a glass-bottom dish

  • Complete cell culture medium

  • Ac₄ManNAl (stock solution in DMSO)

  • Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

  • Click reaction cocktail for live cells:

    • Copper(II) sulfate (CuSO₄) (stock in H₂O)

    • Tris-(benzyltriazolylmethyl)amine (TBTA) or other cell-permeable ligand (stock in DMSO)

    • Sodium ascorbate (stock in H₂O, freshly prepared)

    • This compound (stock in DMSO)

Procedure:

  • Metabolic Labeling:

    • Incubate cells with complete medium containing Ac₄ManNAl at a final concentration of 25-50 µM for 2-3 days at 37°C.

  • Live-Cell Click Reaction (No-Wash):

    • Wash the cells twice with pre-warmed live-cell imaging solution.

    • Prepare the live-cell click reaction cocktail. For a 1 mL final volume, add the following to the live-cell imaging solution:

      • CuSO₄ to a final concentration of 50 µM.

      • TBTA to a final concentration of 100 µM.

      • This compound to a final concentration of 5-10 µM.

      • Sodium ascorbate to a final concentration of 1-2 mM.

    • Replace the medium on the cells with the click reaction cocktail.

  • Imaging:

    • Immediately begin imaging the cells on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) using the appropriate filter set for CalFluor 555. The fluorescence signal will develop over time as the click reaction proceeds.

Visualizations: Workflows and Pathways

Experimental Workflow for No-Wash Live-Cell Imaging

NoWash_LiveCell_Imaging cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Live-Cell Click Reaction cluster_imaging Imaging Start Seed cells in glass-bottom dish Incubate Incubate with alkyne-modified precursor (e.g., Ac4ManNAl) Start->Incubate 2-3 days Wash Wash with imaging medium Incubate->Wash Add_Cocktail Add Click Reaction Cocktail: - this compound - CuSO4 - Ligand (TBTA) - Sodium Ascorbate Wash->Add_Cocktail Image Real-time fluorescence microscopy Add_Cocktail->Image Immediate

Fig. 1: Workflow for no-wash live-cell imaging of metabolically labeled biomolecules.
Signaling Pathway of Fluorogenic Activation

Fluorogenic_Activation CalFluor_Azide This compound (Non-fluorescent) Click_Reaction Click Chemistry (Cu(I) catalyzed) CalFluor_Azide->Click_Reaction PET Photoinduced Electron Transfer (Quenching) CalFluor_Azide->PET Alkyne Alkyne-modified Biomolecule Alkyne->Click_Reaction CalFluor_Triazole CalFluor 555-Triazole (Fluorescent) Click_Reaction->CalFluor_Triazole Fluorescence Fluorescence Emission CalFluor_Triazole->Fluorescence

References

CalFluor 555 Azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 555 Azide, a fluorogenic probe widely utilized in bioorthogonal chemistry for the fluorescent labeling of biomolecules. Its application in visualizing glycans, DNA, RNA, and proteins in cellular and tissue contexts with high sensitivity and low background makes it an invaluable tool in biological research and drug development.

Core Properties and Chemical Structure

This compound is a rhodamine-based dye that remains in a non-fluorescent state until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified biomolecule.[1][2] This "click chemistry" reaction forms a stable, highly fluorescent triazole product, leading to a significant increase in fluorescence intensity.[1][3] This fluorogenic nature is a key advantage, as it allows for no-wash imaging of biomolecules, reducing background signal from unreacted probes.[2]

The chemical and physical properties of this compound and its corresponding triazole product are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound
PropertyValue
Chemical Formula C₄₁H₆₀N₇O₁₁S₂⁺
Molecular Weight 891.08 g/mol
CAS Number 1798305-99-3
Appearance Solid
Solubility Water soluble
Excitation Wavelength (pre-reaction) ~555 nm
Emission (pre-reaction) Non-fluorescent
Table 2: Spectroscopic Properties of CalFluor 555-Triazole Conjugate
PropertyValue
Excitation Maximum (λex) 561 nm
Emission Maximum (λem) 583 nm
Quantum Yield (Φ) 0.604
Fluorescence Enhancement (fold) 35x

Below is a diagram of the chemical structure of this compound.

G cluster_CalFluor555 This compound Structure img img

Caption: Chemical structure of this compound.

Experimental Protocols: Biomolecule Labeling

This compound is a versatile tool for labeling a wide array of alkyne-modified biomolecules. The general principle involves two steps: metabolic or enzymatic incorporation of an alkyne-containing analog into the target biomolecule, followed by the click chemistry reaction with this compound.

The following are detailed protocols for the labeling of glycans, DNA, RNA, and proteins.

Glycan Labeling in Live and Fixed Cells

This protocol is adapted from studies on visualizing metabolically labeled glycans.

Materials:

  • Alkyne-modified sugar (e.g., N-azidoacetylmannosamine (ManNAz) analog with an alkyne group)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular imaging

Protocol for Live Cell Surface Glycan Labeling:

  • Metabolic Labeling: Culture cells in media containing an appropriate concentration of the alkyne-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.

  • Washing: Gently wash the cells twice with PBS to remove unincorporated sugar.

  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to cell culture medium:

    • 10 µL of 1 mM this compound in DMSO (final concentration: 10 µM)

    • 1 µL of 50 mM CuSO₄ in water (final concentration: 50 µM)

    • 6 µL of 50 mM BTTAA (ligand) in DMSO (final concentration: 300 µM)

    • 10 µL of 500 mM sodium ascorbate in water (final concentration: 5 mM)

  • Labeling: Replace the cell culture medium with the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Imaging: Image the cells directly without washing. For reduced background, a single wash step with PBS can be performed.

Protocol for Fixed Cell Glycan Labeling:

  • Metabolic Labeling and Fixation: Following metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 1 mL, add the following to PBS:

    • 10 µL of 1 mM this compound in DMSO (final concentration: 10 µM)

    • 1 µL of 1 M CuSO₄ in water (final concentration: 1 mM)

    • 2 µL of 50 mM TBTA in DMSO (final concentration: 100 µM)

    • 4 µL of 500 mM sodium ascorbate in water (final concentration: 2 mM)

    • Add BSA to a final concentration of 0.1 mg/mL to prevent precipitation.

  • Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS and proceed with imaging.

DNA Labeling in Fixed Cells

This protocol is designed for the detection of newly synthesized DNA using the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • TBTA ligand

  • Sodium ascorbate

  • PBS, Fixative, and Permeabilization buffer as in the glycan protocol

Protocol:

  • EdU Incorporation: Culture cells in the presence of 10 µM EdU for a desired period (e.g., 16 hours) to label newly synthesized DNA.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described in the fixed-cell glycan labeling protocol.

  • Click Reaction Cocktail Preparation: Prepare the same click reaction cocktail as for fixed-cell glycan labeling.

  • Labeling: Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

  • Imaging: Image the cells. For no-wash imaging, proceed directly. A single wash with PBS can improve the signal-to-noise ratio.

RNA and Protein Labeling

The labeling of RNA and proteins follows a similar principle, involving the metabolic incorporation of alkyne-modified nucleosides (e.g., 5-ethynyl uridine for RNA) or amino acids (e.g., L-azidohomoalanine analog with an alkyne). The subsequent click chemistry reaction is performed as described for DNA labeling in fixed cells.

Signaling Pathways and Experimental Workflows

The core of this compound's application lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The experimental workflow and the chemical transformation are depicted in the diagrams below.

G cluster_workflow General Experimental Workflow A 1. Metabolic Labeling Incorporate alkyne-modified biomolecule precursor into cells. B 2. Fixation & Permeabilization (for intracellular targets) A->B C 3. Click Reaction Incubate with this compound, CuSO4, ligand, and sodium ascorbate. B->C D 4. Imaging Fluorescence microscopy. C->D

Caption: General workflow for labeling biomolecules with this compound.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants CalFluor 555-N3 + Alkyne-Biomolecule Product Fluorescent CalFluor 555-Triazole-Biomolecule Reactants->Product Click Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product

Caption: The CuAAC reaction transforms the non-fluorescent azide into a fluorescent triazole.

References

CalFluor 555 Azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of CalFluor 555 Azide, a fluorogenic probe essential for sensitive biomolecule detection. The information is compiled to assist researchers in optimizing their experimental workflows and ensuring the integrity of their results.

Core Properties of this compound

This compound is a fluorogenic dye that remains non-fluorescent until it participates in a copper-catalyzed or metal-free click reaction with an alkyne.[1][2][3][4] This property is highly advantageous for imaging in environments where the removal of unreacted fluorescent probes is challenging, as it significantly reduces background signal.[3] Upon reaction, the dye exhibits strong fluorescence with excitation and emission maxima around 561 nm and 583 nm, respectively.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental settings. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Readily soluble. It is often the recommended solvent for preparing stock solutions.
WaterSoluble. Some suppliers note it is water-soluble, which is beneficial for biological applications.
Dimethylformamide (DMF)May be used as an alternative solvent.
EthanolMay be used as an alternative solvent.

For in vivo studies where aqueous solubility may be limited, the following formulations can be considered.

FormulationComponents
Oral Formulation 1Suspension in 0.5% Carboxymethyl cellulose (CMC) Na
Oral Formulation 2Dissolved in PEG400
Oral Formulation 3Suspension in 0.2% Carboxymethyl cellulose
Oral Formulation 4Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose
Injection Formulation (DMSO/Corn oil)10% DMSO and 90% Corn oil
Injection Formulation (DMSO/PEG300/Tween 80/H₂O)A mixture of DMSO, PEG300, Tween 80, and ddH₂O

Stability and Storage Recommendations

Proper storage is crucial for maintaining the chemical integrity and performance of this compound.

ConditionRecommendationDurationReference
Powder Form
Long-term StorageStore at -20°C.Up to 3 years
Store in a dry, cool, and well-ventilated place.
Desiccate to protect from moisture.
Avoid prolonged exposure to light.
Short-term StorageCan be stored at 4°C.Up to 2 years
ShippingShipped at ambient temperature.
In Solvent
Stock SolutionsStore at -80°C.Not specified

Experimental Protocols

Preparation of Stock Solutions

A general protocol for preparing a stock solution of this compound is as follows:

  • Bring the vial of this compound powder to room temperature before opening.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure the powder is fully dissolved.

  • Store the stock solution at -80°C, protected from light and moisture.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling in Fixed Cells

This protocol is adapted from a study utilizing CalFluor probes for visualizing alkyne-labeled biomolecules.

  • Cell Fixation and Permeabilization:

    • Fix cells that have been metabolically labeled with an alkyne-containing substrate (e.g., EdU) with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

    • Wash the cells with PBS.

  • Click Reaction Cocktail Preparation:

    • Prepare the click reaction cocktail immediately before use. The final concentrations of the components in the reaction volume are critical.

    • This compound: 1-10 µM

    • Copper(II) Sulfate (CuSO₄): 1 mM

    • Copper Ligand (e.g., TBTA): 100 µM

    • Reducing Agent (e.g., Sodium Ascorbate): 2 mM (prepare fresh)

    • Protein (e.g., BSA): 0.1 mg/mL (to reduce non-specific binding)

  • Labeling Procedure:

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • At higher concentrations of the probe, a single wash step with PBS may be necessary to reduce any background fluorescence.

  • Imaging:

    • Mount the coverslips and image the cells using a fluorescence microscope with appropriate filters for the Cy3/TRITC channel.

Visualizations

Logical Workflow for this compound Activation

CalFluor_Activation CalFluor_Azide This compound (Non-fluorescent) Reaction Click Reaction (CuAAC) CalFluor_Azide->Reaction Reactant Alkyne Alkyne-labeled Biomolecule Alkyne->Reaction Reactant Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Reaction Catalyst Product Triazole-linked Product (Highly Fluorescent) Reaction->Product Forms Detection Fluorescence Detection (Ex: 561 nm, Em: 583 nm) Product->Detection Enables

Caption: Workflow of this compound activation via Click Chemistry.

Experimental Workflow for Cellular Labeling

Cellular_Labeling_Workflow Start Start: Alkyne-labeled Cells Fix 1. Cell Fixation (e.g., 4% PFA) Start->Fix Perm 2. Permeabilization (e.g., 0.5% Triton X-100) Fix->Perm Incubate 4. Incubate Cells with Cocktail (30-60 min, RT, dark) Perm->Incubate Prepare 3. Prepare Click Reaction Cocktail (this compound, CuSO4, Ligand, Reductant) Prepare->Incubate Wash 5. Optional Wash Step (e.g., PBS) Incubate->Wash Image 6. Fluorescence Imaging Wash->Image End End: Labeled Cells Visualized Image->End

Caption: Protocol for labeling cells with this compound.

References

CalFluor 555 Azide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic probe that has become an invaluable tool in bioorthogonal chemistry, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[1][2] This rhodamine-based dye is exceptionally useful because it remains non-fluorescent until it reacts with an alkyne, leading to a significant increase in fluorescence emission.[1][3][4] This "turn-on" mechanism allows for the sensitive and specific detection of alkyne-tagged biomolecules with minimal background signal, even in complex biological environments, and often without the need for washing steps. This guide provides an in-depth overview of the safety, handling, and experimental application of this compound.

Core Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C41H60N7O11S2
Molecular Weight 891.1 g/mol
Excitation Maximum (post-click) 561 nm
Emission Maximum (post-click) 583 nm
Appearance Dark red amorphous solid
Solubility Soluble in Water and DMSO
Purity >95% (typically analyzed by HPLC)

Safety and Handling

While this compound is a valuable research tool, it is imperative to handle it with appropriate care, adhering to standard laboratory safety practices. The safety information presented here is a summary of available data; however, users should always consult the most recent Safety Data Sheet (SDS) from their specific supplier.

Hazard Identification and Personal Protective Equipment (PPE)

The available Safety Data Sheet for a product containing this compound does not list it as a hazardous substance. However, as a general precaution for handling chemical reagents, the following personal protective equipment should be worn:

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a respirator with components tested and approved under appropriate government standards.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Not expected to be an inhalation hazard under normal use. If respiratory irritation occurs, move to fresh air and consult a physician if necessary.
Skin Contact Rinse the affected area with plenty of water. Immediate medical attention is not typically required.
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.
Ingestion Not expected to be a significant ingestion hazard under normal use. If you feel unwell, seek medical advice.
Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

ConditionRecommendationSource(s)
Storage Temperature -20°C
Storage Conditions Keep in a dry, cool, and well-ventilated place. Desiccate.
Shipping Temperature Ambient temperature

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in the copper(I)-catalyzed click chemistry reaction to label alkyne-modified biomolecules. The following is a generalized protocol for this procedure.

Reagents and Materials
  • Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Stock Solution Preparation
  • This compound: Prepare a stock solution of 1-10 mM in anhydrous DMSO.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Copper(I)-Stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.

Labeling Protocol
  • To your alkyne-modified biomolecule in buffer, add the this compound stock solution to the desired final concentration.

  • In a separate tube, premix the copper(II) sulfate and the stabilizing ligand.

  • Add the copper/ligand mixture to the biomolecule/azide solution.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • The labeled biomolecule can then be purified or analyzed directly. Due to the fluorogenic nature of this compound, a purification step to remove unreacted probe may not be necessary for imaging applications.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical principle, the following diagrams are provided.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis alkyne_biomolecule Alkyne-modified Biomolecule reaction_mixture Combine Reagents & Incubate alkyne_biomolecule->reaction_mixture calfluor_azide This compound (in DMSO) calfluor_azide->reaction_mixture copper_catalyst Copper(II) Sulfate + Stabilizing Ligand copper_catalyst->reaction_mixture reducing_agent Sodium Ascorbate (freshly prepared) reducing_agent->reaction_mixture Initiates Reaction analysis Fluorescence Imaging, Gel Electrophoresis, etc. reaction_mixture->analysis

A simplified workflow for a typical copper-catalyzed click chemistry reaction.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product calfluor_azide This compound (Non-fluorescent) triazole_product Labeled Biomolecule with Triazole Linkage (Highly Fluorescent) calfluor_azide->triazole_product alkyne Alkyne-tagged Biomolecule alkyne->triazole_product copper Cu(I) copper->calfluor_azide Catalyzes copper->alkyne ligand Stabilizing Ligand copper->ligand

The mechanism of fluorescence activation for this compound via click chemistry.

References

Methodological & Application

Application Notes and Protocols for CalFluor 555 Azide in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the visualization of biomolecules in living cells.[1][2][3][4] Its unique "click-on" property, where it remains non-fluorescent until it reacts with an alkyne-tagged molecule, significantly reduces background noise and eliminates the need for wash steps, making it ideal for sensitive live-cell imaging.[5] This application note provides a detailed protocol for using this compound to label and visualize alkyne-modified biomolecules in live cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

The CalFluor series of dyes, developed by Carolyn Bertozzi's group, are designed to be fluorogenic, meaning their fluorescence is activated upon reaction. This is achieved through a photoinduced electron transfer (PeT) mechanism that quenches the fluorescence of the azide probe. Upon reaction with an alkyne via click chemistry to form a triazole, this quenching mechanism is disrupted, leading to a significant increase in fluorescence. This technology enables the sensitive detection of a wide range of metabolically labeled biomolecules, including glycans, proteins, DNA, and RNA, in various biological contexts such as cultured cells, zebrafish embryos, and mouse brain tissue slices.

Quantitative Data

The photophysical properties of this compound and its corresponding triazole product are summarized in the table below. The significant increase in quantum yield upon reaction highlights its excellent performance as a fluorogenic probe.

PropertyThis compoundCalFluor 555 Triazole (post-click)
Excitation Maximum (Ex)~555 nm561 nm
Emission Maximum (Em)-583 nm
Quantum Yield (Φ)Very Low0.604
Fluorescence Enhancement-35-fold

Experimental Protocols

This section details the necessary steps for labeling and imaging live cells using this compound. The workflow involves two main stages: metabolic labeling of the target biomolecule with an alkyne-containing precursor and the subsequent click chemistry reaction to attach the fluorescent probe.

Materials
  • This compound

  • Anhydrous DMSO

  • Live cells of interest

  • Appropriate cell culture medium

  • Alkyne-modified metabolic precursor (e.g., peracetylated N-pentynoyl mannosamine (Ac4ManNAl) for labeling cell-surface glycans)

  • Copper(II) sulfate (CuSO4)

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)

Stock Solution Preparation
  • This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.

  • Alkyne Precursor Stock (e.g., 10 mM Ac4ManNAl): Dissolve the alkyne-modified metabolic precursor in a suitable solvent (e.g., DMSO) to create a stock solution. Store as recommended by the manufacturer.

  • CuSO4 Stock (50 mM): Dissolve CuSO4 in water to make a 50 mM stock solution. This solution can be stored at room temperature.

  • BTTAA Stock (300 mM): Prepare a 300 mM stock solution of BTTAA in a suitable solvent (e.g., DMSO). Store at -20°C.

  • Sodium Ascorbate Stock (500 mM): Prepare a fresh 500 mM solution of sodium ascorbate in water for each experiment. It is crucial to use a freshly prepared solution as sodium ascorbate can oxidize.

Live Cell Labeling and Imaging Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

  • Metabolic Labeling:

    • Plate the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

    • The next day, replace the culture medium with fresh medium containing the alkyne-modified metabolic precursor. For labeling cell-surface glycans with Ac4ManNAl, a final concentration of 25-50 µM is a good starting point.

    • Incubate the cells for 24-48 hours to allow for the incorporation of the alkyne group into the target biomolecules.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order to the cell culture medium:

      • 50 µM CuSO4 (1 µL of 50 mM stock)

      • 300 µM BTTAA (1 µL of 300 mM stock)

      • 10 µM this compound (1 µL of 10 mM stock)

      • 5 mM Sodium Ascorbate (10 µL of 500 mM fresh stock)

    • Gently mix the cocktail.

    • Remove the metabolic labeling medium from the cells and wash once with PBS.

    • Add the click reaction cocktail to the cells.

  • Incubation and Imaging:

    • Incubate the cells with the reaction cocktail for 10-30 minutes at 37°C, protected from light.

    • As this compound is fluorogenic, imaging can be performed directly without washing the cells. This minimizes cell stress and allows for immediate observation.

    • If some background fluorescence is observed, a single wash with PBS can be performed to improve the signal-to-noise ratio.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting fluorescence at an excitation of ~561 nm and emission of ~583 nm.

Diagrams

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry Reaction cluster_imaging Imaging start Plate Cells add_alkyne Add Alkyne Precursor start->add_alkyne incubate_alkyne Incubate (24-48h) add_alkyne->incubate_alkyne add_cocktail Add Cocktail to Cells incubate_alkyne->add_cocktail Wash (optional) prepare_cocktail Prepare Click Cocktail prepare_cocktail->add_cocktail incubate_click Incubate (10-30 min) add_cocktail->incubate_click image_cells Live Cell Imaging incubate_click->image_cells

Caption: Workflow for live cell imaging with this compound.

Signaling Pathway (Click Reaction Mechanism)

click_reaction_mechanism cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product calfluor This compound (Non-fluorescent) triazole CalFluor 555 Triazole (Fluorescent) calfluor->triazole Click Reaction alkyne Alkyne-tagged Biomolecule alkyne->triazole copper Cu(II) copper->triazole ascorbate Sodium Ascorbate ascorbate->copper Reduces to Cu(I) ligand BTTAA Ligand ligand->copper Stabilizes Cu(I)

Caption: The CuAAC "click" reaction mechanism.

References

Application Notes and Protocols for CalFluor 555 Azide Labeling of Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and specific method for labeling biomolecules.[1][2] This protocol details the use of CalFluor 555 Azide, a fluorogenic dye, for the detection of alkyne-modified biomolecules in fixed cells. This compound is particularly advantageous as it is initially non-fluorescent and becomes brightly fluorescent upon reaction with a terminal alkyne, which can significantly reduce background noise and may eliminate the need for wash steps.[3][4][5] This method is applicable for visualizing a variety of alkyne-labeled molecules, including those incorporated metabolically into DNA (e.g., 5-ethynyl-2'-deoxyuridine or EdU), RNA (e.g., 5-ethynyl uridine or EU), proteins (e.g., homopropargylglycine or HPG), or glycans.

The labeling procedure involves three main stages:

  • Cell Preparation: Fixation and permeabilization of cells to ensure access of the labeling reagents to the target molecules.

  • Click Reaction: The CuAAC reaction where the this compound covalently attaches to the alkyne-modified biomolecule.

  • Imaging: Visualization of the labeled targets using fluorescence microscopy.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_imaging Analysis A 1. Seed & Culture Cells (with alkyne-modified molecule) B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.5% Triton X-100) B->C E 5. Incubate Cells with Cocktail C->E D 4. Prepare Click Cocktail (this compound, CuSO4, Ligand, Reducing Agent) D->E F 6. Wash Cells (Optional for CalFluor dyes) E->F G 7. (Optional) Counterstain (e.g., DAPI) F->G H 8. Mount & Image (Fluorescence Microscopy) G->H

Caption: Workflow for this compound labeling of fixed cells.

Key Reagents and Materials

ReagentPurpose
This compound The fluorescent probe that reacts with alkyne groups.
Copper(II) Sulfate (CuSO₄) The source of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) state required for the click reaction.
Copper Ligand (e.g., THPTA, TBTA, BTTAA) Stabilizes the Cu(I) ion, accelerates the reaction, and can reduce copper-induced cytotoxicity or damage to other fluorescent proteins.
Fixative (e.g., 4% Paraformaldehyde in PBS) Crosslinks proteins and preserves cell morphology.
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS) Permeabilizes cell membranes to allow entry of the click reagents.
Wash Buffer (e.g., PBS with 3% BSA) Used to wash away excess reagents.
Mounting Medium Preserves the sample and the fluorescent signal for microscopy.
(Optional) Nuclear Stain (e.g., DAPI, Hoechst 33342) Stains the cell nucleus for context.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Cell Preparation, Fixation, and Permeabilization

1.1. Cell Culture and Labeling: Plate cells on coverslips at the desired density and culture overnight. Introduce the alkyne-containing molecule of interest (e.g., EdU) into the culture medium and incubate for the desired period to allow for metabolic incorporation.

1.2. Fixation: a. Remove the culture medium. b. Add 1 mL of 3.7% or 4% formaldehyde in PBS to each well. c. Incubate for 15 minutes at room temperature. d. Remove the fixative.

1.3. Washing: Wash the cells twice with 1 mL of 3% BSA in PBS.

1.4. Permeabilization: a. Add 1 mL of 0.5% Triton® X-100 in PBS to each well. b. Incubate for 20 minutes at room temperature. c. Remove the permeabilization buffer and wash the cells once with 3% BSA in PBS.

Click Reaction Labeling

Note: The click reaction cocktail should be prepared fresh immediately before use. The components must be added in the correct order to prevent premature reaction or precipitation.

2.1. Prepare the Click Reaction Cocktail: For a final volume of 500 µL (sufficient for one coverslip in a 24-well plate), add the components in the following order.

ComponentStock ConcentrationVolume to AddFinal Concentration
PBS-Varies-
This compound 1-10 mM in DMSO~5 µL5-20 µM
Copper(II) Sulfate (CuSO₄) 20-100 mM in H₂O~5-25 µL0.2-1 mM
Ligand (e.g., THPTA or TBTA) 50-100 mM in H₂O/DMSO~5-10 µL0.1-1.25 mM
Sodium Ascorbate (freshly made) 100-300 mM in H₂O~10-25 µL2-5 mM

Refer to the table below for recommended concentration ranges from various sources.

2.2. Labeling Reaction: a. Remove the wash buffer from the cells. b. Add the freshly prepared click reaction cocktail to the cells, ensuring the coverslip is fully covered. c. Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Imaging

3.1. Washing: a. Remove the reaction cocktail. b. Wash the cells once with 1 mL of 3% BSA in PBS. c. (Optional) For nuclear counterstaining, wash once with PBS.

3.2. (Optional) Nuclear Staining: a. Dilute a nuclear stain such as Hoechst 33342 (e.g., 1:1000 in PBS). b. Add the diluted stain to the cells and incubate for 15-30 minutes at room temperature, protected from light. c. Wash each well twice with PBS.

3.3. Mounting and Imaging: a. Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~555/565 nm) and the chosen counterstain.

Quantitative Data Summary

The optimal concentrations for the click reaction components can vary between cell types and the specific alkyne-labeled target. The following table summarizes ranges reported in various protocols for fixed-cell labeling.

ComponentConcentration RangeSource / Notes
Fluorescent Azide 1 - 25 µMFor CalFluor probes, concentrations of 1-10 µM are often cited. Higher concentrations (up to 20 µM) have also been used for other fluorescent azides in fixed cells.
CuSO₄ 50 µM - 1 mMLower concentrations (50 µM) are often used for live-cell labeling, while higher concentrations (up to 1 mM) are common for fixed cells.
Ligand 100 µM - 1.25 mMThe ligand to copper ratio is typically between 2:1 and 5:1. Common ligands include TBTA, THPTA, and BTTAA.
Sodium Ascorbate 2 - 5 mMA fresh solution is crucial for efficient reduction of Cu(II).
Incubation Time 30 - 60 minutesThe reaction is generally rapid.
Incubation Temperature Room TemperatureThe reaction proceeds efficiently at room temperature.

Signaling Pathway Diagram

This section is intended for illustrating a relevant biological pathway if the labeled molecule is part of one. As this protocol is a general methodology, a specific signaling pathway is not depicted. If, for example, EdU was used to label proliferating cells, a diagram of the cell cycle could be inserted here.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique used for the specific labeling of biomolecules in complex biological systems.[1][2] This reaction occurs between a cyclooctyne, a highly strained alkyne, and an azide-modified molecule to form a stable triazole linkage.[2] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3] The bioorthogonal nature of the azide and cyclooctyne functional groups ensures that they react specifically with each other without interfering with native biological processes.[2]

CalFluor 555 Azide: A Fluorogenic Probe for No-Wash Imaging

This compound is a novel fluorogenic probe designed for SPAAC reactions. A significant feature of this compound is that it is virtually non-fluorescent until it reacts with a cyclooctyne-modified target. This "turn-on" fluorescence mechanism dramatically reduces background noise and eliminates the need for wash steps to remove unreacted probe, which is particularly advantageous for live-cell imaging and high-throughput screening applications. Upon reaction, the resulting triazole product is a bright and photostable fluorophore with excitation and emission maxima suitable for standard fluorescence microscopy setups.

Key Applications

  • Metabolic Labeling and Imaging: Introduction of azide-modified metabolic precursors (e.g., sugars, amino acids, nucleosides) into cells allows for the labeling and visualization of newly synthesized biomolecules such as glycoproteins, proteins, and nucleic acids.

  • Cell Surface Labeling: Targeting and imaging of cell surface receptors and other membrane-associated biomolecules.

  • Targeted Drug Delivery: Conjugation of azide-modified drugs or nanoparticles to cyclooctyne-labeled targeting moieties for cell-specific delivery.

  • Protein-Protein Interaction Studies: Labeling of specific proteins to study their interactions and localization within the cell.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative SPAAC reaction kinetics.

Table 1: Spectroscopic Properties of this compound and its Triazole Product

PropertyThis compoundCalFluor 555 Triazole Product
Excitation Maximum (nm)~557~561
Emission Maximum (nm)~577~583
Quantum Yield (Φ)0.01740.604
Fluorescence Enhancement-~35-fold

Data measured in pH 7.4 phosphate-buffered saline.

Table 2: Representative Second-Order Rate Constants (k₂) for SPAAC Reactions

CyclooctyneAzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCOBenzyl Azide~0.1 - 1.0
BCNBenzyl Azide~0.1 - 0.5
DIBOBenzyl Azide~0.3

Rate constants can vary based on solvent, temperature, and the specific molecular context of the reactants.

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound via a SPAAC reaction for visualization by fluorescence microscopy.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • A cyclooctyne-bearing reagent for the SPAAC reaction (e.g., DBCO-PEG4-Maleimide)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope with appropriate filter sets for CalFluor 555 (e.g., TRITC/Cy3 channel)

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Metabolic Labeling:

    • Prepare Ac₄ManNAz-containing culture medium by diluting the Ac₄ManNAz stock solution to a final concentration of 25-50 µM in complete culture medium.

    • Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction with this compound:

    • Prepare a fresh labeling solution by diluting the this compound stock solution to a final concentration of 5-20 µM in pre-warmed complete culture medium.

    • Wash the cells twice with warm PBS to remove any unincorporated Ac₄ManNAz.

    • Add the this compound labeling solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Counterstaining (Optional):

    • Although this compound is fluorogenic, a brief wash can reduce any minimal background for high-sensitivity imaging. Wash the cells once or twice with warm PBS.

    • If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

  • Imaging:

    • Replace the medium with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for CalFluor 555 (Excitation/Emission: ~561/583 nm).

Visualizations

SPAAC_Mechanism Cyclooctyne Cyclooctyne-modified Biomolecule plus Azide CalFluor 555 Azide arrow SPAAC (Bioorthogonal) Triazole Fluorescent Triazole-linked Biomolecule

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Workflow for Metabolic Labeling and Imaging cluster_metabolic_labeling Metabolic Labeling (48 hours) cluster_spaac SPAAC Reaction (15-30 mins) cluster_imaging Imaging seed_cells Seed Cells add_azido_sugar Incubate with Ac₄ManNAz (25-50 µM) seed_cells->add_azido_sugar wash1 Wash with PBS add_azido_sugar->wash1 Cells with azide-labeled glycans add_calfluor Incubate with This compound (5-20 µM) wash1->add_calfluor wash2 Optional Wash add_calfluor->wash2 Cells with fluorescently labeled glycans add_imaging_medium Add Imaging Medium wash2->add_imaging_medium image_cells Fluorescence Microscopy add_imaging_medium->image_cells

Caption: Experimental workflow for labeling and imaging cell surface glycoproteins.

References

Application Notes and Protocols for No-Wash Staining Using CalFluor® 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor® 555 Azide is a fluorogenic probe that becomes intensely fluorescent upon reaction with an alkyne-modified biomolecule via a copper-catalyzed click chemistry reaction. This unique "turn-on" mechanism allows for the specific labeling and visualization of target molecules in live cells without the need for wash steps to remove unreacted probe. This no-wash protocol simplifies workflows, reduces cell stress, and minimizes background fluorescence, making it an ideal tool for a wide range of applications in cellular imaging, drug discovery, and diagnostics.

The core of this technology lies in the bioorthogonal reaction between an azide (on the CalFluor® 555 probe) and an alkyne (metabolically or chemically incorporated into a target biomolecule). In its unreacted state, the fluorescence of CalFluor® 555 Azide is quenched. Upon formation of a stable triazole ring through the click reaction, this quenching is relieved, leading to a significant increase in fluorescence intensity only at the site of the target molecule.[1] This application note provides a detailed protocol for no-wash staining of live cells using CalFluor® 555 Azide and presents data on its performance.

Key Applications

  • Live-Cell Imaging: Visualize the localization and dynamics of alkyne-labeled proteins, glycans, lipids, and nucleic acids in real-time.

  • Drug Development: Screen for compounds that affect the synthesis or localization of specific biomolecules.

  • High-Throughput Screening: The no-wash protocol is amenable to automation and high-content screening platforms.

  • Cell Viability and Proliferation Assays: In conjunction with other probes, assess cellular health and division.

Data Presentation

Table 1: Photophysical Properties of CalFluor® 555 Azide
PropertyValue
Excitation Maximum (Ex)561 nm
Emission Maximum (Em)583 nm
Molecular Weight891.09 g/mol
Solvent for Stock SolutionDMSO
Table 2: Comparison of Staining Protocols
ParameterNo-Wash ProtocolProtocol with Wash Step
Signal-to-Noise Ratio 15.2 ± 1.818.5 ± 2.1
Cell Viability >95%>95%
Protocol Time ~30 minutes~45 minutes
Hands-on Time ~5 minutes~15 minutes

Illustrative data based on typical experimental outcomes.

Experimental Protocols

A. Preparation of Stock Solutions
  • CalFluor® 555 Azide Stock (10 mM): Dissolve 1 mg of CalFluor® 555 Azide (MW: 891.09) in 112 µL of anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

  • BTTAA Ligand Stock (200 mM): Prepare a stock solution of BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) in DMSO. Store at -20°C.

  • Sodium Ascorbate Stock (100 mM): Dissolve 20 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.

B. No-Wash Live-Cell Staining Protocol

This protocol is optimized for cells grown in a 96-well plate. Adjust volumes accordingly for other culture formats.

  • Cell Preparation:

    • Seed cells in a glass-bottom 96-well plate at a desired density to reach 70-80% confluency on the day of the experiment.

    • Incorporate an alkyne-modified metabolic precursor (e.g., an alkyne-containing amino acid, sugar, or nucleoside) into the cells according to the manufacturer's instructions or a literature-derived protocol.

    • Before staining, replace the culture medium with a live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, or phenol red-free medium).[2]

  • Preparation of Staining Solution (for 10 wells):

    • In a microcentrifuge tube, prepare the staining cocktail in the following order:

      • 1 mL of live-cell imaging buffer.

      • 2 µL of 100 mM CuSO₄ stock (final concentration: 200 µM).

      • 1 µL of 200 mM BTTAA stock (final concentration: 200 µM).

      • 1 µL of 10 mM CalFluor® 555 Azide stock (final concentration: 10 µM).

      • 10 µL of freshly prepared 100 mM Sodium Ascorbate stock (final concentration: 1 mM).

    • Vortex the solution gently to mix.

  • Staining:

    • Add 100 µL of the staining solution to each well.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Image the cells directly without washing.

    • Use a fluorescence microscope equipped with appropriate filters for CalFluor® 555 (e.g., TRITC or Texas Red filter set).

C. Cell Viability Assay (Post-Staining)

To confirm that the no-wash staining protocol does not adversely affect cell health, a viability assay can be performed.

  • Following the no-wash staining and imaging, add a cell-permeant nuclear stain that is spectrally distinct from CalFluor® 555 (e.g., Hoechst 33342 for blue fluorescence) and a cell-impermeant viability dye (e.g., Propidium Iodide for far-red fluorescence) to the imaging buffer.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Image the cells using the appropriate filter sets for each dye.

  • Quantify the percentage of live cells (Hoechst-positive, Propidium Iodide-negative) versus dead cells (Hoechst-positive, Propidium Iodide-positive).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells alkyne_labeling Incorporate Alkyne Precursor cell_seeding->alkyne_labeling media_exchange Replace with Imaging Buffer alkyne_labeling->media_exchange prepare_stain Prepare Staining Solution add_stain Add to Cells prepare_stain->add_stain incubate Incubate 15-30 min add_stain->incubate image_cells Live-Cell Imaging (No Wash) viability_assay Optional: Viability Assay image_cells->viability_assay

Caption: Experimental workflow for no-wash live-cell staining.

click_chemistry CalFluor CalFluor 555 Azide (Quenched) Product Fluorescent Triazole Product CalFluor->Product + Alkyne Alkyne-modified Biomolecule Alkyne->Product + Catalyst Cu(I) Catalyst Catalyst->Product Click Reaction

Caption: Click chemistry reaction for fluorogenic activation.

References

CalFluor 555 Azide: Application Notes and Protocols for Metabolic Labeling of Nascent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of newly synthesized proteins, or the nascent proteome, is critical for understanding dynamic cellular processes, disease pathogenesis, and the mechanism of action of therapeutic agents. Metabolic labeling of proteins using non-canonical amino acids followed by bioorthogonal click chemistry offers a powerful and versatile method for visualizing and analyzing this subset of the proteome. CalFluor 555 Azide is a state-of-the-art fluorogenic probe designed for this purpose. It is a highly efficient reporter for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it "clicks" with an alkyne-modified molecule, leading to a significant increase in fluorescence.[1][2] This property minimizes background fluorescence from unreacted probe, enabling no-wash imaging and providing a superior signal-to-noise ratio, which is particularly advantageous for imaging in complex biological systems like cells and tissues.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the metabolic labeling and visualization of nascent proteins in cultured cells.

Principle of the Method

The metabolic labeling and detection of nascent proteins using this compound is a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium containing a non-canonical amino acid analog, such as L-azidohomoalanine (AHA). AHA is a surrogate for methionine and is incorporated into newly synthesized proteins by the cellular translational machinery. This results in a proteome where nascent proteins are tagged with azide groups.

  • Bioorthogonal Ligation (Click Chemistry): After the labeling period, the azide-tagged proteins are detected by a copper-catalyzed click reaction with an alkyne-containing fluorophore. In this protocol, we will be using an alkyne-modified protein detection strategy, and therefore will use this compound for the click reaction. The highly specific and efficient CuAAC reaction forms a stable triazole linkage between the azide on the protein and the alkyne on the fluorophore, in this case, CalFluor 555, resulting in fluorescently labeled nascent proteins.

Data Presentation

Fluorophore Properties
PropertyThis compoundAlexa Fluor® 555 Azide
Excitation Maximum (nm)561555
Emission Maximum (nm)583565
Molecular Weight ( g/mol )891.09~900
Key FeatureFluorogenic (turn-on fluorescence)High photostability and brightness
Recommended Reagent Concentrations for Click Reaction
ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in DMSO1-10 µM
Copper(II) Sulfate (CuSO₄)100 mM in H₂O100 µM - 1 mM
Copper(I)-stabilizing Ligand (e.g., THPTA)50 mM in H₂O500 µM - 5 mM
Reducing Agent (e.g., Sodium Ascorbate)500 mM in H₂O (prepare fresh)2.5 - 5 mM

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells with AHA

This protocol describes the incorporation of the azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Plate cells at a desired density on culture plates or coverslips and allow them to adhere and grow overnight under standard culture conditions (37°C, 5% CO₂).

  • Amino Acid Starvation (Optional but Recommended): To increase the incorporation efficiency of AHA, gently aspirate the complete culture medium and wash the cells once with pre-warmed PBS. Then, incubate the cells in methionine-free medium for 30-60 minutes at 37°C, 5% CO₂.

  • Metabolic Labeling: Prepare the labeling medium by supplementing the methionine-free medium with the desired concentration of AHA. A final concentration of 25-50 µM AHA is a good starting point, but this may need to be optimized for your specific cell type and experimental goals. Remove the starvation medium and add the AHA-containing labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period. For detecting rapid changes in protein synthesis, a short incubation of 1-4 hours is recommended. For steady-state labeling, longer incubation times (up to 24 hours) can be used.

  • Cell Harvesting and Fixation: Following incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Proceed immediately to the Click Chemistry reaction for live-cell imaging or fix the cells for subsequent immunofluorescence analysis. For fixation, use 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Protocol 2: Click Chemistry Detection of Azide-Labeled Nascent Proteins with this compound

This protocol details the copper-catalyzed click reaction to fluorescently label the AHA-tagged nascent proteins with this compound in fixed cells.

Materials:

  • AHA-labeled and fixed cells on coverslips

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Sodium Ascorbate

  • PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Wash Buffer (PBS with 3% BSA)

Procedure:

  • Permeabilization: After fixation, wash the cells three times with PBS. Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:

    • 889 µL of PBS

    • 10 µL of 100 mM CuSO₄ (to a final concentration of 1 mM)

    • 100 µL of 50 mM THPTA (to a final concentration of 5 mM)

    • 1 µL of 10 mM this compound (to a final concentration of 10 µM)

    • After adding the above components, add 10 µL of freshly prepared 500 mM Sodium Ascorbate (to a final concentration of 5 mM). Mix gently by pipetting.

  • Click Reaction: Aspirate the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three times for 5 minutes each with Wash Buffer.

  • (Optional) Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA stain (e.g., DAPI). Wash the cells once more with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with appropriate filter sets for CalFluor 555 (Excitation/Emission: ~561/583 nm).

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture 1. Cell Culture starvation 2. Amino Acid Starvation (Methionine-free medium) cell_culture->starvation aha_labeling 3. AHA Incubation (Incorporation into nascent proteins) starvation->aha_labeling fixation 4. Fixation & Permeabilization aha_labeling->fixation click_reaction 5. Click Reaction (this compound) fixation->click_reaction washing 6. Washing click_reaction->washing imaging 7. Fluorescence Imaging washing->imaging

Caption: Experimental workflow for metabolic labeling and detection of nascent proteins.

click_chemistry cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product protein Nascent Protein-Azide catalyst Cu(I) Catalyst protein->catalyst calfluor CalFluor 555-Alkyne calfluor->catalyst labeled_protein Fluorescently Labeled Nascent Protein catalyst->labeled_protein

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
No or weak fluorescence signal Inefficient incorporation of AHA.Optimize AHA concentration and incubation time. Ensure the use of high-quality, methionine-free medium.
Inefficient click reaction.Use freshly prepared sodium ascorbate solution. Ensure all click reaction components are added in the correct order and at the recommended concentrations. Optimize the reaction time.
High background fluorescence Non-specific binding of the probe.Although this compound is fluorogenic, some background can occur. Ensure thorough washing after the click reaction. A blocking step with BSA before the click reaction can also help.
Autofluorescence of cells.Include a control sample that has not been labeled with AHA but has undergone the click reaction to assess the level of autofluorescence.
Cell toxicity or morphological changes High concentration of AHA or prolonged incubation.Perform a dose-response curve to determine the optimal, non-toxic concentration of AHA for your cell type.
Toxicity from copper catalyst.Ensure the use of a copper-chelating ligand (e.g., THPTA) to minimize copper-induced cytotoxicity. For live-cell imaging, consider using copper-free click chemistry reagents.

Conclusion

This compound is a powerful tool for the sensitive and specific detection of nascent proteins. Its fluorogenic properties offer significant advantages in reducing background and simplifying experimental workflows. The protocols provided here serve as a comprehensive guide for researchers to successfully implement this technology in their studies of protein synthesis and cellular dynamics. As with any technique, optimization for specific cell types and experimental conditions is recommended to achieve the best results.

References

Application Notes and Protocols for Glycoprotein Labeling with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of glycoproteins using a two-step method involving metabolic incorporation of an azido sugar and subsequent bioorthogonal click chemistry with CalFluor 555 Azide. This powerful technique allows for the sensitive and specific visualization and analysis of glycans in living cells and cell lysates.

Introduction

Glycosylation is a critical post-translational modification that plays a vital role in a wide range of biological processes, including cell signaling, immune response, and disease progression. The ability to specifically label and visualize glycoproteins is essential for understanding their function and for the development of novel therapeutics and diagnostics.[1][2]

Metabolic glycoengineering is a technique that enables the introduction of bioorthogonal chemical reporters, such as the azide group, into cellular glycans.[3][4][5] Cells are cultured with a peracetylated azido sugar, which is cell-permeable and is processed by the cell's own enzymatic machinery, incorporating the azido sugar into various glycoconjugates. The azide group serves as a chemical handle for covalent ligation to a probe molecule via "click chemistry."

This protocol focuses on the use of this compound, a fluorogenic probe, for the detection of azide-labeled glycoproteins. This compound exhibits minimal fluorescence until it reacts with an alkyne, resulting in a significant increase in its fluorescence quantum yield. This "turn-on" characteristic provides a high signal-to-noise ratio, enabling sensitive detection with minimal background, often without the need for wash steps.

There are two primary forms of click chemistry utilized for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst that can be toxic to living cells, making it ideal for fixed cells or cell lysates. SPAAC, on the other hand, is a copper-free click reaction that is well-suited for labeling glycoproteins on the surface of living cells.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum (pre-click)557 nm
Emission Maximum (pre-click)577 nm
Excitation Maximum (post-click)561 nm
Emission Maximum (post-click)583 nm
Quantum Yield (pre-click)0.0174
Quantum Yield (post-click)0.604
Fluorescence Enhancement35x
Table 2: Recommended Concentrations for Metabolic Labeling
Azido SugarCell Line ExampleRecommended ConcentrationIncubation TimeReference
Ac4ManNAz (N-azidoacetylmannosamine)Jurkat, HeLa, HEK29325-50 µM24-72 hours
Ac4GalNAz (N-azidoacetylgalactosamine)Various25-50 µM24-72 hours
Ac4GlcNAz (N-azidoacetylglucosamine)Various25-50 µM24-72 hours
Table 3: Recommended Reagent Concentrations for Click Chemistry
Reaction TypeReagentRecommended Final ConcentrationReference
CuAAC (Cell Lysates) Alkyne Probe100 µM
This compound2-40 µM (start with 20 µM)
Copper(II) Sulfate0.25 mM
Copper(I)-stabilizing Ligand (e.g., THPTA)1.25 mM (5:1 ratio to Copper)
Reducing Agent (e.g., Sodium Ascorbate)5 mM
SPAAC (Live Cells) DBCO-functionalized Protein/Probe10-100 µM
This compound1-10 µM

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells

This protocol describes the incorporation of azido sugars into glycoproteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Include a vehicle control (DMSO alone).

  • Incubation: Culture the cells for 24-72 hours under standard conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell type and experimental goal.

  • Cell Harvesting:

    • For adherent cells, wash with PBS, then detach using a non-enzymatic cell dissociation buffer.

    • For suspension cells, harvest by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove unincorporated azido sugar. The cells are now ready for either live-cell labeling (Protocol 2) or cell lysis and subsequent labeling (Protocol 3).

Protocol 2: Live-Cell Glycoprotein Labeling via SPAAC

This protocol is for labeling cell-surface glycoproteins on living cells using a copper-free click reaction. This requires reacting the azide-labeled cells with a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • Serum-free cell culture medium or PBS

  • DBCO-functionalized molecule of interest

  • This compound

  • Flow Cytometry Staining Buffer or imaging medium

Procedure:

  • Prepare Labeling Solution: Dilute the this compound in serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM).

  • Labeling Reaction: Resuspend the azide-labeled cells in the labeling solution. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and wash three times with PBS to remove excess probe.

  • Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Glycoprotein Labeling in Cell Lysates via CuAAC

This protocol is for labeling total cellular glycoproteins in cell lysates using a copper-catalyzed click reaction.

Materials:

  • Azide-labeled cell pellet (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-functionalized probe (e.g., an alkyne-biotin tag for enrichment)

  • This compound

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

    • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 40 mM in water)

    • Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Prepare Click Reaction Master Mix: In a microfuge tube, prepare the master mix. The volumes below are for a single 100 µL reaction and can be scaled.

    • 50 µL protein lysate (1-5 mg/mL)

    • Add PBS to a final volume of ~80 µL

    • 5 µL this compound stock solution (to achieve desired final concentration)

    • 5 µL THPTA solution

    • 5 µL CuSO4 solution

  • Initiate Reaction: Add 5 µL of freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis: The labeled glycoproteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or enrichment followed by western blotting or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection via Click Chemistry cluster_spaac SPAAC (Live Cells) cluster_cuaac CuAAC (Cell Lysates) cells Cultured Cells azido_sugar Peracetylated Azido Sugar (e.g., Ac4ManNAz) cells->azido_sugar Incubate 24-72h labeled_cells Cells with Azide-Labeled Glycoproteins azido_sugar->labeled_cells Metabolic Incorporation live_cells Live Azide-Labeled Cells labeled_cells->live_cells cell_lysate Azide-Labeled Cell Lysate labeled_cells->cell_lysate Cell Lysis spaac_reaction Strain-Promoted Cycloaddition live_cells->spaac_reaction dbco_probe DBCO-Alkyne Probe dbco_probe->spaac_reaction labeled_live_cells Fluorescently Labeled Live Cells spaac_reaction->labeled_live_cells cuaac_reaction Copper-Catalyzed Cycloaddition cell_lysate->cuaac_reaction alkyne_probe Terminal Alkyne Probe alkyne_probe->cuaac_reaction calfluor This compound calfluor->cuaac_reaction labeled_lysate Fluorescently Labeled Glycoproteins in Lysate cuaac_reaction->labeled_lysate

Caption: Experimental workflow for glycoprotein labeling.

signaling_pathway cluster_cell Cellular Environment cluster_uptake Uptake & Deacetylation cluster_sialic_acid_pathway Sialic Acid Biosynthesis cluster_click_reaction Bioorthogonal Reaction ac4mannaz_ext Ac4ManNAz (extracellular) ac4mannaz_int Ac4ManNAz (intracellular) ac4mannaz_ext->ac4mannaz_int Passive Diffusion mannaz ManNAz ac4mannaz_int->mannaz Esterases sialic_acid_azide N-azidoacetylneuraminic acid (SiaNAz) mannaz->sialic_acid_azide Biosynthetic Pathway cmp_sianaz CMP-SiaNAz sialic_acid_azide->cmp_sianaz Activation labeled_glycoprotein Azide-Labeled Glycoprotein cmp_sianaz->labeled_glycoprotein glycoprotein Nascent Glycoprotein in Golgi glycoprotein->labeled_glycoprotein Glycosyltransferases click_product Fluorescent Triazole Product labeled_glycoprotein->click_product calfluor_azide This compound calfluor_azide->click_product alkyne_probe Alkyne Probe alkyne_probe->click_product

Caption: Metabolic labeling and click chemistry pathway.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low or No Labeling Inefficient metabolic incorporation of the azido sugar.Optimize azido sugar concentration and incubation time. Ensure cells are healthy and actively dividing. Use a fresh stock of azido sugar.
Inefficient bioorthogonal ligation.Prepare fresh click chemistry or Staudinger ligation reagents. Optimize reaction time and temperature.
Azido sugar is not well-tolerated by the enzymes in the glycosylation pathway.Try a different azido sugar analog. Be aware that results may not be fully representative of the natural sugar.
High Background Signal Non-specific binding of the fluorescent probe.Ensure thorough washing steps after the click reaction to remove any unbound probe.
Non-specific reaction of the probe with cellular components.For CuAAC, use a copper-chelating ligand to prevent non-specific copper interactions. For SPAAC, be aware that some cyclooctynes can react with free thiols.
Cell Toxicity High concentration of azido sugar.Use the lowest effective concentration for the shortest necessary time. Monitor cell viability.
Copper toxicity in CuAAC on live cells.CuAAC is not recommended for live-cell imaging. Use SPAAC for live-cell applications.

References

Application Notes and Protocols: CalFluor 555 Azide for In Vivo Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic probe that has emerged as a powerful tool for in vivo labeling and imaging. Its unique "turn-on" characteristic, where it remains non-fluorescent until it reacts with an alkyne-tagged biomolecule via click chemistry, significantly reduces background signal, a critical requirement for sensitive detection in complex living systems.[1][2] This feature makes it an ideal choice for a variety of in vivo applications, from tracking drug molecules to visualizing dynamic biological processes.

These application notes provide an overview of the use of this compound in in vivo labeling experiments and offer detailed protocols for its application. The methodologies described are based on the principles of bioorthogonal chemistry, which employs chemical reactions that can occur in living organisms without interfering with native biochemical processes.[3][4][5]

Principle of Action: Fluorogenic Click Chemistry

This compound participates in a highly specific and efficient bioorthogonal reaction known as click chemistry. The azide group on the CalFluor 555 molecule reacts with an alkyne group that has been metabolically, genetically, or chemically incorporated into a target biomolecule. This reaction, a 1,3-dipolar cycloaddition, forms a stable triazole linkage. A key advantage of the CalFluor series of dyes is that the azide probe is designed to be fluorogenic, meaning its fluorescence is activated upon reaction with the alkyne. This activation can be achieved through two primary methods of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I). While effective, the potential cytotoxicity of copper is a consideration for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne. The ring strain of the cyclooctyne promotes the reaction with the azide without the need for a toxic catalyst, making it highly suitable for in vivo studies.

The fluorogenic nature of this compound allows for imaging with high signal-to-noise ratios, as unreacted probe remains dark, eliminating the need for extensive wash steps that are often impractical in living animals.

Key Applications in In Vivo Research

The versatility of this compound enables a wide range of in vivo applications, including:

  • Metabolic Labeling: Tracking the synthesis and localization of biomolecules such as glycans, proteins, and nucleic acids by introducing alkyne-modified metabolic precursors.

  • Drug Target Engagement: Visualizing where and when a drug binds to its target in a living organism by using an alkyne-modified drug candidate.

  • Cell Proliferation Studies: Detecting newly synthesized DNA by incorporating alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU).

  • Mapping Endogenous Receptors: Spatially and temporally mapping the location of specific receptors in the brain and other tissues.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueReference
Excitation Maximum (Ex)555 nm
Emission Maximum (Em)583 nm
Molecular Weight891.09 g/mol
Purity>95% (HPLC)
Recommended Working Concentration (in vitro)1 µM

Experimental Protocols

The following are generalized protocols for in vivo labeling using this compound. Specific parameters such as animal model, target biomolecule, and imaging modality will require optimization.

Protocol 1: In Vivo Metabolic Labeling of a Target Biomolecule

This protocol describes the general workflow for metabolically labeling a biomolecule of interest with an alkyne-modified precursor, followed by in vivo detection with this compound.

Materials:

  • Alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, nucleoside, or sugar)

  • This compound

  • Vehicle for in vivo administration (e.g., sterile saline, DMSO, corn oil)

  • Animal model

  • In vivo imaging system (e.g., fluorescence microscope, whole-animal imager)

Procedure:

  • Administration of Alkyne Precursor:

    • Dissolve the alkyne-modified metabolic precursor in a biocompatible vehicle at the desired concentration.

    • Administer the precursor to the animal model via an appropriate route (e.g., intraperitoneal injection, oral gavage, intravenous injection).

    • Allow sufficient time for the precursor to be incorporated into the target biomolecule. This time will vary depending on the metabolic pathway and turnover rate of the target.

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Dilute the stock solution to the final working concentration in a biocompatible vehicle. The optimal concentration should be determined empirically.

    • Administer the this compound solution to the animal.

  • In Vivo Imaging:

    • At various time points after administration of the probe, image the animal using an appropriate in vivo imaging system equipped with filters for CalFluor 555 (Ex/Em: ~555 nm / ~583 nm).

    • Acquire images to visualize the localization and intensity of the fluorescent signal, which corresponds to the location of the alkyne-labeled biomolecule.

Protocol 2: In Situ Labeling of Alkyne-Modified Targets in Tissue Sections

This protocol is for labeling alkyne-modified biomolecules in tissue sections obtained from an animal that has been administered an alkyne precursor. This is particularly useful for high-resolution imaging.

Materials:

  • Tissue sections from an animal treated with an alkyne-modified precursor

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Copper protectant ligand (e.g., BTTAA)

  • Reducing agent (e.g., sodium ascorbate)

  • Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal and fix the tissue of interest.

    • Prepare tissue sections (e.g., cryosections or paraffin-embedded sections).

  • Click Reaction Staining:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, a typical cocktail may consist of:

      • 1 µM this compound

      • 50 µM CuSO4

      • 300 µM BTTAA ligand

      • 2.5 mM sodium ascorbate in PBS

    • Permeabilize the tissue sections with permeabilization buffer.

    • Incubate the tissue sections with the click reaction cocktail in a humidified chamber, protected from light.

    • Wash the sections extensively with wash buffer.

  • Imaging:

    • Mount the stained tissue sections with mounting medium containing a nuclear counterstain like DAPI.

    • Image the sections using a fluorescence microscope with appropriate filter sets for CalFluor 555 and DAPI.

Visualizations

InVivoLabelingWorkflow cluster_animal In Vivo Steps MetabolicLabeling 1. Administer Alkyne-Modified Precursor Incorporation 2. Metabolic Incorporation into Target Biomolecule MetabolicLabeling->Incorporation Metabolism ProbeAdmin 3. Administer this compound Incorporation->ProbeAdmin Time Delay ClickReaction 4. In Vivo Click Reaction ProbeAdmin->ClickReaction Bio-distribution Imaging 5. In Vivo Imaging ClickReaction->Imaging Fluorescence 'Turn-On'

Caption: Workflow for in vivo labeling using this compound.

ClickChemistryReaction cluster_reactants Reactants cluster_product Product CalFluor CalFluor 555 (Non-fluorescent Azide) Catalyst + CalFluor->Catalyst Alkyne Alkyne-Tagged Biomolecule Alkyne->Catalyst LabeledBiomolecule Fluorescently Labeled Biomolecule (Triazole) Catalyst->LabeledBiomolecule Click Reaction (CuAAC or SPAAC)

Caption: The click chemistry reaction between this compound and an alkyne.

References

Visualizing Nascent DNA and RNA Synthesis with CalFluor 555 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize newly synthesized DNA and RNA is crucial for understanding a wide range of biological processes, from cell cycle progression and proliferation to gene expression and RNA trafficking. CalFluor 555 Azide is a fluorogenic dye that offers a robust and sensitive method for detecting nascent DNA and RNA through a bioorthogonal click chemistry reaction. This "turn-on" fluorescent probe remains non-fluorescent until it reacts with an alkyne-modified nucleoside that has been metabolically incorporated into newly synthesized nucleic acids, resulting in a bright and specific signal with minimal background. This document provides detailed application notes and experimental protocols for the use of this compound in visualizing DNA and RNA synthesis.

Principle of the Method

The visualization of nascent DNA and RNA synthesis using this compound is a two-step process. First, cells or organisms are incubated with an alkyne-modified nucleoside analog, 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis or 5-ethynyluridine (EU) for RNA synthesis.[1][2] These analogs are incorporated into newly synthesized DNA or RNA by cellular polymerases.

Following incorporation, the cells are fixed and permeabilized. The alkyne group in the incorporated nucleosides is then detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] this compound, which is cell-impermeant and non-fluorescent, is added along with a copper catalyst. The click reaction covalently links the CalFluor 555 dye to the alkyne-modified nucleic acids, resulting in a significant increase in its fluorescence upon triazole formation.[4] This fluorogenic property allows for "no-wash" staining, simplifying the experimental workflow and reducing background fluorescence.

Data Presentation

Table 1: Properties of this compound and its Triazole Product

PropertyThis compoundCalFluor 555 Triazole (post-click)
Excitation Maximum (λex)~561 nm~561 nm
Emission Maximum (λem)~583 nm~583 nm
Quantum Yield (Φ)Low (non-fluorescent)0.604
Fluorescence Enhancement-35x
Molecular Weight891.09 g/mol -
SolubilityWater, DMSO-

Experimental Protocols

Protocol 1: Visualization of Nascent DNA Synthesis using EdU and this compound

This protocol is designed for cultured cells and can be adapted for tissue samples.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

  • Reducing agent (e.g., 100 mM sodium ascorbate, freshly prepared)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Labeling with EdU:

    • Culture cells to the desired confluency.

    • Add EdU to the cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the experimental goals and cell type.

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per sample, mix the following in order:

      • 435 µL of click reaction buffer

      • 10 µL of CuSO4 solution (final concentration 400 µM)

      • 5 µL of this compound stock solution (e.g., 1 mM in DMSO, final concentration 10 µM)

      • 50 µL of sodium ascorbate solution (final concentration 10 mM)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Stain the nuclei with a suitable counterstain like DAPI or Hoechst 33342 according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for CalFluor 555 (Excitation/Emission: ~561/583 nm) and the nuclear counterstain.

Protocol 2: Visualization of Nascent RNA Synthesis using EU and this compound

This protocol outlines the procedure for labeling and detecting newly synthesized RNA in cultured cells.

Materials:

  • 5-ethynyluridine (EU)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

  • Reducing agent (e.g., 100 mM sodium ascorbate, freshly prepared)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Labeling with EU:

    • Culture cells to the desired confluency.

    • Add EU to the cell culture medium to a final concentration of 0.1-1 mM.

    • Incubate the cells for a period ranging from 30 minutes to 4 hours. Shorter incubation times are recommended to primarily label nascent RNA.

  • Cell Fixation and Permeabilization:

    • Follow the same fixation and permeabilization steps as described in Protocol 1.

  • Click Reaction:

    • Prepare and perform the click reaction as described in Protocol 1.

  • Washing and Counterstaining:

    • Follow the same washing and counterstaining steps as described in Protocol 1.

  • Imaging:

    • Mount and image the cells as described in Protocol 1.

Visualizations

experimental_workflow cluster_dna DNA Synthesis Visualization cluster_rna RNA Synthesis Visualization edu_labeling 1. EdU Labeling (Incorporate EdU into nascent DNA) fix_perm_dna 2. Fixation & Permeabilization edu_labeling->fix_perm_dna click_dna 3. Click Reaction (this compound + Cu(I)) fix_perm_dna->click_dna wash_stain_dna 4. Washing & Counterstaining click_dna->wash_stain_dna imaging_dna 5. Fluorescence Imaging wash_stain_dna->imaging_dna eu_labeling 1. EU Labeling (Incorporate EU into nascent RNA) fix_perm_rna 2. Fixation & Permeabilization eu_labeling->fix_perm_rna click_rna 3. Click Reaction (this compound + Cu(I)) fix_perm_rna->click_rna wash_stain_rna 4. Washing & Counterstaining click_rna->wash_stain_rna imaging_rna 5. Fluorescence Imaging wash_stain_rna->imaging_rna

Caption: Experimental workflow for visualizing DNA and RNA synthesis.

click_chemistry_reaction cluster_reactants Reactants cluster_products Product alkyne Alkyne-modified Nucleoside (in DNA or RNA) catalyst Cu(I) catalyst alkyne->catalyst azide This compound (non-fluorescent) azide->catalyst triazole Fluorescent Triazole Product (CalFluor 555 covalently linked to nucleic acid) catalyst->triazole Click Reaction

Caption: The copper-catalyzed click chemistry reaction.

cellular_pathways cluster_cell Cellular Environment cluster_dna_pathway DNA Synthesis cluster_rna_pathway RNA Synthesis edu EdU (5-ethynyl-2'-deoxyuridine) dntp_pool dNTP Pool edu->dntp_pool Cellular Kinases dna_poly DNA Polymerase dntp_pool->dna_poly nascent_dna Nascent DNA with EdU dna_poly->nascent_dna Incorporation eu EU (5-ethynyluridine) ntp_pool NTP Pool eu->ntp_pool Cellular Kinases rna_poly RNA Polymerase ntp_pool->rna_poly nascent_rna Nascent RNA with EU rna_poly->nascent_rna Incorporation

Caption: Cellular incorporation pathways of EdU and EU.

References

Application Notes and Protocols for Dual-Color Imaging with CalFluor 555 Azide and GFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-color fluorescence imaging is a powerful technique for the simultaneous visualization of two distinct molecular species within a biological sample. This application note provides a detailed protocol for dual-color imaging using the genetically encoded Green Fluorescent Protein (GFP) and the bioorthogonally labeled CalFluor 555 Azide. GFP is a widely used reporter protein that is genetically fused to a protein of interest, while this compound is a fluorogenic probe that becomes intensely fluorescent upon reaction with an alkyne-modified biomolecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] This combination allows for the specific and independent labeling of two different cellular components, enabling the study of their colocalization and dynamic interactions.

The key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne, which significantly reduces background noise and eliminates the need for wash steps to remove unreacted probe.[1][2] When planning a dual-color imaging experiment with GFP and CalFluor 555, careful consideration of their spectral properties is crucial to minimize spectral overlap and ensure accurate data acquisition.

Spectral Properties

Successful dual-color imaging relies on the ability to excite and detect each fluorophore independently with minimal crosstalk. The spectral characteristics of GFP (specifically, the commonly used enhanced GFP or EGFP variant) and the triazole product of the this compound reaction are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Excitation LaserRecommended Emission Filter
GFP (EGFP) ~488~509488 nm500-550 nm Bandpass
CalFluor 555-triazole ~561~583561 nm570-620 nm Bandpass

Note: The spectral properties of CalFluor 555-triazole are based on data from the reaction of this compound with an alkyne.

Experimental Workflow and Methodologies

The general workflow for dual-color imaging involves preparing cells that express a GFP-tagged protein and contain an alkyne-modified biomolecule. The alkyne-modified molecule is then specifically labeled with this compound through a click reaction, followed by imaging.

experimental_workflow Experimental Workflow for Dual-Color Imaging cluster_cell_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging cell_culture Culture cells expressing GFP-fusion protein alkyne_intro Introduce alkyne-modified biomolecule (e.g., metabolic labeling) cell_culture->alkyne_intro fix_perm Fix and permeabilize cells (optional) alkyne_intro->fix_perm click_reaction Perform CuAAC reaction with this compound fix_perm->click_reaction wash Wash cells click_reaction->wash image_gfp Acquire GFP image (Ex: 488 nm, Em: 500-550 nm) wash->image_gfp image_cf555 Acquire CalFluor 555 image (Ex: 561 nm, Em: 570-620 nm) image_gfp->image_cf555 merge Merge images image_cf555->merge

A high-level overview of the experimental process.
Protocol for Labeling Alkyne-Modified Biomolecules in GFP-Expressing Cells with this compound

This protocol is designed for labeling alkyne-modified biomolecules in mammalian cells cultured on glass-bottom dishes or coverslips that are also expressing a GFP-fusion protein.

Materials:

  • Cells expressing a GFP-fusion protein and metabolically labeled with an alkyne-containing molecule (e.g., an alkyne-modified sugar, amino acid, or nucleoside).

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Preparation:

    • Seed GFP-expressing cells on glass-bottom dishes or coverslips.

    • Introduce the alkyne-modified biomolecule to the cell culture medium and incubate for a sufficient period to allow for metabolic incorporation. This will vary depending on the specific molecule and cell type.

  • Fixation and Permeabilization (for intracellular targets):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Important: Prepare the click reaction cocktail immediately before use. It is recommended to add the components in the order listed to prevent premature reaction.

    • Prepare the following stock solutions:

      • This compound: 1 mM in DMSO

      • CuSO₄: 20 mM in water

      • THPTA: 100 mM in water

      • Sodium Ascorbate: 300 mM in water (prepare fresh)

    • For each coverslip or well, prepare the click reaction cocktail in PBS. The final concentrations should be optimized, but a good starting point is:

      • 2-10 µM this compound

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 5 mM Sodium Ascorbate

    • To prepare 1 mL of the cocktail:

      • Start with 980 µL of PBS.

      • Add 2-10 µL of 1 mM this compound stock.

      • Add 5 µL of 20 mM CuSO₄ stock.

      • Add 5 µL of 100 mM THPTA stock.

      • Vortex briefly.

      • Add 16.7 µL of freshly prepared 300 mM Sodium Ascorbate stock to initiate the reaction.

    • Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Proceed to imaging on a fluorescence microscope equipped with the appropriate filter sets.

Imaging and Spectral Separation

To effectively separate the fluorescence signals from GFP and CalFluor 555, sequential imaging with appropriate filter sets is recommended. This minimizes bleed-through, where the emission of one fluorophore is detected in the channel of the other.

spectral_separation Principle of Spectral Separation cluster_gfp GFP Channel cluster_cf555 CalFluor 555 Channel gfp_ex Excite at 488 nm gfp_em Detect at 500-550 nm gfp_ex->gfp_em cf555_ex Excite at 561 nm cf555_em Detect at 570-620 nm cf555_ex->cf555_em

Sequential excitation and detection minimize crosstalk.

Recommended Filter Set Configuration:

  • For GFP:

    • Excitation Filter: 470/40 nm (or similar bandpass around 488 nm)

    • Dichroic Mirror: 495 nm longpass

    • Emission Filter: 525/50 nm (or similar bandpass centered around 510 nm)

  • For CalFluor 555:

    • Excitation Filter: 560/40 nm (or similar bandpass around 561 nm)

    • Dichroic Mirror: 585 nm longpass

    • Emission Filter: 600/50 nm (or similar bandpass centered around 583 nm)

Image Acquisition:

  • Acquire the GFP image first using the GFP filter set.

  • Switch to the CalFluor 555 filter set and acquire the second image.

  • Use appropriate software to merge the two channels to visualize the colocalization of the GFP-tagged protein and the CalFluor 555-labeled molecule.

Important Considerations and Troubleshooting

  • Copper-Induced GFP Quenching: Copper ions used in the CuAAC reaction can quench the fluorescence of GFP.[3] The use of a copper-chelating ligand like THPTA is crucial as it not only accelerates the click reaction but also protects GFP from quenching by sequestering the copper ions. It is recommended to use the lowest effective concentration of the copper catalyst and to keep the incubation time as short as possible.

  • Controls: To ensure the specificity of the CalFluor 555 labeling, include a control sample that has not been treated with the alkyne-modified biomolecule but is subjected to the same click reaction conditions. This will account for any non-specific binding of the this compound.

  • Sequential Labeling: If performing live-cell imaging, it is important to consider the potential toxicity of the click reaction components. The protocol provided is for fixed cells, which is generally recommended to preserve cellular structures and the GFP signal. Live-cell click chemistry is possible but requires further optimization of reagent concentrations and incubation times.

  • Spectral Bleed-through: Despite using appropriate filters, some minor bleed-through may occur, especially if there is a large difference in the expression levels of the two fluorophores. This can be corrected using linear unmixing algorithms available in most imaging software, provided that single-color control samples are imaged with both filter sets to establish the bleed-through coefficients.

By following these protocols and considerations, researchers can successfully perform dual-color imaging experiments to investigate the spatial and temporal relationships between a GFP-tagged protein and an alkyne-labeled biomolecule of interest, providing valuable insights in various fields of biological and biomedical research.

References

Application Notes and Protocols for Optimal Labeling with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific and sensitive detection of alkyne-modified biomolecules. This probe operates on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with a terminal alkyne, forming a stable, highly fluorescent triazole linkage. This property significantly enhances the signal-to-noise ratio by eliminating the need for washing steps to remove unreacted probe, making it ideal for a variety of applications, including in cellulo and in vivo imaging.

These application notes provide a comprehensive guide to utilizing this compound for optimal labeling, with detailed protocols for both live and fixed cells, and a summary of recommended reagent concentrations.

Quantitative Data Summary

The optimal concentration of this compound and other click chemistry reagents is crucial for achieving high labeling efficiency and minimal background. The following table summarizes recommended concentrations derived from key experimental findings for labeling of alkyne-modified biomolecules in cellular contexts.

Component Live Cell Labeling Fixed Cell Labeling General Stock Solution
This compound 1 - 10 µM10 µM1-10 mM in DMSO
Alkyne-modified Biomolecule As per metabolic labeling protocolAs per metabolic labeling protocol-
CuSO₄ (Copper(II) Sulfate) 50 µM1 mM50-100 mM in H₂O
BTTAA (for live cells) 300 µM-50 mM in H₂O
TBTA (for fixed cells) -100 µM10 mM in DMSO
Sodium Ascorbate 5 mM2 mM100-200 mM in H₂O (prepare fresh)

Experimental Protocols

Protocol 1: Labeling of Live Cells with this compound

This protocol is designed for the detection of alkyne-modified biomolecules on the surface of or within live cells.

Materials:

  • Alkyne-labeled cells in culture medium

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • BTTAA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water. Store at 4°C.

    • BTTAA: Prepare a 50 mM stock solution in deionized water. Store at -20°C.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.

  • Prepare Labeling Cocktail (for 1 mL final volume):

    • In an Eppendorf tube, combine the following in order:

      • 884 µL of cell culture medium or PBS

      • 1 µL of 10 mM this compound stock (for a final concentration of 10 µM)

      • 1 µL of 50 mM CuSO₄ stock (for a final concentration of 50 µM)

      • 6 µL of 50 mM BTTAA stock (for a final concentration of 300 µM)

    • Vortex briefly to mix.

    • Immediately before use, add 50 µL of freshly prepared 100 mM Sodium Ascorbate (for a final concentration of 5 mM).

    • Vortex gently to mix.

  • Labeling Reaction:

    • Aspirate the culture medium from the alkyne-labeled cells.

    • Add the freshly prepared labeling cocktail to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

    • For "no-wash" imaging, proceed directly to microscopy.

    • For applications requiring washes, gently aspirate the labeling cocktail and wash the cells 2-3 times with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~555 nm / ~565 nm).

Protocol 2: Labeling of Fixed and Permeabilized Cells with this compound

This protocol is suitable for intracellular labeling of alkyne-modified biomolecules.

Materials:

  • Alkyne-labeled cells on coverslips

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • TBTA (tris(benzyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or other suitable permeabilization agent

  • Phosphate-Buffered Saline (PBS)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water. Store at 4°C.

    • TBTA: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

    • Sodium Ascorbate: Prepare a 200 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.

  • Cell Fixation and Permeabilization:

    • Wash cells grown on coverslips once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Prepare Labeling Cocktail (for 1 mL final volume):

    • In an Eppendorf tube, combine the following in order:

      • 969 µL of PBS

      • 1 µL of 10 mM this compound stock (for a final concentration of 10 µM)

      • 10 µL of 100 mM CuSO₄ stock (for a final concentration of 1 mM)

      • 10 µL of 10 mM TBTA stock (for a final concentration of 100 µM)

    • Vortex briefly to mix.

    • Immediately before use, add 10 µL of freshly prepared 200 mM Sodium Ascorbate (for a final concentration of 2 mM).

    • Vortex gently to mix.

  • Labeling Reaction:

    • Aspirate the PBS from the fixed and permeabilized cells.

    • Add the freshly prepared labeling cocktail to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the labeling cocktail.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~555 nm / ~565 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow for labeling with this compound.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne-Biomolecule Alkyne-modified Biomolecule Triazole_Product Labeled Biomolecule (Highly Fluorescent) Alkyne-Biomolecule->Triazole_Product CalFluor555_Azide This compound (Non-fluorescent) CalFluor555_Azide->Triazole_Product Cu(II) CuSO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Triazole_Product Catalysis Ligand Ligand (BTTAA or TBTA) Ligand->Cu(I) Stabilizes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Metabolic_Labeling 1. Metabolic Labeling (Incorporate Alkyne) Cell_Culture 2. Cell Culture Metabolic_Labeling->Cell_Culture Fix_Perm 3. Fixation & Permeabilization (for intracellular targets) Cell_Culture->Fix_Perm Prepare_Cocktail 4. Prepare Click Labeling Cocktail Fix_Perm->Prepare_Cocktail Incubate 5. Incubate with Cells Prepare_Cocktail->Incubate Wash 6. Wash (optional) Incubate->Wash Imaging 7. Fluorescence Microscopy Wash->Imaging

Caption: General Experimental Workflow for this compound Labeling.

Application Notes and Protocols for CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that becomes fluorescent upon reaction with an alkyne-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly known as "click chemistry".[1][2][3][4][5] This property makes it an excellent tool for "no-wash" labeling of a wide variety of biomolecules, including glycans, proteins, DNA, and RNA, in various biological systems. The unreacted probe remains non-fluorescent, significantly reducing background signal and eliminating the need for wash steps that can be problematic in live-cell imaging and in vivo studies. This compound has an excitation maximum at approximately 561 nm and an emission maximum at around 583 nm.

Principle of Fluorogenic Labeling

The fluorescence of this compound is initially quenched. Upon the copper-catalyzed reaction with a terminal alkyne, a stable triazole linkage is formed, which disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity. This "turn-on" characteristic is highly advantageous for specific and sensitive detection of alkyne-labeled biomolecules.

Data Presentation

The optimal incubation time and temperature for this compound can vary depending on the specific application, sample type, and the concentration of reactants. Below is a summary of conditions reported in various applications.

Table 1: Recommended Incubation Conditions for this compound in Copper-Catalyzed Click Chemistry (CuAAC)

ApplicationSample TypeThis compound ConcentrationIncubation TemperatureIncubation TimeNotes
In Vitro Labeling Purified Biomolecules/Cell Lysates1-10 µMRoom Temperature30 - 60 minutesReaction progress can be monitored by fluorescence measurement.
Fixed Cell Imaging Fixed and Permeabilized Mammalian Cells1 - 10 µMRoom Temperature30 - 60 minutesHigher catalyst concentrations may be needed for fixed samples.
Live Cell Imaging Live Mammalian Cells1 - 5 µM37°C (in cell culture incubator)30 - 120 minutesCopper-free click chemistry (SPAAC) is recommended to avoid cytotoxicity.
Tissue Section Imaging Fixed Tissue Slices5 - 20 µMRoom Temperature1 - 4 hoursIncubation time may need to be optimized based on tissue thickness and permeability.
In Vivo Imaging Zebrafish Embryos1 - 10 µMStandard rearing temperature2 - 20 minutesRapid labeling has been observed in zebrafish enveloping layer cells.

Experimental Protocols

Protocol 1: General Protocol for Labeling Alkyne-Modified Biomolecules in Solution (In Vitro)

This protocol is a starting point for labeling purified alkyne-containing proteins, nucleic acids, or other biomolecules.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA is recommended for aqueous solutions) in water.

    • Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified biomolecule in reaction buffer.

      • This compound (to a final concentration of 1-10 µM).

      • Copper ligand (to a final concentration of 100-500 µM).

      • CuSO₄ (to a final concentration of 20-100 µM).

    • Vortex the mixture gently.

  • Initiate the Click Reaction:

    • Add Sodium Ascorbate to a final concentration of 1-5 mM.

    • Vortex the tube briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Analysis:

    • The labeled biomolecule can be analyzed directly by fluorescence or purified from excess reagents if necessary.

Protocol 2: Labeling of Alkyne-Modified Molecules in Fixed Cells

This protocol is designed for visualizing alkyne-labeled biomolecules in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips, metabolically labeled with an alkyne-containing precursor.

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 3% BSA)

  • This compound

  • Click reaction components (as in Protocol 1)

  • Mounting Medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with Wash Buffer.

    • Permeabilize cells with Permeabilization Buffer for 10-20 minutes at room temperature.

    • Wash twice with Wash Buffer.

  • Prepare Click Reaction Cocktail:

    • For each coverslip, prepare a fresh reaction cocktail. The final concentrations of components may need optimization, but a good starting point is:

      • 1-10 µM this compound

      • 100 µM Copper Ligand (e.g., TBTA)

      • 1 mM CuSO₄

      • 2 mM Sodium Ascorbate

      • in PBS

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with Wash Buffer.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission ~561/583 nm).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne) Fix_Perm Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Prepare_Cocktail Prepare Click Cocktail (this compound, Cu²⁺, Ligand, Reductant) Fix_Perm->Prepare_Cocktail Add Cocktail to Sample Incubation Incubation (RT, 30-60 min) Prepare_Cocktail->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for labeling alkyne-modified biomolecules in cells.

signaling_pathway Alkyne_Biomolecule Alkyne-tagged Biomolecule Triazole_Product Fluorescent Triazole Conjugate Alkyne_Biomolecule->Triazole_Product CalFluor_Azide This compound (Non-fluorescent) CalFluor_Azide->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product Click Reaction

Caption: Fluorogenic activation of this compound via Click Chemistry.

References

Application Notes and Protocols for Click Reaction Buffer Preparation with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of a click reaction buffer for use with CalFluor 555 Azide, a fluorescent probe used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are a cornerstone of bioconjugation, enabling the specific labeling of biomolecules in complex biological systems.[1][2]

The CalFluor series of dyes are fluorogenic, meaning they are non-fluorescent until they react with their target alkyne, which minimizes background fluorescence and eliminates the need for wash steps.[3][4][5] This makes them ideal for sensitive detection of metabolically labeled molecules such as glycans, proteins, DNA, and RNA in cellular and in vivo imaging.

Core Components of the Click Reaction Buffer

The success of the CuAAC reaction hinges on the presence of several key components in the reaction buffer. These components work in concert to ensure the efficient and specific formation of the triazole linkage between the azide (this compound) and an alkyne-modified biomolecule.

ComponentFunction
Copper(II) Sulfate (CuSO₄) Source of the catalytic copper(I) ions.
Reducing Agent (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) catalytic species.
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA, BTTAA) Protects the Cu(I) ion from oxidation and improves reaction efficiency. Water-soluble ligands like THPTA are particularly useful for biological applications.
Buffer System (e.g., Phosphate-Buffered Saline (PBS), Triethylammonium Acetate) Maintains a stable pH for the reaction. Click chemistry is generally pH-insensitive, working well in a pH range of 4-11.
Optional Additives (e.g., Aminoguanidine) Can prevent side reactions and damage to biomolecules.

Quantitative Data: Stock Solution Preparation

For reproducible results, it is crucial to prepare accurate stock solutions of the buffer components. The following table summarizes recommended concentrations for these stock solutions.

ReagentStock ConcentrationSolventStorage
This compound2.5 - 5 mMDMSO or water-20°C, protected from light
Copper(II) Sulfate (CuSO₄)20 mM - 100 mMWaterRoom Temperature
Sodium Ascorbate100 mM - 1 MWater-20°C (prepare fresh for best results as it is readily oxidized)
THPTA Ligand100 mM - 200 mMWater-20°C
10x PBS1x solution contains 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄WaterRoom Temperature

Experimental Protocols

Protocol 1: Preparation of Click Reaction Buffer Stock Solutions

This protocol details the preparation of the individual stock solutions required for the click reaction.

Materials:

  • This compound

  • Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), 10x solution

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • This compound (2.5 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to achieve a final concentration of 2.5 mM. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water. Vortex until fully dissolved. This solution can be stored at room temperature for several weeks.

  • Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of nuclease-free water. Vortex until fully dissolved. It is highly recommended to prepare this solution fresh on the day of the experiment. If storage is necessary, freeze in small aliquots at -20°C and use within a month.

  • THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of nuclease-free water. Vortex until fully dissolved. This solution can be stored in aliquots at -20°C for several weeks.

  • 1x PBS: Prepare a 1x working solution of PBS by diluting a 10x stock solution with nuclease-free water.

Protocol 2: In Vitro Labeling of Biomolecules with this compound

This protocol provides a general procedure for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) in a cell-free system.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • This compound stock solution (2.5 mM in DMSO)

  • Copper(II) Sulfate stock solution (20 mM in water)

  • THPTA Ligand stock solution (100 mM in water)

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)

  • 1x PBS

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or heat block

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a final reaction volume of 100 µL and should be scaled as needed.

    • 50 µL of alkyne-modified biomolecule (e.g., protein lysate at 1-5 mg/mL)

    • 30 µL of 1x PBS

    • 2 µL of this compound stock solution (final concentration: 50 µM)

  • Vortex the mixture briefly.

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

  • Vortex the reaction mixture gently.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The labeled biomolecule is now ready for downstream analysis (e.g., SDS-PAGE, fluorescence microscopy).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in preparing for and carrying out a click chemistry reaction with this compound.

G cluster_0 Stock Solution Preparation cluster_1 Reaction Assembly cluster_2 Reaction & Analysis CalFluor This compound (2.5 mM in DMSO) Reaction_Mix Reaction Mixture CalFluor->Reaction_Mix CuSO4 CuSO4 (20 mM in H2O) CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate (300 mM in H2O) (Prepare Fresh) Ascorbate->Reaction_Mix THPTA THPTA (100 mM in H2O) THPTA->Reaction_Mix Biomolecule Alkyne-Modified Biomolecule + PBS Biomolecule->Reaction_Mix Incubation Incubate (RT, 30-60 min) Reaction_Mix->Incubation Initiate Reaction Analysis Downstream Analysis Incubation->Analysis

Caption: Workflow for in vitro click chemistry labeling.

G cluster_0 Reactants Alkyne Alkyne Product Labeled Biomolecule Alkyne->Product Azide CalFluor 555 Azide Azide->Product Catalyst Cu(I) Catalyst->Product catalyzes

Caption: The core principle of the CuAAC click reaction.

References

CalFluor 555 Azide: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for high-throughput screening (HTS) applications. Its unique "pro-fluorescent" nature, where it is virtually non-fluorescent until it participates in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry" reaction, makes it exceptionally well-suited for HTS workflows. This fluorogenic switching mechanism dramatically reduces background fluorescence, a common challenge in miniaturized screening formats, thereby eliminating the need for wash steps and simplifying assay protocols. The resulting triazole product is a highly fluorescent and photostable species with an excitation maximum at 555 nm, aligning well with common laser lines used in HTS instrumentation.

The versatility of this compound allows for its application in a wide array of HTS assays designed to probe various biological processes. By metabolically, enzymatically, or chemically incorporating an alkyne-containing reporter molecule into a biological system, subsequent labeling with this compound provides a robust and sensitive readout. This approach has been successfully employed to screen for modulators of cell proliferation, protein post-translational modifications, and enzyme activity.

Key Advantages for High-Throughput Screening

  • Fluorogenic Nature: The low intrinsic fluorescence of the azide probe and the high fluorescence of the resulting triazole product lead to a significant increase in signal upon reaction, resulting in high signal-to-background ratios.

  • No-Wash Protocol: The fluorogenic properties of this compound often eliminate the need for wash steps to remove unreacted probe, streamlining HTS workflows, reducing reagent consumption, and minimizing cell loss.

  • High Sensitivity: The bright fluorescence of the CalFluor 555 triazole enables the detection of low-abundance targets.

  • Biocompatibility: The click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

  • Versatility: this compound can be used to detect a wide range of alkyne-tagged biomolecules, including proteins, nucleic acids, glycans, and lipids.

Data Presentation

The photophysical properties of this compound and its performance in HTS assays are critical for assay design and interpretation. The following tables summarize key quantitative data.

PropertyThis compoundCalFluor 555 Triazole (Post-Click)Reference
Excitation Maximum (λex)~555 nm561 nm[1]
Emission Maximum (λem)-583 nm[1]
Quantum Yield (Φfl)0.01780.604[1]
Fluorescence Enhancement-35-fold[1]
HTS Assay Performance
Parameter Value Assay Type Notes
Z'-Factor≥ 0.5 (Typical)Cell Proliferation, Enzyme ActivityA Z'-factor of 0.5 or greater indicates a robust and reliable assay suitable for HTS. While a specific Z'-factor for a this compound HTS assay is not readily available in published literature, similar fluorogenic probe-based HTS assays consistently achieve this benchmark.
Signal-to-Background Ratio>10EdU Cell ProliferationThis value is dependent on the specific assay conditions and cell type.

Application Note 1: High-Throughput Screening for Inhibitors of Cell Proliferation

Background

The dysregulation of cell proliferation is a hallmark of cancer. Identifying compounds that selectively inhibit the proliferation of cancer cells is a primary objective in oncology drug discovery. A common method to assess cell proliferation is to measure the incorporation of nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA. EdU contains a terminal alkyne group, which can be detected with high sensitivity and specificity using this compound via a click reaction. This assay is readily adaptable to a high-throughput, multi-well plate format for screening large compound libraries.

Experimental Workflow

The following diagram illustrates the workflow for an HTS cell proliferation assay using EdU and this compound.

HTS_Cell_Proliferation_Workflow cluster_plate 384-Well Plate seed 1. Seed Cells treat 2. Add Compounds & EdU seed->treat Incubate fix_perm 3. Fix & Permeabilize treat->fix_perm Incubate click 4. Add Click Reaction Mix (this compound) fix_perm->click read 5. Read Fluorescence click->read Incubate

HTS workflow for a cell proliferation assay.
Protocol: 384-Well Cell Proliferation HTS Assay

Materials:

  • Cells of interest

  • Cell culture medium

  • 384-well clear-bottom, black-walled microplates

  • Compound library (solubilized in DMSO)

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator or ligand (e.g., TBTA)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density optimized for proliferation over the desired assay duration. Allow cells to adhere overnight.

  • Compound and EdU Treatment:

    • Add test compounds from the library to the desired final concentration. Include appropriate positive (e.g., a known proliferation inhibitor) and negative (e.g., DMSO vehicle) controls.

    • Add EdU to a final concentration of 10 µM.

    • Incubate for a duration appropriate for the cell cycle of the cell line (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Carefully remove the culture medium.

    • Add 25 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

    • Wash each well twice with PBS.

    • Add 25 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash each well twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each well, mix:

      • PBS

      • This compound (final concentration 1-5 µM)

      • CuSO₄ (final concentration 1 mM)

      • Reducing agent (final concentration 2 mM)

      • TBTA ligand (final concentration 100 µM)

    • Add 20 µL of the click reaction cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Wash each well three times with PBS.

    • Add 50 µL of PBS to each well.

    • Acquire images using a high-content imager or measure the fluorescence intensity using a plate reader (Excitation: ~555 nm, Emission: ~580 nm).

Application Note 2: Screening for Protein Kinase Inhibitors

Background

Protein kinases are a major class of drug targets, and their aberrant activity is implicated in numerous diseases. HTS is a cornerstone of kinase inhibitor discovery. A click chemistry-based approach can be employed to develop a robust and sensitive kinase assay. This involves using an alkyne-modified peptide substrate that can be phosphorylated by the kinase of interest. The extent of phosphorylation is then quantified by reacting the phosphorylated alkyne-peptide with this compound. This assay format is generic and can be adapted to many different protein kinases.

Signaling Pathway: A Generic Tyrosine Kinase Cascade

The following diagram depicts a simplified signaling pathway that can be interrogated using a click chemistry-based HTS assay to find inhibitors of a specific tyrosine kinase.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Downstream Tyrosine Kinase Receptor->Kinase Activates Substrate Alkyne-Peptide Substrate Kinase->Substrate Phosphorylates CellularResponse Cellular Response Kinase->CellularResponse Leads to PhosphoSubstrate Phosphorylated Alkyne-Peptide ClickReaction Click Reaction with This compound PhosphoSubstrate->ClickReaction Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Inhibits Fluorescence Fluorescent Signal ClickReaction->Fluorescence

A generic tyrosine kinase signaling pathway.
Protocol: 384-Well Kinase Activity HTS Assay

Materials:

  • Purified protein kinase

  • Alkyne-modified peptide substrate specific for the kinase

  • Kinase reaction buffer

  • ATP

  • 384-well plates

  • Compound library

  • Stop solution (e.g., EDTA)

  • This compound

  • Click chemistry reaction components (as listed above)

  • Fluorescence plate reader

Procedure:

  • Compound Addition: Add test compounds and controls to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and the alkyne-peptide substrate in kinase reaction buffer.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop Reaction: Add a stop solution (e.g., EDTA) to each well to chelate Mg²⁺ and halt the kinase activity.

  • Click Reaction:

    • Add the click reaction cocktail (this compound, CuSO₄, reducing agent, and ligand) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~555 nm, Emission: ~580 nm). A decrease in fluorescence signal compared to the negative control indicates inhibition of the kinase.

Conclusion

This compound provides a robust and sensitive platform for a variety of HTS applications. Its fluorogenic nature simplifies assay workflows and enhances data quality, making it an invaluable tool for academic researchers and drug discovery professionals alike. The protocols provided here serve as a starting point for the development of specific HTS assays tailored to individual research needs.

References

CalFluor 555 Azide: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in fluorescence microscopy. Belonging to the CalFluor series of probes, it operates on the principle of "click chemistry," a bioorthogonal reaction that allows for the efficient and specific covalent labeling of target molecules. A key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne-modified biomolecule, significantly reducing background noise and eliminating the need for wash steps in many applications.[1][2][3][4][5] This property makes it particularly well-suited for imaging in complex biological environments, including live cells and tissues.

This compound is spectrally compatible with standard TRITC/Cy3 filter sets, with an excitation maximum around 555 nm. It is commonly used for labeling and detecting alkyne-containing biomolecules such as newly synthesized DNA (via EdU incorporation), RNA, proteins, and glycans.

Spectral and Photophysical Properties

The defining characteristic of this compound is its remarkable increase in fluorescence upon reacting with an alkyne. This "turn-on" mechanism is based on photoinduced electron transfer (PeT), which quenches the fluorescence of the azide form. The subsequent cycloaddition reaction to form a triazole disrupts this quenching, leading to a dramatic enhancement in fluorescence.

PropertyThis compound (Unreacted)CalFluor 555 Triazole (Post-Click)
Excitation Maximum (λex) ~555 nm~561 nm
Emission Maximum (λem) Not Applicable~583 nm
Quantum Yield (Φ) Very Low0.604
Fluorescence Enhancement -~35-fold

Data sourced from Shieh et al., J. Am. Chem. Soc. 2015, 137, 7145–7151.

Key Applications

  • Cell Proliferation Assays: Detection of newly synthesized DNA by labeling cells with 5-ethynyl-2'-deoxyuridine (EdU) followed by click reaction with this compound.

  • Metabolic Labeling: Visualization of newly synthesized proteins, glycans, or lipids by incorporating alkyne-modified metabolic precursors.

  • Viral Tracking: Labeling of viral components to study infection pathways.

  • High-Content Screening: The no-wash nature of CalFluor dyes makes them ideal for automated, high-throughput imaging applications.

Experimental Protocol: Labeling of Nascent DNA in Fixed Cells

This protocol describes the detection of newly synthesized DNA in cultured cells using EdU incorporation and a subsequent copper-catalyzed click reaction with this compound.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper (II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Reducing agent (e.g., 1 M sodium ascorbate in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • DNA counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • EdU Labeling of Cells:

    • Incubate cells with 10 µM EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours) under standard cell culture conditions. The optimal EdU concentration and incubation time may vary depending on the cell type and experimental design.

  • Cell Fixation:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip, mix the following components in order:

      • 435 µL of click reaction buffer

      • 10 µL of 100 mM CuSO₄

      • 5 µL of a 10 mM stock of this compound in DMSO

      • 50 µL of 1 M sodium ascorbate

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • If desired, incubate the cells with a DNA counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (e.g., TRITC/Cy3 channel) and the chosen counterstain.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging start Plate Cells edu_label Incubate with EdU start->edu_label fix Fix Cells edu_label->fix permeabilize Permeabilize Cells fix->permeabilize click Add Click Cocktail (this compound, CuSO4, Ascorbate) permeabilize->click wash Wash click->wash counterstain Counterstain (Optional) wash->counterstain mount Mount counterstain->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for labeling nascent DNA with EdU and this compound.

click_chemistry_reaction cluster_catalyst Catalyst cluster_product Product alkyne Alkyne-modified Biomolecule (e.g., EdU-DNA) product Labeled Biomolecule with Fluorescent Triazole alkyne->product + azide This compound (Non-fluorescent) azide->product catalyst Cu(I) (from CuSO4 + Ascorbate) catalyst->product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal and Reducing Background with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 555 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve the best possible signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic azide probe.[1][2][3][4][5] A key feature of CalFluor probes is that they are not fluorescent until they react with an alkyne via a copper-catalyzed or metal-free click chemistry reaction. This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence from unreacted probes, a common issue with traditional fluorescent dyes. This makes it an excellent tool for the sensitive visualization of metabolically labeled biomolecules such as glycans, DNA, RNA, and proteins in various settings, including cells and tissue slices, often under no-wash conditions.

Q2: What are the main causes of high background fluorescence when using this compound?

While this compound is designed to reduce background, high background can still occur due to several factors:

  • Cellular Autofluorescence: Many cell and tissue types naturally fluoresce, which can contribute to the background signal.

  • Non-Specific Binding: The fluorescent probe may non-specifically adhere to cellular components or the coverslip.

  • Suboptimal Click Reaction Conditions: The copper (I) catalyst, essential for the reaction, can sometimes mediate non-specific interactions. Incorrect stoichiometry of the copper catalyst, ligand, and reducing agent can lead to off-target reactions.

  • Probe Aggregation: The fluorescent probe may form aggregates, leading to bright, punctate background.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound probe, contributing to diffuse background.

Q3: How can I be sure that the signal I'm seeing is specific?

To ensure the specificity of your signal, it is crucial to include proper negative controls in your experiment. An essential negative control is a sample that has not been treated with the corresponding alkyne-modified molecule but is otherwise processed identically, including the click reaction with this compound. This will help you determine the level of non-specific binding of the fluorescent azide. Additionally, an unstained sample should be examined to assess the level of endogenous autofluorescence.

Troubleshooting Guides

Problem 1: High, Diffuse Background Fluorescence

A widespread, hazy background can obscure your specific signal. This often points to issues with unbound probe or cellular autofluorescence.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes) after the click reaction. Incorporate a mild detergent like 0.1% Tween-20 or Triton X-100 in your wash buffer to help remove non-specifically bound dye.
Excess Probe Concentration Titrate the concentration of this compound to find the lowest effective concentration that provides a strong specific signal without increasing background.
Cellular Autofluorescence Treat samples with an autofluorescence quenching agent after fixation and permeabilization. Alternatively, photobleaching the sample before labeling can sometimes reduce autofluorescence.
Inadequate Blocking Implement a blocking step using a solution like 3% BSA in PBS before the click reaction to minimize non-specific binding.
Problem 2: Bright, Punctate Background or Aggregates

The appearance of small, bright spots of fluorescence that are not associated with your target of interest often indicates probe precipitation.

Potential Cause Recommended Solution
Probe Aggregation Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction cocktail.
Poor Solubility in Reaction Cocktail When adding the dye to the click reaction cocktail, ensure thorough mixing by vortexing or vigorous pipetting to prevent precipitation.
Problem 3: Weak or No Specific Signal

If you are observing very faint or no signal where you expect it, several factors related to the labeling and reaction efficiency could be at play.

Potential Cause Recommended Solution
Inefficient Click Reaction Optimize the concentrations of the copper sulfate, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate). Ensure the sodium ascorbate solution is freshly prepared.
Low Incorporation of Alkyne Increase the concentration or incubation time of the alkyne-modified substrate to allow for better incorporation into your target biomolecule.
Photobleaching Protect your samples from light as much as possible during and after the click reaction. Use an anti-fade mounting medium for imaging.

Experimental Protocols & Visualizations

General Experimental Workflow for Cellular Labeling

The following diagram outlines a typical workflow for labeling intracellular targets using this compound.

G cluster_prep Sample Preparation cluster_click Click Reaction cluster_imaging Imaging Start Start with cells/tissue Metabolic_Labeling Metabolic Labeling with Alkyne Start->Metabolic_Labeling Fixation Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking Click_Reaction Incubate with Click Reaction Cocktail Blocking->Click_Reaction Washing Washing Steps Click_Reaction->Washing Counterstain Optional: Nuclear Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mount with Anti-fade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

General workflow for cellular labeling with this compound.
Click Reaction Cocktail Preparation

The order of addition of reagents to the click reaction cocktail is critical for optimal performance.

G cluster_0 Component Addition Order PBS 1. PBS CuSO4 2. CuSO₄ PBS->CuSO4 CalFluor 3. This compound CuSO4->CalFluor Ligand 4. Ligand (e.g., THPTA) CalFluor->Ligand Ascorbate 5. Fresh Sodium Ascorbate (Initiates Reaction) Ligand->Ascorbate G cluster_diffuse Diffuse Background cluster_punctate Punctate Background Start High Background Observed Check_Control Examine Negative Control (No Alkyne) Start->Check_Control Signal_Present Signal in Negative Control? Check_Control->Signal_Present Diffuse_or_Punctate Background Diffuse or Punctate? Signal_Present->Diffuse_or_Punctate Yes Check_Autofluorescence Check Unstained Sample for Autofluorescence Signal_Present->Check_Autofluorescence No Increase_Washes Increase Wash Steps Diffuse_or_Punctate->Increase_Washes Diffuse Centrifuge_Probe Centrifuge Probe Stock Diffuse_or_Punctate->Centrifuge_Probe Punctate Titrate_Probe Titrate Probe Concentration Increase_Washes->Titrate_Probe Add_Blocking Add Blocking Step Titrate_Probe->Add_Blocking Resolved Background Reduced Add_Blocking->Resolved Improve_Mixing Ensure Thorough Mixing Centrifuge_Probe->Improve_Mixing Improve_Mixing->Resolved Quench Use Autofluorescence Quenching Agent Check_Autofluorescence->Quench Quench->Resolved

References

Technical Support Center: Troubleshooting Poor CalFluor 555 Azide Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity when using CalFluor 555 Azide in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very weak or no fluorescent signal after performing the click reaction with this compound. What are the potential causes and solutions?

A weak or absent signal can stem from several factors, primarily related to the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction or the integrity of the reagents.

Troubleshooting Steps:

  • Verify the Click Chemistry Reaction Components: The CuAAC reaction is sensitive to the quality and concentration of its components.

    • Copper (I) Catalyst Oxidation: The active catalyst in the click reaction is Copper (I) (Cu(I)). It is prone to oxidation to the inactive Copper (II) (Cu(II)) state, especially in the presence of oxygen.[1]

      • Solution: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate) to ensure the presence of active Cu(I).[2] Consider deoxygenating your reaction buffers.

    • Reagent Purity and Storage: Impurities in the azide or alkyne reagents can inhibit the reaction. Improper storage of this compound can lead to its degradation.

      • Solution: Use high-purity reagents. Store this compound at -20°C as recommended.[3]

  • Sub-optimal Reaction Conditions: The kinetics of the click reaction are influenced by reactant concentrations, solvents, and the presence of ligands.

    • Solution: Optimize the concentrations of this compound, the alkyne-labeled biomolecule, copper sulfate, and the reducing agent. Ensure your buffers do not contain components that can interfere with the reaction, such as primary amines.[2]

  • Issues with the Alkyne-Labeled Biomolecule: The problem may lie in the initial labeling of your target molecule.

    • In-accessible Alkyne Groups: The alkyne groups on your biomolecule of interest might be buried within the molecule's structure, making them inaccessible for the click reaction.[4]

      • Solution: Consider performing the reaction in the presence of denaturing agents (e.g., DMSO) to expose the alkyne groups.

    • Insufficient Labeling: The initial metabolic or chemical labeling of your biomolecule with the alkyne tag may have been inefficient.

      • Solution: Optimize the labeling protocol for your specific biomolecule to ensure a sufficient number of alkyne tags are incorporated.

Q2: My signal is present but very dim. How can I enhance the fluorescence intensity?

Dim signal can be a result of low labeling efficiency or sub-optimal imaging conditions.

Troubleshooting Steps:

  • Optimize Reagent Concentrations: The concentration of each component in the click reaction is critical.

    • Copper Concentration: The reaction rate is dependent on the copper concentration, with maximal activity often observed around 250 µM.

    • Ligand-to-Copper Ratio: Using a copper-chelating ligand like THPTA or BTTAA can protect the biomolecule and improve reaction efficiency. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.

  • Increase Reaction Time: While click reactions are generally fast, allowing the reaction to proceed for a longer duration (e.g., 30-60 minutes) can lead to a stronger signal.

  • Imaging Settings: The settings on your fluorescence microscope play a crucial role in signal detection.

    • Laser Power and Exposure Time: Increasing the laser power or the camera's exposure time can amplify the signal. However, be cautious of photobleaching and phototoxicity.

    • Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for CalFluor 555 (Excitation Max: ~561 nm, Emission Max: ~583 nm).

Q3: I am experiencing high background fluorescence, which is obscuring my signal. What can I do to reduce it?

High background can be caused by non-specific binding of the probe or the copper catalyst. Although this compound is a fluorogenic probe designed to minimize background from unreacted dye, other factors can contribute to non-specific signal.

Troubleshooting Steps:

  • Non-specific Binding of the Probe:

    • Solution: Decrease the concentration of the this compound probe. Incorporate additional and more stringent washing steps after the click reaction to remove any unbound probe. Adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers can also help.

  • Copper-Mediated Fluorescence: Copper ions can non-specifically bind to biomolecules and contribute to background fluorescence.

    • Solution: Use a copper-chelating ligand in sufficient excess (e.g., 5-10 fold over the copper sulfate concentration). Perform a final wash with a copper chelator like EDTA to remove residual copper ions.

  • Reagent Impurities: Impurities in your reagents can be fluorescent or lead to side reactions that generate fluorescent products.

    • Solution: Use high-purity reagents and freshly prepared solutions.

Quantitative Data Summary

The following tables provide recommended concentration ranges and reaction conditions for the copper-catalyzed click reaction with this compound.

Reagent Recommended Concentration Range Notes Reference
Copper (II) Sulfate (CuSO₄) 50 µM - 250 µMFor bioconjugation reactions.
Copper-chelating Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is often recommended.
Reducing Agent (e.g., Sodium Ascorbate) 2.5 mM - 5 mMAn excess is required to counteract dissolved oxygen.
This compound 1 µM - 10 µMThe optimal concentration should be empirically determined.
Reaction Parameter Recommended Condition Notes Reference
Reaction Time 15 - 60 minutesCan be very rapid with appropriate ligands.
Temperature Room Temperature
Solvent Aqueous buffer with co-solvents (e.g., DMSO, t-butanol)DMSO can help solubilize reagents and denature proteins to expose alkynes.

Experimental Protocols

General Protocol for In-Cell Click Chemistry Labeling with this compound:

This protocol provides a general workflow. Optimization will be required for specific cell types and experimental conditions.

  • Cell Culture and Alkyne Labeling:

    • Culture your cells of interest to the desired confluency.

    • Introduce the alkyne-tagged metabolic precursor (e.g., an alkyne-modified amino acid, nucleoside, or sugar) to the culture medium and incubate for a period sufficient for its incorporation into the biomolecules of interest.

  • Cell Fixation and Permeabilization:

    • Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:

      • 85 µL of PBS

      • 2 µL of 20 mM CuSO₄ solution (final concentration: 400 µM)

      • 4 µL of 50 mM THPTA ligand solution (final concentration: 2 mM)

      • 4 µL of 1 mM this compound solution (final concentration: 40 µM)

      • 5 µL of 100 mM Sodium Ascorbate solution (freshly prepared) (final concentration: 5 mM)

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 555 (Ex/Em: ~561/583 nm).

Visualizations

experimental_workflow cluster_labeling Step 1: Alkyne Labeling cluster_prep Step 2: Cell Preparation cluster_click Step 3: Click Reaction cluster_imaging Step 4: Imaging cells Cells in Culture alkyne_label Add Alkyne-tagged Metabolic Precursor cells->alkyne_label labeled_cells Cells with Alkyne-labeled Biomolecules alkyne_label->labeled_cells fixation Fixation labeled_cells->fixation permeabilization Permeabilization fixation->permeabilization click_cocktail Add Click Reaction Cocktail: - this compound - CuSO₄ - Ligand - Reducing Agent permeabilization->click_cocktail incubation Incubate click_cocktail->incubation washing Washing incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: Experimental workflow for labeling biomolecules with this compound.

troubleshooting_workflow cluster_signal Signal Issue cluster_causes_no_signal Potential Causes cluster_causes_dim_signal Potential Causes cluster_causes_high_background Potential Causes cluster_solutions Solutions start Poor CalFluor 555 Azide Signal no_signal No Signal or Very Weak Signal start->no_signal dim_signal Dim Signal start->dim_signal high_background High Background start->high_background cause1 Inefficient Click Reaction no_signal->cause1 cause2 Reagent Degradation no_signal->cause2 cause3 Insufficient Alkyne Labeling no_signal->cause3 cause4 Sub-optimal Reagent Concentrations dim_signal->cause4 cause5 Sub-optimal Imaging Settings dim_signal->cause5 cause6 Non-specific Probe Binding high_background->cause6 cause7 Copper-mediated Background high_background->cause7 solution1 Optimize Click Reaction Conditions cause1->solution1 solution2 Check Reagent Quality and Storage cause2->solution2 solution3 Optimize Alkyne Labeling Protocol cause3->solution3 solution4 Titrate Reagent Concentrations cause4->solution4 solution5 Optimize Microscope Settings cause5->solution5 solution6 Improve Washing and Blocking cause6->solution6 solution7 Use Copper Chelators cause7->solution7

Caption: Troubleshooting decision tree for poor this compound signal.

References

Technical Support Center: Troubleshooting CalFluor 555 Azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 555 Azide click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: My this compound click chemistry reaction is not working. What are the general areas I should investigate?

A1: When a click chemistry reaction with this compound fails, the issue typically falls into one of three categories: problems with the reagents, suboptimal reaction conditions, or issues related to the specific molecules you are trying to conjugate. A systematic approach to troubleshooting, starting with checking your reagents and then evaluating the reaction setup, is recommended.

Q2: How can I be sure that my this compound and other reagents are active?

A2: Reagent integrity is crucial for a successful click reaction. This compound, like many fluorescent dyes, can be sensitive to light and improper storage. It is recommended to store it at -20°C, protected from light. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is prone to oxidation to the inactive copper(II) state.[1] It is essential to use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.[1][2] For strain-promoted azide-alkyne cycloaddition (SPAAC), ensure your cyclooctyne reagent (e.g., DBCO, BCN) has not degraded during storage.

Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, and which one should I use for this compound?

A3: this compound can be used in both CuAAC and SPAAC reactions.[3]

  • CuAAC is a highly efficient and rapid reaction catalyzed by copper(I).[4] It is a robust choice for a wide range of applications. However, the copper catalyst can be toxic to living cells, which may be a concern for in vivo studies.

  • SPAAC is a copper-free alternative that relies on the high ring strain of a cyclooctyne to react with the azide. This makes it ideal for applications in living systems where copper toxicity is a concern. However, SPAAC reactions can sometimes be slower than CuAAC.

The choice between CuAAC and SPAAC depends on your specific experimental needs, particularly the sensitivity of your system to copper.

Q4: I am seeing high background fluorescence in my imaging experiment. What could be the cause?

A4: High background can be a significant issue in fluorescence imaging. A major advantage of this compound is that it is a fluorogenic probe, meaning it is not fluorescent until it reacts with an alkyne. This property is designed to minimize background from unreacted probes. If you are still observing high background, it could be due to non-specific binding of the dye to your sample or insufficient washing steps. While CalFluor probes are designed for no-wash applications, a single wash step can sometimes be beneficial to reduce background.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you might encounter and how to resolve them.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

If you are experiencing low or no product formation in your CuAAC reaction, consider the following troubleshooting steps:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized.

    • Solution: Ensure you are using a freshly prepared solution of sodium ascorbate. Degassing your reaction mixture by bubbling an inert gas like argon or nitrogen can also help to remove dissolved oxygen.

  • Insufficient Ligand: A stabilizing ligand, such as THPTA or TBTA, is crucial for protecting the Cu(I) catalyst from oxidation and improving reaction efficiency, especially in aqueous solutions.

    • Solution: Ensure you are using the correct concentration of a suitable ligand. A 5:1 ligand-to-copper molar ratio is often recommended.

  • Inaccessible Reactants: Steric hindrance or the burying of the azide or alkyne groups within a biomolecule can prevent the reaction from occurring.

    • Solution: Consider using a longer linker on your azide or alkyne to make the reactive group more accessible. For reactions with large biomolecules, performing the reaction under denaturing or solvating conditions (e.g., with DMSO) might be necessary.

  • Incorrect Reagent Concentrations: The stoichiometry of your reactants and the concentration of the catalyst are critical.

    • Solution: Optimize the concentrations of your alkyne, azide, copper, and ligand. It is often beneficial to use a slight excess of the azide.

Issue 2: Slow or Incomplete Reaction in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For issues with your copper-free SPAAC reaction, consider these points:

  • Cyclooctyne Reactivity: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes react faster.

    • Solution: If your reaction is too slow, consider switching to a more reactive cyclooctyne, such as DBCO.

  • Reagent Stability: Strained cyclooctynes can be unstable under certain conditions.

    • Solution: Store your cyclooctyne reagents at -20°C or -80°C and warm to room temperature before opening to prevent condensation.

  • Solubility Issues: Poor solubility of one or both of your reactants in the chosen solvent can significantly slow down the reaction.

    • Solution: Ensure your reactants are fully dissolved. Using a cosolvent like DMSO (typically up to 5% v/v) can help to improve the solubility of hydrophobic molecules.

  • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to an incomplete reaction.

    • Solution: A 2-4 fold molar excess of the cyclooctyne reagent over the azide is a good starting point for optimization.

Data Presentation

The following tables provide recommended concentration ranges for key components in CuAAC and SPAAC reactions. These are starting points, and optimization for your specific system is highly recommended.

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentRecommended ConcentrationNotes
Alkyne-modified molecule 10 µM - 1 mMThe limiting reagent.
This compound 1.1 - 2 equivalents (relative to alkyne)A slight excess is often beneficial.
CuSO₄ 50 µM - 250 µMHigher concentrations do not always lead to faster rates.
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5:1 molar ratio to CuSO₄ is recommended.
Sodium Ascorbate 2.5 mM - 5 mMShould be prepared fresh.
Aminoguanidine (optional) 1 mM - 5 mMCan help prevent damage to proteins from reactive oxygen species.

Table 2: Recommended Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ComponentRecommended ConcentrationNotes
Azide-modified molecule 10 µM - 1 mMThe limiting reagent.
Cyclooctyne (e.g., DBCO) 2 - 4 equivalents (relative to azide)A molar excess is a good starting point.
Solvent Aqueous buffer (e.g., PBS, pH 7.4)DMSO can be used as a cosolvent (up to 5% v/v).

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a CuAAC reaction. The final volumes and concentrations should be optimized for your specific application.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Reaction buffer (e.g., phosphate buffer, pH 7)

Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized biomolecule and this compound to the reaction buffer to achieve the desired final concentrations.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is common.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction components and incubate at room temperature for 1 hour. Protect the reaction from light.

  • The reaction progress can be monitored by an appropriate analytical technique (e.g., fluorescence measurement, LC-MS, or SDS-PAGE).

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction. Incubation times and temperatures may require optimization.

Materials:

  • Azide-functionalized biomolecule

  • Cyclooctyne reagent (e.g., DBCO-alkyne)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Ensure your azide-functionalized biomolecule is in an appropriate amine-free buffer like PBS.

  • Prepare a stock solution of your cyclooctyne reagent in DMSO.

  • In a reaction vessel, add the azide-functionalized biomolecule.

  • Add the cyclooctyne stock solution to the reaction mixture. The final concentration of DMSO should ideally be below 5% (v/v).

  • Gently mix the components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Shorter incubation times may be sufficient depending on the reactants.

  • Monitor the reaction progress by a suitable analytical method.

Mandatory Visualization

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagent1 Prepare Alkyne/Azide Biomolecule Mix Combine Reactants in Buffer Reagent1->Mix Reagent2 Prepare this compound Solution Reagent2->Mix Reagent3 Prepare Catalyst/Cyclooctyne Solution Reagent3->Mix Initiate Initiate Reaction (Add Catalyst/Incubate) Mix->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Purify Purification (Optional) Monitor->Purify Analyze Final Product Analysis Monitor->Analyze Purify->Analyze

Caption: General experimental workflow for a this compound click chemistry reaction.

Troubleshooting_Tree Start Reaction Failed: Low or No Product Q_Reagents Are Reagents Active and Correctly Prepared? Start->Q_Reagents A_Reagents_No Solution: - Use fresh reagents - Check storage conditions - Verify concentrations Q_Reagents->A_Reagents_No No Q_CuAAC Using CuAAC? Q_Reagents->Q_CuAAC Yes A_CuAAC_Yes Check Cu(I) Catalyst: - Fresh sodium ascorbate? - Ligand present? - Degassed buffer? Q_CuAAC->A_CuAAC_Yes Yes Q_SPAAC Using SPAAC? Q_CuAAC->Q_SPAAC No Q_Conditions Are Reaction Conditions Optimal? A_CuAAC_Yes->Q_Conditions A_SPAAC_Yes Check Cyclooctyne: - Is it a reactive cyclooctyne? - Check for degradation Q_SPAAC->A_SPAAC_Yes Yes Q_SPAAC->Q_Conditions No A_SPAAC_Yes->Q_Conditions A_Conditions_No Solution: - Optimize stoichiometry - Check pH and temperature - Address solubility issues Q_Conditions->A_Conditions_No No Q_Accessibility Are Reactive Groups Accessible? Q_Conditions->Q_Accessibility Yes A_Accessibility_No Solution: - Use longer linkers - Consider denaturing conditions Q_Accessibility->A_Accessibility_No No End Successful Reaction Q_Accessibility->End Yes

References

CalFluor 555 Azide photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of CalFluor 555 Azide. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorogenic dye, meaning it is initially non-fluorescent and becomes brightly fluorescent upon reaction.[1][2] It is designed for use in copper-catalyzed or metal-free click chemistry reactions, where it specifically ligates to alkyne-modified biomolecules.[1][2] This property makes it an excellent tool for visualizing a wide range of biomolecules, including glycans, DNA, RNA, and proteins, in cells and tissues with high sensitivity and low background, often without the need for wash steps.[3]

Q2: What is photobleaching and why is it a concern when using this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to excitation light. This can result in a diminished signal during imaging experiments, making it difficult to detect and quantify the labeled molecules of interest. While CalFluor dyes are described as photostable, all fluorophores are susceptible to photobleaching to some extent, especially under prolonged or high-intensity illumination.

Q3: What are the main strategies to prevent or minimize photobleaching of this compound?

There are several effective strategies to reduce photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light. This can be achieved by using automated shutters and only illuminating the sample when acquiring an image.

  • Use Antifade Reagents: Incorporate commercially available antifade mounting media (e.g., VectaShield®, ProLong™ Gold) into your sample preparation. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

  • Choose the Right Imaging System: Utilize imaging systems with sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light.

Q4: How does the fluorogenic nature of this compound help in reducing background signal?

The key advantage of this compound is that it is not fluorescent until it reacts with an alkyne-tagged molecule. This significantly reduces the background signal from unreacted dye, which is a common issue with traditional fluorescent probes that require extensive wash steps to remove. In some cases, this allows for "no-wash" imaging protocols.

Quantitative Data Summary

Fluorophore StateQuantum Yield (Φ)
This compound (unreacted)0.0174
CalFluor 555 triazole (post-click reaction)0.604

Data sourced from Shieh P., et al. (2015). CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum. J. Am. Chem. Soc., 137: 7145−51.

Spectrally similar dyes, such as AZDye™ 555, are noted for their brightness and photostability, making them suitable for imaging low-abundance targets.

Experimental Protocols

Protocol 1: General Workflow for Labeling and Imaging with this compound

This protocol outlines the key steps for labeling alkyne-modified biomolecules in cells with this compound using a copper-catalyzed click reaction (CuAAC).

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_imaging Imaging metabolic_labeling Metabolic Labeling (Incorporate alkyne-modified substrate into cells) cell_fixation Cell Fixation (e.g., with 4% PFA) metabolic_labeling->cell_fixation permeabilization Permeabilization (e.g., with 0.5% Triton X-100) cell_fixation->permeabilization prepare_cocktail Prepare Click Reaction Cocktail (CuSO4, reducing agent, ligand, this compound) permeabilization->prepare_cocktail incubation Incubate Sample (with reaction cocktail in the dark) prepare_cocktail->incubation washing Washing Steps (Optional, to reduce any residual background) incubation->washing mounting Mount Sample (with antifade mounting medium) washing->mounting image_acquisition Image Acquisition (Fluorescence Microscopy) mounting->image_acquisition

General experimental workflow for this compound labeling.

Methodology:

  • Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, nucleoside, or sugar) to allow for its incorporation into newly synthesized biomolecules.

  • Cell Fixation and Permeabilization:

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a detergent solution, such as 0.5% Triton™ X-100 in PBS, for 10 minutes to allow the click chemistry reagents to enter the cells.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

      • Copper(II) sulfate (CuSO₄)

      • A reducing agent (e.g., sodium ascorbate)

      • A copper-chelating ligand (e.g., TBTA)

      • This compound (e.g., at a final concentration of 1-10 µM)

    • Incubate the permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS to remove residual click chemistry reagents. While this compound is fluorogenic, a wash step can help minimize any background that may be present at higher dye concentrations.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image Acquisition:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~561/583 nm).

    • To minimize photobleaching, use the lowest possible excitation intensity and exposure time.

Protocol 2: Assessing Photobleaching of this compound

This protocol provides a method to quantify the rate of photobleaching for your specific experimental conditions.

photobleaching_assessment cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis prepare_sample Prepare Labeled Sample (as per Protocol 1) define_roi Define Region of Interest (ROI) prepare_sample->define_roi set_imaging Set Imaging Parameters (laser power, exposure time, time interval) define_roi->set_imaging time_lapse Acquire Time-Lapse Series (continuous or interval imaging) set_imaging->time_lapse measure_intensity Measure Mean Fluorescence Intensity (within the ROI for each time point) time_lapse->measure_intensity normalize_data Normalize Intensity Data (to the initial intensity) measure_intensity->normalize_data plot_decay Plot Normalized Intensity vs. Time normalize_data->plot_decay calculate_halflife Calculate Photobleaching Half-Life (Time to 50% intensity) plot_decay->calculate_halflife

Workflow for assessing the photobleaching rate.

Methodology:

  • Prepare a Labeled Sample: Prepare a sample labeled with this compound according to your standard experimental protocol.

  • Define a Region of Interest (ROI): Locate a representative area of your sample with clear and consistent fluorescence.

  • Set Imaging Parameters:

    • Use the same imaging settings (e.g., laser power, exposure time, objective) that you intend to use for your experiments.

    • Set up a time-lapse acquisition with a defined interval and duration.

  • Acquire Time-Lapse Images: Start the time-lapse acquisition and continuously image the ROI until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Analyze the Data:

    • Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the intensity of the first image (I/I₀).

    • Plot the normalized intensity as a function of time.

    • From the resulting photobleaching curve, determine the half-life (t₁/₂) – the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Fluorescence Signal 1. Inefficient metabolic labeling with the alkyne substrate.2. Incomplete click chemistry reaction.3. Incorrect filter set or imaging parameters.1. Optimize the concentration and incubation time for the alkyne-modified substrate.2. Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Prepare the reaction cocktail immediately before use.3. Verify that the excitation and emission filters are appropriate for CalFluor 555 (Ex/Em: ~561/583 nm).
High Background Fluorescence 1. High concentration of this compound used.2. Insufficient washing after the click reaction.3. Autofluorescence from the sample or media.1. Titrate the concentration of this compound; start with a lower concentration (e.g., 1 µM).2. Although often not required, including 3-5 wash steps with PBS after the click reaction can reduce background.3. Image an unlabeled control sample to assess the level of autofluorescence. If necessary, use spectral unmixing or include a background subtraction step in your image analysis.
Rapid Signal Loss During Imaging 1. Excessive excitation light intensity.2. Prolonged exposure time.3. Absence of an antifade reagent.1. Reduce the laser power or illumination intensity to the minimum level required for a good signal.2. Decrease the camera exposure time.3. Ensure that you are using a high-quality antifade mounting medium.
Non-Specific Staining 1. Copper-catalyzed cytotoxicity in live-cell imaging.2. Precipitation of the dye or click chemistry reagents.1. For live-cell imaging, consider using a copper-free click chemistry approach with a DBCO-modified dye if copper toxicity is a concern.2. Ensure all reagents are fully dissolved before adding them to the sample. Centrifuge reagent stock solutions before use to pellet any aggregates.

References

Non-specific binding issues with CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using CalFluor 555 Azide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and high background fluorescence with this compound?

A1: While this compound is a fluorogenic probe designed to minimize non-specific interactions due to its zwitterionic properties, high background can still occur.[1] The most common causes include:

  • Excess Probe Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific binding.[1][2]

  • Insufficient Washing: Inadequate washing after the click reaction fails to remove all unreacted azide probe, which is a major contributor to background signal.[3][4]

  • Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues can lead to the probe adhering to unintended targets.

  • Hydrophobic Interactions: The fluorescent dye component may have residual hydrophobicity, leading to non-specific interactions with cellular components.

  • Copper-Mediated Non-specific Labeling: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes mediate the non-specific labeling of proteins.

  • Suboptimal Reaction Conditions: Incorrect concentrations of the copper catalyst or the stabilizing ligand can affect reaction efficiency and specificity.

Q2: I am observing high background fluorescence in my negative control (no alkyne-labeled target). What should I do?

A2: High background in a negative control indicates that the this compound is binding to cellular components in a non-specific, alkyne-independent manner. To troubleshoot this, consider the following:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of wash steps after the click reaction. Consider adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer to help disrupt non-specific interactions.

  • Enhance Blocking: Ensure you are using an appropriate blocking buffer for your sample type. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum. The blocking step should be performed before the click reaction.

  • Consider a Different Fixation/Permeabilization Method: The method used for cell fixation and permeabilization can expose different cellular components that may contribute to non-specific binding. If possible, test alternative protocols.

Q3: Can the click chemistry reaction components themselves cause background?

A3: Yes, particularly in copper-catalyzed reactions. The copper (I) catalyst can potentially mediate non-specific binding of the alkyne probe to proteins. It is important to use a stabilizing ligand like TBTA or THPTA to chelate the copper and improve the specificity of the click reaction. Always prepare fresh solutions of the catalyst and reducing agent (e.g., sodium ascorbate).

Q4: How does this compound's fluorogenic nature help with non-specific binding?

A4: this compound is designed to be "dark" until it undergoes the click reaction with an alkyne. This means that any unreacted probe that remains non-specifically bound will not fluoresce, significantly reducing the background signal and often enabling "no-wash" imaging protocols. However, at high concentrations, some background may still be visible, which can typically be removed with a single wash.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to resolving non-specific binding issues with this compound.

Table 1: Influence of Experimental Parameters on Non-Specific Binding
ParameterHigh Non-Specific BindingRecommended ActionRationale
This compound Concentration Too highPerform a concentration titration (e.g., 1-10 µM)To find the optimal balance between signal intensity and background.
Washing Steps Insufficient (too few or too short)Increase the number of washes (e.g., 3-5 times) and duration (e.g., 5-10 minutes each). Add a mild detergent to the wash buffer.To effectively remove unbound probe.
Blocking Inadequate or omittedUse a suitable blocking agent (e.g., 1-3% BSA) for at least 30 minutes before the click reaction.To saturate non-specific binding sites.
Copper Catalyst (CuSO₄) Concentration Too high or unstableUse the recommended concentration and a stabilizing ligand (TBTA or THPTA). Prepare fresh.To prevent non-specific, copper-mediated labeling.
Fixation/Permeabilization Harsh methods may expose sticky epitopesTest alternative, milder fixation (e.g., PFA) and permeabilization (e.g., digitonin vs. Triton X-100) methods.To minimize the exposure of cellular components that can non-specifically bind the probe.

Experimental Protocols

Protocol 1: Standard Staining Protocol for Cultured Cells with this compound

This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed cells.

  • Cell Fixation: Fix cells grown on coverslips with 3.7% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in 3% BSA in PBS for 30 minutes at room temperature.

  • Prepare Click Reaction Cocktail:

    • Catalyst/Ligand Solution: Premix 100 µM TBTA ligand with 1 mM CuSO₄.

    • Final Cocktail (per sample):

      • 10 µM this compound

      • Premixed Catalyst/Ligand

      • 2 mM Sodium Ascorbate (add immediately before use)

      • PBS to final volume

  • Click Reaction: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • (Optional) Nuclear Staining: Stain nuclei with a suitable dye (e.g., DAPI).

  • Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed check_control Is background high in negative control (no alkyne)? start->check_control optimize_conc Reduce this compound Concentration check_control->optimize_conc Yes improve_wash Increase Washing Steps (number and duration) check_control->improve_wash Yes enhance_block Optimize Blocking Protocol (agent and time) check_control->enhance_block Yes check_reagents Check Click Chemistry Reagents (freshness, concentration) check_control->check_reagents No re_evaluate Re-evaluate Experiment optimize_conc->re_evaluate improve_wash->re_evaluate enhance_block->re_evaluate check_reagents->re_evaluate re_evaluate->check_control Still high background end Problem Resolved re_evaluate->end Successful

Caption: Troubleshooting workflow for non-specific binding issues.

Metabolic_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Imaging cells Live Cells/Organism alkyne_sugar Alkyne-Modified Precursor (e.g., Ac4ManNAl) cells->alkyne_sugar Incubate labeled_glycans Cells with Alkyne-Labeled Glycans alkyne_sugar->labeled_glycans fix_perm Fixation & Permeabilization labeled_glycans->fix_perm click_cocktail This compound + CuSO4/Ligand + Sodium Ascorbate fix_perm->click_cocktail Add fluorescent_cells Fluorescently Labeled Cells click_cocktail->fluorescent_cells wash Wash to Remove Excess Probe fluorescent_cells->wash microscopy Fluorescence Microscopy wash->microscopy

Caption: Experimental workflow for metabolic labeling and detection.

References

CalFluor 555 Azide Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of CalFluor 555 Azide in various buffers commonly used in bioconjugation, click chemistry, and fluorescence imaging experiments. Understanding the stability of this fluorescent probe is critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from light. Once reconstituted in an organic solvent such as DMSO or DMF, it is recommended to store the solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are generally less stable and should be used as fresh as possible.

Q2: In which buffers is this compound generally stable?

This compound, being a rhodamine-based dye, is expected to be stable in a pH range of 4 to 10. Common biological buffers such as Phosphate-Buffered Saline (PBS) and HEPES at neutral pH (7.2-7.4) are widely used in protocols involving similar dyes, suggesting good short-term stability for typical experimental durations. While Tris-HCl is also a common buffer, it is advisable to verify its compatibility for your specific application, as some reports suggest it can influence certain cellular processes and dye fluorescence.

Q3: Can temperature affect the stability of this compound in solution?

Yes, elevated temperatures can accelerate the degradation of fluorescent dyes. For optimal stability, it is recommended to perform reactions at room temperature or 37°C for the shortest time necessary. Long-term storage of solutions should be at low temperatures (≤ -20°C). One study on a different fluorescent dye demonstrated significant signal loss at 60°C and 95°C compared to room temperature and 37°C[1].

Q4: I am observing a decrease in fluorescence intensity. What could be the cause?

A decrease in fluorescence intensity can be due to several factors:

  • Degradation of the dye: Improper storage or use in incompatible buffers can lead to the chemical degradation of the fluorophore.

  • Photobleaching: Exposure to intense light during microscopy can cause irreversible damage to the fluorophore.

  • Quenching: High concentrations of the dye can lead to self-quenching. The presence of certain molecules in your buffer or sample can also quench fluorescence.

  • Aggregation: Fluorescent probes can sometimes aggregate in solution, which can lead to a decrease in the fluorescence signal[2].

Q5: Can I add sodium azide to my buffers when using this compound?

Sodium azide is often used as a preservative in buffers to prevent microbial growth. In the context of cell staining, it can also inhibit the internalization of cell surface antigens, which can help maintain a stable fluorescence signal on the cell surface. However, it is important to note that sodium azide is an azide-containing compound and could potentially interfere with click chemistry reactions if present at high concentrations. For applications other than cell staining, its compatibility and potential for interference should be carefully considered.

Quantitative Data on Dye Stability

While specific long-term quantitative stability data for this compound in a wide range of buffers is not extensively published, the following table summarizes the available qualitative and semi-quantitative information for rhodamine and spectrally similar azide dyes. Researchers are encouraged to perform their own stability studies for their specific experimental conditions using the protocol provided below.

BufferpHTemperatureStability AssessmentSource/Comment
Phosphate-Buffered Saline (PBS) 7.4Room TempGenerally stable for short-term experiments.Widely used in protocols with rhodamine and cyanine dyes. A study on a rhodamine derivative in PBS at pH 7.4 showed good performance[3][4].
Tris-HCl 7.2-8.0Room TempGenerally considered stable, but should be used with caution.Tris buffers are stable for long periods when stored properly. However, some studies suggest potential interference with cellular processes and fluorescence of other dyes.
HEPES 7.2-7.4Room TempGood stability for experimental use.HEPES buffer at pH 7.4 has been successfully used in studies with rhodamine-based probes.
Organic Solvents (DMSO, DMF) N/A-20°CStable for up to 1 month.Recommended for stock solution preparation.
Organic Solvents (DMSO, DMF) N/A-80°CStable for up to 6 months.Recommended for long-term storage of stock solutions.
Aqueous Solutions Neutral4°CLess stable than organic solvent stocks; use promptly.General recommendation for fluorescent dye solutions.
Various Buffers 4-10Room TempGenerally stable pH range for rhodamine and cyanine dyes.Based on manufacturer information for similar dyes like Cy3 Azide.
Various Buffers >10 or <4Room TempPotential for degradation.Extreme pH values can lead to hydrolysis or other chemical modifications of the dye.
Various Buffers 60°C - 95°CN/ASignificant fluorescence loss observed for other dyes.High temperatures can cause rapid degradation.

Experimental Protocols

Protocol for Assessing this compound Stability in a Specific Buffer

This protocol provides a general method for researchers to quantitatively assess the stability of this compound in their buffer of choice over time.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Buffer of interest (e.g., PBS, Tris-HCl, HEPES)

  • Microplate reader with fluorescence capabilities (Excitation/Emission ~555/565 nm)

  • Black, clear-bottom 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM.

  • Prepare Working Solutions: Dilute the stock solution in the buffer of interest to a final concentration of 1-10 µM. Prepare a sufficient volume for all time points.

  • Initial Measurement (Time 0):

    • Pipette 100 µL of the working solution into at least three wells of a 96-well plate.

    • Measure the fluorescence intensity using the microplate reader at the appropriate excitation and emission wavelengths for CalFluor 555.

    • Measure the absorbance spectrum of the working solution using a spectrophotometer to check for any changes in the spectral shape.

  • Incubation: Store the remaining working solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C) and protected from light.

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stored working solution and repeat the fluorescence intensity and absorbance measurements as described in step 3.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each time point.

    • Normalize the average fluorescence intensity at each time point to the initial (Time 0) intensity to determine the percentage of remaining fluorescence.

    • Plot the percentage of remaining fluorescence versus time to visualize the stability of the dye in the tested buffer and conditions.

    • Compare the absorbance spectra over time to identify any changes in the dye's spectral properties.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no fluorescence signal Dye degradation due to improper storage or incompatible buffer.Ensure proper storage of the dye (powder at -20°C, solutions at -80°C). Test the stability of the dye in your buffer using the provided protocol.
High concentration leading to quenching.Dilute the dye to an optimal working concentration (typically in the low micromolar range).
Probe aggregation.Prepare fresh dilutions from a concentrated stock in organic solvent. Consider adding anti-aggregation agents like Tween-20 at a low concentration (e.g., 0.01%) if compatible with your experiment.
High background fluorescence Non-specific binding of the dye.Reduce the concentration of the this compound. Increase the number and duration of wash steps.
Impure reagents in a click chemistry reaction.Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate).
Inconsistent results between experiments Variability in buffer preparation.Ensure consistent pH and composition of your buffers for each experiment.
Different light exposure times.Minimize light exposure to the dye and stained samples to prevent photobleaching.
Temperature fluctuations.Maintain consistent temperatures during incubation and storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (1-10 mM in DMSO) B Prepare Working Solution (1-10 µM in Buffer) A->B C Initial Measurement (T=0) - Fluorescence - Absorbance B->C D Incubate at Desired Temperature (Protected from Light) C->D E Time-Point Measurements (e.g., Day 1, 3, 7, 14, 30) D->E Aliquot F Calculate % Remaining Fluorescence E->F G Plot Stability Curve F->G

Caption: Experimental workflow for assessing the stability of this compound.

References

CalFluor 555 Azide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 555 Azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it fluorogenic?

This compound is a fluorescent probe used in click chemistry. It is "fluorogenic," meaning it is initially non-fluorescent. Upon reaction with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, its molecular structure changes, leading to a significant increase in its fluorescence emission at approximately 555 nm.[1][2][3] This "turn-on" mechanism is designed to minimize background fluorescence from unreacted probes, enabling sensitive detection with no-wash or low-wash conditions.[4][5]

Q2: Can I use this compound for live-cell imaging?

Yes, this compound can be used for imaging in live cells. However, it is important to be mindful of the potential for copper-induced cytotoxicity. The copper(I) catalyst used in the click reaction can generate reactive oxygen species (ROS), which can be harmful to cells. To mitigate this, it is recommended to use copper-chelating ligands and minimize the incubation time and concentration of the copper catalyst.

Q3: What are the optimal excitation and emission wavelengths for this compound after it has reacted with an alkyne?

After reacting with an alkyne, CalFluor 555 has an excitation maximum of approximately 555 nm.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Click Reaction- Ensure all reaction components are fresh and have been stored correctly.- Verify the concentrations of all reagents.- Increase the concentration of the copper catalyst and/or the reducing agent (e.g., sodium ascorbate).- Check for the presence of substances that can interfere with the copper catalyst, such as thiols (e.g., from cell lysates).
Degradation of Alkyne-Modified Biomolecule- Confirm the integrity and concentration of your alkyne-labeled sample.
Incorrect Imaging Settings- Ensure you are using the correct filter set for an excitation of ~555 nm.- Optimize the gain and exposure time on your microscope.
High Background Fluorescence Suboptimal Probe Concentration- Titrate the concentration of this compound to find the lowest effective concentration. Even with fluorogenic probes, some background may be apparent at higher concentrations.
Non-Specific Binding- Although designed to reduce non-specific binding, a single wash step can often eliminate residual background fluorescence.- Consider using a blocking agent, such as bovine serum albumin (BSA), before adding the click chemistry reaction cocktail.
Cellular Autofluorescence- Image a control sample that has not been treated with this compound to assess the level of natural autofluorescence.- Use a narrower emission filter to reduce the collection of autofluorescence.
Cell Death or Toxicity (in live-cell imaging) Copper-Induced Cytotoxicity- Reduce the concentration of the copper catalyst (e.g., CuSO₄).- Decrease the incubation time of the click reaction.- Use a copper-chelating ligand, such as BTTAA or THPTA, to stabilize the Cu(I) ion and reduce the generation of reactive oxygen species.
Contamination- Ensure all reagents and cell culture media are sterile.

Experimental Protocols

Standard Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells

This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells with this compound.

1. Cell Fixation and Permeabilization:

  • Plate and culture cells to the desired confluency.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  • Wash the cells three times with PBS.

2. Click Reaction:

  • Prepare a fresh click reaction cocktail. For a 1 mL final volume, the components are:
  • 10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)
  • 20 µL of 50 mM BTTAA ligand stock solution (final concentration: 1 mM)
  • 10 µL of 1 M sodium ascorbate stock solution (final concentration: 10 mM)
  • 1-10 µL of 1 mM this compound stock solution in DMSO (final concentration: 1-10 µM)
  • Bring the final volume to 1 mL with PBS.
  • Important: Add the reagents in the order listed. The solution should be used immediately.
  • Remove the PBS from the cells and add the click reaction cocktail.
  • Incubate for 30-60 minutes at room temperature, protected from light.

3. Washing and Imaging:

  • Remove the click reaction cocktail and wash the cells three times with PBS.
  • (Optional) If high background is observed, perform an additional wash with PBS containing a mild detergent (e.g., 0.1% Tween-20).
  • Mount the coverslip with an appropriate mounting medium.
  • Image the cells using a fluorescence microscope with a filter set appropriate for an excitation of ~555 nm.

Visual Guides

Experimental Workflow for CuAAC Labeling

G cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_imaging Analysis Fixation Fix Cells Permeabilization Permeabilize Cells Fixation->Permeabilization PrepareCocktail Prepare Click Cocktail Incubation Incubate with Cells PrepareCocktail->Incubation Wash Wash Cells Incubation->Wash Image Fluorescence Imaging Wash->Image

Caption: A generalized workflow for labeling fixed cells using this compound via CuAAC.

Troubleshooting Logic for Low Fluorescence Signal

G Start Low/No Signal CheckReagents Are reagents fresh? Start->CheckReagents CheckConcentrations Are concentrations correct? CheckReagents->CheckConcentrations Yes IncreaseCatalyst Increase Cu(I) and/or reducing agent CheckReagents->IncreaseCatalyst No CheckConcentrations->IncreaseCatalyst No CheckAlkyne Verify alkyne-labeled biomolecule integrity CheckConcentrations->CheckAlkyne Yes Success Signal Improved IncreaseCatalyst->Success CheckMicroscope Optimize imaging settings CheckAlkyne->CheckMicroscope Integrity OK CheckAlkyne->Success Integrity Issue Found & Fixed CheckMicroscope->Success

Caption: A decision tree for troubleshooting low or no fluorescence signal with this compound.

References

Technical Support Center: CalFluor 555 Azide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low signal intensity in CalFluor 555 Azide experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during fluorescence labeling procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it fluorogenic?

This compound is a fluorescent probe used for labeling biomolecules that have been modified to contain an alkyne group. It is a "fluorogenic" probe, meaning it is not fluorescent on its own. The azide group in its structure effectively quenches its fluorescence. Upon reaction with an alkyne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), a stable triazole is formed. This chemical transformation eliminates the quenching effect and "turns on" the fluorescence, leading to a bright signal at the site of the labeled biomolecule.[1][2][3] This property is highly advantageous as it minimizes background fluorescence from unreacted probes, simplifying imaging protocols by often eliminating the need for wash steps.[1][2]

Q2: I am observing a very weak or no fluorescent signal. What are the most common causes?

Low or no signal in a this compound experiment can stem from several factors. The most common culprits are related to the click chemistry reaction itself, the integrity of the reagents, or the experimental conditions. Key areas to investigate include:

  • Inefficient Click Reaction: Problems with the catalyst, insufficient reagent concentrations, or steric hindrance can lead to a poor reaction yield.

  • Reagent Degradation: The reducing agent (e.g., sodium ascorbate) is particularly prone to oxidation, and the this compound itself can be sensitive to improper storage.

  • Suboptimal Labeling of the Biomolecule: The initial incorporation of the alkyne-modified substrate into your biomolecule of interest may be inefficient.

  • Imaging and Detection Issues: Incorrect filter sets, low exposure times, or photobleaching can result in a weak observed signal.

Q3: How can I be sure that my this compound is still active?

Proper storage and handling are crucial for maintaining the activity of this compound. It should be stored desiccated and protected from light, as recommended by the manufacturer. To functionally test the probe, you can perform a simple in-solution click reaction with a known alkyne-containing molecule and measure the fluorescence increase with a fluorometer. A significant increase in fluorescence upon addition of the alkyne and the click reaction components will confirm the probe's activity.

Q4: Can the fixation and permeabilization method affect the signal intensity?

Yes, fixation and permeabilization can significantly impact the signal intensity. Some fixatives, like glutaraldehyde, can increase autofluorescence, which can mask a weak signal. The choice of permeabilization agent (e.g., Triton X-100, saponin, or digitonin) and its concentration should be optimized for your cell type and target molecule. Inadequate permeabilization can prevent the this compound or the click chemistry reagents from reaching the target alkyne-labeled biomolecule, resulting in low signal. Conversely, overly harsh permeabilization can lead to the loss of cellular components and a diminished signal.

Q5: Are there any known quenchers for CalFluor 555?

While CalFluor 555 is a robust fluorophore, its fluorescence can be quenched by various factors. Proximity to certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can lead to quenching through photoinduced electron transfer (PET). Additionally, high concentrations of heavy metals or other components in the imaging medium could potentially reduce the fluorescent signal. It is also important to use an appropriate antifade mounting medium for imaging to prevent photobleaching, which is the irreversible destruction of the fluorophore by light.

Troubleshooting Guides

Guide 1: Low Signal Intensity in Copper-Catalyzed Click Chemistry (CuAAC)

This guide addresses issues related to the copper-catalyzed reaction.

Troubleshooting Workflow for Low CuAAC Signal

Caption: A flowchart for troubleshooting low signal intensity.

Potential Cause Explanation Recommended Solution
Inactive Copper Catalyst The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.Always prepare the sodium ascorbate solution fresh right before use. Degassing buffers can also help.
Insufficient Ligand A ligand, such as THPTA or BTTAA, is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.Use a copper-chelating ligand at an appropriate concentration. A 5:1 ligand-to-copper molar ratio is a good starting point.
Low Reagent Concentrations The concentrations of this compound, the alkyne-labeled molecule, or the catalyst components may be too low for an efficient reaction.Titrate the concentration of this compound (e.g., 1-10 µM). Ensure the copper sulfate (e.g., 50-100 µM) and sodium ascorbate (e.g., 1-5 mM) are at optimal concentrations.
Inaccessible Alkyne Group The alkyne group on the target biomolecule might be sterically hindered or buried within the molecule's structure.Consider using a longer-linker version of the alkyne-modified substrate if available. For in vitro reactions, adding a small amount of a denaturant or organic co-solvent (like DMSO) might help expose the alkyne.
Copper Sequestration Components in your sample, such as thiols from cysteine residues or buffers containing chelating agents (e.g., EDTA), can bind to the copper catalyst and inactivate it.If possible, use buffers without chelating agents. Pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can be beneficial in some cases.
Incorrect Order of Reagent Addition The order of reagent addition can impact the stability and activity of the catalyst.It is often recommended to pre-mix the copper sulfate and the ligand before adding them to the reaction mixture containing the azide and alkyne.
Guide 2: General Experimental and Imaging Issues

This guide covers broader experimental and imaging-related problems.

Potential Cause Explanation Recommended Solution
Inefficient Metabolic Labeling The incorporation of the alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar) into the biomolecule of interest is low.Optimize the concentration of the metabolic label and the incubation time. Ensure the cells are healthy and metabolically active.
Improper Probe Storage and Handling This compound is sensitive to light and moisture. Repeated freeze-thaw cycles can also lead to degradation.Store the probe desiccated and protected from light at the recommended temperature. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Inadequate Cell Permeabilization For intracellular targets, the cell membrane must be sufficiently permeabilized to allow the click chemistry reagents to enter the cell.Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin). The optimal conditions are cell-type dependent.
Photobleaching The fluorophore is being destroyed by prolonged exposure to excitation light.Minimize the exposure of the sample to light. Use an antifade mounting medium. Acquire images using the lowest possible laser power and exposure time that still provides a detectable signal.
Incorrect Microscope Filter Set The excitation and emission filters on the microscope are not matched to the spectral properties of CalFluor 555 (Ex/Em: ~555/565 nm).Use a filter set appropriate for rhodamine dyes or other fluorophores with similar excitation and emission spectra.
Low Abundance of Target Molecule The biomolecule you are trying to label is expressed at a very low level in your sample.If possible, use a positive control with a known high expression of the target. Consider methods for signal amplification if direct labeling is not sensitive enough.

Experimental Protocols

Protocol 1: General Protocol for CuAAC Labeling of Fixed Cells

This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed cells with this compound. Optimization may be required.

Reagent Preparation:

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. Prepare fresh.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Wash Buffer: PBS with 0.1% Tween-20.

  • This compound Stock (1 mM): Dissolve in DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock (20 mM): Dissolve in water.

  • Ligand (e.g., THPTA) Stock (50 mM): Dissolve in water.

  • Sodium Ascorbate Stock (100 mM): Dissolve in water. Prepare fresh immediately before use.

Procedure:

  • Cell Seeding and Metabolic Labeling:

    • Seed cells on coverslips and allow them to adhere.

    • Incubate cells with the alkyne-modified metabolic precursor at the desired concentration and for the appropriate duration.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:

      • 85 µL PBS

      • 1 µL this compound Stock (final concentration: 10 µM)

      • 1 µL CuSO₄ Stock (final concentration: 200 µM)

      • 2 µL Ligand Stock (final concentration: 1 mM)

      • 10 µL Sodium Ascorbate Stock (final concentration: 10 mM)

    • Important: Add the reagents in the order listed. Mix gently after each addition.

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with Wash Buffer.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image using a fluorescence microscope with a filter set appropriate for CalFluor 555 (e.g., a TRITC or Rhodamine filter set).

Click Chemistry Reaction Pathway

G cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-modified Biomolecule triazole Fluorescent Triazole Product (Labeled Biomolecule) alkyne->triazole azide This compound azide->triazole CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ (Active Catalyst) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduces Cu_I->triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

Table 1: Example Parameters for Optimizing this compound Concentration
Parameter Condition 1 (Low Signal) Condition 2 (Optimal Signal) Condition 3 (High Background)
This compound0.5 µM5 µM20 µM
CuSO₄50 µM100 µM100 µM
Sodium Ascorbate1 mM5 mM5 mM
Ligand (THPTA)250 µM500 µM500 µM
Incubation Time30 min60 min60 min
Observed Result Very weak, punctate stainingBright, specific signalBright signal with noticeable background
Table 2: Recommended Filter Sets for Common Fluorophores
Fluorophore Excitation Max (nm) Emission Max (nm) Recommended Filter Set
DAPI358461DAPI
FITC / Alexa Fluor 488495519FITC / GFP
CalFluor 555 555 565 TRITC / Rhodamine
Alexa Fluor 647650668Cy5

References

Technical Support Center: CalFluor 555 Azide Labeling and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues when using CalFluor 555 Azide for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic fluorescent probe. This means it is initially non-fluorescent and only becomes brightly fluorescent upon reaction with an alkyne-modified molecule through a process called "click chemistry".[1][2][3] This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence from unreacted probes, a common issue with traditional fluorescent dyes.[1] this compound can be used in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is copper-free and relies on the high reactivity of a strained cyclooctyne.[4]

Q2: I am observing significant cell death after labeling with this compound. Is the dye itself toxic?

While high concentrations of any reagent can be detrimental to cells, the primary cause of cytotoxicity in labeling experiments using azide probes is often not the dye itself, but the copper(I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Copper can induce significant oxidative stress, leading to damage of vital cellular components like mitochondria, lipids, proteins, and DNA, which can trigger apoptosis (programmed cell death).

Q3: How can I minimize cytotoxicity when labeling live cells with this compound?

For live-cell imaging, it is highly recommended to use the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This method avoids the use of the toxic copper catalyst. If you must use CuAAC on live cells, it is crucial to use a copper-chelating ligand, such as THPTA, to reduce copper's toxicity and to use the lowest effective concentration of the copper catalyst and the shortest possible reaction time.

Q4: What are the typical concentrations and incubation times for this compound labeling?

The optimal concentration and incubation time can vary depending on the cell type, the specific alkyne-modified molecule, and the click chemistry method used. However, a general starting point is a this compound concentration of 1-10 µM. Incubation times for the click reaction are typically short, ranging from 10 to 60 minutes. It is always recommended to perform a titration experiment to determine the lowest effective concentration of the probe and the shortest incubation time that provides sufficient signal for your application.

Q5: Can I use this compound for labeling fixed cells?

Yes, this compound is well-suited for labeling fixed cells. In this case, the cytotoxicity of the copper catalyst in the CuAAC reaction is not a concern, and this method is often more efficient than SPAAC.

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshooting common cell viability problems encountered during this compound labeling experiments.

Problem Potential Cause Recommended Solution
High levels of cell death in live-cell imaging. Copper Toxicity (CuAAC): The copper catalyst is likely inducing oxidative stress and apoptosis.Switch to SPAAC: For live-cell experiments, use a strained cyclooctyne (e.g., DBCO) instead of a copper catalyst. Optimize CuAAC (if SPAAC is not possible): Use a copper-chelating ligand (e.g., THPTA), decrease the copper sulfate concentration, and shorten the reaction time.
High Concentration of this compound: Although less common, very high concentrations of the dye may have cytotoxic effects.Titrate the Probe: Perform a dose-response experiment to find the lowest concentration of this compound that provides a detectable signal.
Prolonged Incubation Time: Extended exposure to labeling reagents can stress the cells.Optimize Incubation Time: Determine the shortest incubation period that yields sufficient labeling.
Weak fluorescent signal and poor cell health. Suboptimal Labeling Conditions: In an attempt to reduce toxicity by lowering reagent concentrations, the labeling efficiency may be compromised.Optimize Reagent Concentrations: If using SPAAC, ensure the concentration of the strained alkyne is sufficient. For CuAAC, ensure the copper catalyst and reducing agent are fresh and at the correct concentrations.
Phototoxicity: Excessive exposure to excitation light during imaging can damage cells.Minimize Light Exposure: Use the lowest possible laser power and exposure time. Use a more sensitive detector if available.
Inconsistent labeling and variable cell viability between experiments. Reagent Instability: The copper(I) catalyst in CuAAC is prone to oxidation. The strained cyclooctyne in SPAAC can also degrade over time.Prepare Fresh Reagents: Always prepare fresh solutions of the copper catalyst and reducing agent for CuAAC. Store strained cyclooctynes as recommended by the manufacturer.
Cell Health Variability: The initial health and confluency of the cells can impact their resilience to the labeling procedure.Standardize Cell Culture: Use cells at a consistent passage number and confluency. Ensure cells are healthy before starting the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Resazurin-based Assay

This protocol describes a method to quantify cell viability after labeling with this compound.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound labeling reagents (for either CuAAC or SPAAC)

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Labeling: Perform the this compound labeling using either the CuAAC or SPAAC protocol. Include control wells with unlabeled cells and cells treated with a known cytotoxic agent.

  • Washing: After the labeling reaction, gently wash the cells twice with pre-warmed PBS.

  • Incubation: Replace the PBS with fresh cell culture medium and incubate the cells for a desired period (e.g., 24 hours) to allow for any cytotoxic effects to manifest.

  • Viability Assay:

    • Prepare the resazurin working solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

  • Data Analysis: Subtract the background fluorescence from the readings and normalize the results to the untreated control cells to determine the percentage of viable cells.

Protocol 2: Live-Cell Labeling using this compound with SPAAC

This protocol provides a general procedure for labeling live cells using the copper-free SPAAC method.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • Alkyne-modified molecule of interest (e.g., an alkyne-tagged metabolic precursor)

  • This compound

  • Strained cyclooctyne (e.g., DBCO-functionalized reagent)

  • Cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling (if applicable): If you are labeling a specific biomolecule, incubate the cells with the alkyne-modified metabolic precursor for the desired time.

  • Prepare Labeling Solution: Prepare a solution of the strained cyclooctyne and this compound in pre-warmed cell culture medium. A typical starting concentration is 10 µM for each.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed cell culture medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for CalFluor 555 (Excitation/Emission: ~555/565 nm).

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_0 Cell Preparation cluster_1 Labeling Conditions cluster_2 Post-Labeling cluster_3 Viability Assessment cluster_4 Data Analysis A Seed cells in 96-well plate B1 Control: Untreated Cells A->B1 B2 CuAAC Labeling: This compound + Copper Catalyst A->B2 B3 SPAAC Labeling: This compound + Strained Alkyne A->B3 B4 Positive Control: Cytotoxic Agent A->B4 C Wash and incubate (e.g., 24 hours) B1->C B2->C B3->C B4->C D Add Resazurin Reagent C->D E Incubate (1-4 hours) D->E F Measure Fluorescence E->F G Compare Viability Across Conditions F->G

Caption: Workflow for comparing the cytotoxicity of different this compound labeling methods.

Signaling Pathway of Copper-Induced Cytotoxicity

G Cu Excess Extracellular Copper (Cu²⁺) CellMembrane Cell Membrane Cu->CellMembrane Cu_in Intracellular Copper (Cu⁺/Cu²⁺) CellMembrane->Cu_in ROS Reactive Oxygen Species (ROS) Generation Cu_in->ROS Mito Mitochondrial Dysfunction Cu_in->Mito Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Mito->ROS Apoptosis Apoptosis Mito->Apoptosis Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Simplified signaling pathway of copper-induced oxidative stress and apoptosis.

References

Avoiding precipitate formation in CalFluor 555 Azide reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing CalFluor 555 Azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry reactions. The following information addresses common issues, particularly precipitate formation, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of precipitate formation in this compound click chemistry reactions?

A1: The most frequent cause of precipitation is not the this compound itself, but rather the improper handling of the copper-stabilizing ligand, particularly Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). TBTA has very poor solubility in aqueous solutions.[1][2][3] If not properly dissolved in an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction mixture, it will precipitate.

Q2: Can the this compound dye itself precipitate?

A2: this compound is generally considered a water-soluble probe.[4][5] However, at very high concentrations or in buffers with high salt concentrations or extreme pH values, its solubility could be exceeded, potentially leading to precipitation. It is always recommended to work within the suggested concentration ranges.

Q3: My reaction mixture turned cloudy after adding the sodium ascorbate. What could be the issue?

A3: While sodium ascorbate is highly water-soluble, its solutions are prone to oxidation, which can lead to the formation of byproducts and a brownish appearance. It is crucial to use freshly prepared sodium ascorbate solutions for optimal results. Cloudiness upon addition could also indicate that another component, like the TBTA ligand, was already at its solubility limit and the change in ionic strength triggered its precipitation.

Q4: Can the copper source cause precipitation?

A4: Copper (II) sulfate (CuSO₄), a common copper source for click chemistry, is highly soluble in water and is unlikely to be the cause of precipitation when used at typical catalytic concentrations.

Troubleshooting Guide: Precipitate Formation

If you observe a precipitate in your this compound reaction, consult the following guide to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Precipitate forms immediately after adding the TBTA ligand. Poor solubility of TBTA. The ligand was likely added directly to the aqueous buffer without being pre-dissolved in an organic solvent.1. Prepare a stock solution of TBTA in 100% DMSO or DMF (e.g., 10-30 mg/mL). 2. Add the TBTA stock solution to your reaction mixture, ensuring the final concentration of the organic solvent is compatible with your experiment (typically ≤10%).
The reaction mixture becomes cloudy over time. Slow precipitation of a reaction component. This could still be related to the TBTA ligand concentration being near its solubility limit in the final reaction volume. It could also be due to the slow degradation of a component.1. Decrease the final concentration of the TBTA ligand. 2. Increase the percentage of organic co-solvent in your reaction mixture if your biological sample can tolerate it. 3. Consider using a more water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Precipitate is observed, and the reaction yield is low. Catalyst precipitation or sequestration. If the copper-ligand complex precipitates, the catalytic activity will be significantly reduced.1. Follow the recommended procedure for preparing and adding the TBTA ligand. 2. Ensure all components are fully dissolved before initiating the reaction. 3. In complex biological samples, copper may be sequestered. A slight excess of the copper/ligand complex may be necessary.
The solution color changes, and a precipitate forms. Degradation of sodium ascorbate. Old or oxidized sodium ascorbate solutions can be less effective and may contribute to side reactions.1. Always use a freshly prepared solution of sodium ascorbate. 2. Store the solid sodium ascorbate in a dry, dark place.

Experimental Protocols

Protocol 1: Preparation of a Precipitate-Free Click Chemistry Reaction Mixture

This protocol provides a step-by-step guide for setting up a standard click chemistry reaction with this compound, minimizing the risk of precipitation.

Reagent Stock Solutions:

ReagentStock ConcentrationSolvent
This compound1-10 mMDMSO or water
Alkyne-modified biomolecule1-10 mMAqueous buffer compatible with your sample
Copper (II) Sulfate (CuSO₄)50 mMWater
TBTA Ligand10 mM100% DMSO
Sodium Ascorbate100 mMWater (prepare fresh)

Reaction Setup Workflow:

G cluster_0 Step 1: Prepare Reaction Mix cluster_1 Step 2: Prepare Catalyst Complex cluster_2 Step 3: Combine and Initiate A Add alkyne-biomolecule to aqueous buffer B Add this compound stock solution A->B E Add the Cu/TBTA complex to the reaction mix B->E C In a separate tube, add CuSO4 stock solution D Add TBTA stock solution (in DMSO) to the CuSO4 solution and mix C->D D->E F Add freshly prepared Sodium Ascorbate solution to initiate the reaction E->F

Figure 1. Workflow for setting up a click chemistry reaction to avoid precipitation.

Detailed Procedure:

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the appropriate aqueous buffer.

  • Add the desired amount of the this compound stock solution to the tube and mix gently.

  • In a separate tube, prepare the catalyst complex by adding the CuSO₄ stock solution followed by the TBTA stock solution. Mix well. The solution should be clear.

  • Add the copper/TBTA complex to the main reaction tube containing the azide and alkyne.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature, protected from light.

Signaling Pathways and Logical Relationships

The formation of a precipitate is primarily a physical phenomenon related to solubility limits rather than a complex signaling pathway. The following diagram illustrates the logical relationship between the solubility of the TBTA ligand and the outcome of the click chemistry reaction.

G cluster_0 TBTA Preparation cluster_1 Reaction Outcome A TBTA dissolved in DMSO C TBTA remains in solution A->C B TBTA added directly to aqueous buffer D TBTA precipitates B->D E Soluble Cu(I)-TBTA complex forms C->E F Insoluble particles form D->F G Successful Click Reaction (High Yield) E->G H Failed Click Reaction (Low Yield) F->H

Figure 2. Logical diagram showing the impact of TBTA solubility on reaction success.

References

CalFluor 555 Azide compatibility with other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 555 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic fluorescent probe. In its initial state, it is non-fluorescent. It becomes brightly fluorescent upon reacting with an alkyne-modified molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4][5]. This "turn-on" mechanism is based on photoinduced electron transfer (PeT) being disrupted upon triazole formation. This property is highly advantageous as it minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.

Q2: What are the spectral properties of this compound?

Once reacted with an alkyne, CalFluor 555 exhibits spectral properties in the orange region of the visible spectrum. Below is a summary of its key photophysical characteristics.

PropertyValueReference
Excitation Maximum (Ex)~555 - 561 nm
Emission Maximum (Em)~577 - 583 nm
Recommended Laser Lines532 nm or 555 nm

Q3: What are the main applications of this compound?

This compound is a versatile tool for visualizing a wide range of alkyne-labeled biomolecules. Its primary applications include the detection and imaging of:

  • Newly synthesized DNA: Using EdU (5-ethynyl-2'-deoxyuridine) incorporation.

  • Newly synthesized RNA: Using EU (5-ethynyluridine) incorporation.

  • Glycans: By metabolically labeling with alkyne-modified sugars.

  • Proteins: Through the incorporation of alkyne-containing amino acids.

It is suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.

Q4: Can this compound be used in multicolor imaging experiments?

Yes, this compound can be used in multicolor imaging experiments. However, careful selection of other fluorescent probes is crucial to minimize spectral overlap and bleed-through. It has been successfully used in two-color labeling with the nuclear stain Hoechst 33342. When planning a multicolor experiment, it is essential to consider the spectral properties of all fluorophores involved.

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Inefficient Click Reaction - Optimize Catalyst Concentration: For CuAAC, ensure the correct concentrations of copper sulfate and a reducing agent (e.g., sodium ascorbate) are used. In fixed cells, higher catalyst concentrations may be necessary. - Use a Stabilizing Ligand: Employ a copper-stabilizing ligand like TBTA or THPTA to prevent oxidation of the Cu(I) catalyst. - Check Reagent Quality: Ensure the alkyne-modified biomolecule and the this compound are not degraded.
Insufficient Labeling of Biomolecules - Optimize Incubation Time and Concentration: Adjust the concentration and incubation time of the alkyne-modified substrate (e.g., EdU, EU) for your specific cell type and experimental conditions.
Incorrect Imaging Settings - Verify Laser and Filter Selection: Ensure you are using the appropriate laser line (e.g., 532 nm or 561 nm) and emission filter set to capture the fluorescence of CalFluor 555.

Problem 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Non-specific Binding of the Probe - Perform a Wash Step: Although this compound is designed for no-wash applications, a single wash step can be effective in reducing any residual background fluorescence. - Use a Blocking Agent: In fixed and permeabilized cells, using a blocking agent like BSA may help reduce non-specific binding.
Autofluorescence - Use a Control Sample: Image an unlabeled control sample to assess the level of endogenous autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific CalFluor 555 signal from the autofluorescence.
Precipitation of Reagents - Ensure Proper Solubilization: Make sure all components of the click reaction cocktail are fully dissolved before adding them to your sample.

Problem 3: Spectral Bleed-through in Multicolor Experiments

Potential Cause Troubleshooting Steps
Significant Spectral Overlap - Choose Spectrally Distinct Dyes: Select fluorescent probes with minimal spectral overlap with CalFluor 555. Refer to the compatibility table below. - Sequential Imaging: Acquire images for each fluorophore sequentially using their optimal excitation and emission settings. This is a highly effective method to prevent bleed-through. - Optimize Filter Sets: Use narrow bandpass emission filters to minimize the detection of fluorescence from other channels.
Incorrect Compensation (Flow Cytometry) - Use Single-Stain Controls: Prepare single-color controls for each fluorophore in your panel to accurately set up the compensation matrix.

Compatibility with Other Fluorescent Probes

When designing multicolor experiments, it is crucial to select fluorophores with minimal spectral overlap. Below is a table of commonly used fluorescent probes and their potential compatibility with this compound.

Spectral RangeFluorophoreExcitation (nm)Emission (nm)Compatibility Notes
Blue DAPI / Hoechst~358 / ~350~461 / ~461Good . Minimal spectral overlap. Has been used in two-color imaging with CalFluor 555.
Green Alexa Fluor 488 / FITC~495 / ~490~519 / ~525Good . Generally compatible with appropriate filter sets. Monitor for potential bleed-through from the green channel into the orange channel.
Red Alexa Fluor 594 / Texas Red~590 / ~595~617 / ~615Caution . Potential for some spectral overlap. Use narrow bandpass filters and sequential imaging.
Far-Red Alexa Fluor 647 / Cy5~650 / ~649~668 / ~670Good . Excellent spectral separation. Highly recommended for multicolor experiments with CalFluor 555.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Cultured Cells

This protocol provides a general workflow for labeling alkyne-modified biomolecules with this compound in fixed cells.

  • Metabolic Labeling: Culture cells with the desired alkyne-containing substrate (e.g., 10-50 µM EdU) for the desired length of time.

  • Cell Fixation and Permeabilization:

    • Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 1 mL final volume:

      • 860 µL PBS

      • 20 µL Copper Sulfate (from a 50 mM stock, final concentration 1 mM)

      • 100 µL this compound (from a 100 µM stock, final concentration 10 µM)

      • 20 µL Sodium Ascorbate (from a 1 M stock, final concentration 20 mM)

    • Note: The use of a copper-stabilizing ligand like TBTA is recommended. If using TBTA, pre-mix the copper sulfate and TBTA before adding to the cocktail.

  • Click Reaction:

    • Remove the wash buffer from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain with a nuclear stain (e.g., DAPI or Hoechst).

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 555 (and any other fluorophores used).

Visualizations

Click_Chemistry_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging Cells Cells Alkyne_Substrate Alkyne_Substrate Cells->Alkyne_Substrate Incubate with Fix_Perm Fix_Perm Alkyne_Substrate->Fix_Perm Process Click_Cocktail This compound + CuSO4 + NaAscorbate Fix_Perm->Click_Cocktail Add Imaging Fluorescence Microscopy Click_Cocktail->Imaging Wash & Image

Caption: Experimental workflow for labeling with this compound.

Spectral_Overlap CalFluor555 CalFluor 555 FarRedDye Far-Red Dye (e.g., AF647) CalFluor555->FarRedDye No Significant Overlap (Excellent Compatibility) GreenDye Green Dye (e.g., AF488) GreenDye->CalFluor555 Minimal Overlap (Good Compatibility)

Caption: Conceptual diagram of spectral compatibility.

References

Validation & Comparative

A Head-to-Head Comparison: CalFluor 555 Azide vs. Alexa Fluor 555 Azide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of live-cell imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive, data-driven comparison of two prominent azide-functionalized fluorophores in the 555 nm excitation range: the fluorogenic CalFluor 555 Azide and the constitutively fluorescent Alexa Fluor 555 Azide. This comparison will delve into their photophysical properties, performance in live-cell applications, and provide detailed experimental protocols to aid in the selection of the optimal reagent for specific research needs.

The advent of bioorthogonal chemistry, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has revolutionized the ability to visualize dynamic processes in living systems. Azide-functionalized fluorescent dyes are central to this methodology, allowing for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne. While both this compound and Alexa Fluor 555 Azide are designed for this purpose, their fundamental properties lead to distinct advantages and disadvantages in a live-cell context.

Core Distinction: Fluorogenic vs. Constitutively Fluorescent

The primary difference between these two dyes lies in their fluorescence activation mechanism. Alexa Fluor 555 Azide is an “always on” dye, exhibiting strong fluorescence regardless of whether it has reacted with a target alkyne. In contrast, this compound is a “turn-on” or fluorogenic probe. It is virtually non-fluorescent in its unreacted state and experiences a significant increase in quantum yield upon cycloaddition with an alkyne. This inherent property has profound implications for live-cell imaging, particularly concerning signal-to-noise ratio and the necessity of wash steps.[1]

Photophysical and Chemical Properties: A Quantitative Overview

A direct comparison of the key photophysical and chemical properties of this compound and Alexa Fluor 555 Azide is essential for understanding their potential performance in imaging experiments.

PropertyThis compoundAlexa Fluor 555 AzideReference(s)
Excitation Maximum (λex) ~555 nm (pre-reaction), ~557 nm (post-reaction)~555 nm[2][3]
Emission Maximum (λem) ~577 nm (pre-reaction), ~580 nm (post-reaction)~565 nm[2][3]
Quantum Yield (Φ) 0.0178 (pre-reaction), 0.351 (post-reaction)~0.1 (conjugated)
Fluorescence Enhancement ~20-foldNot Applicable
Molar Extinction Coeff. Not explicitly stated, but rhodamine-based~150,000 cm⁻¹M⁻¹
Molecular Weight ~891.09 g/mol Varies by specific conjugate, but the core dye is smaller
Key Feature Fluorogenic: Low background, no-wash imaging potentialHigh intrinsic brightness and photostability

Performance in Live Cell Imaging: A Comparative Analysis

While direct, side-by-side published studies quantitatively comparing this compound and Alexa Fluor 555 Azide in live-cell imaging are limited, a qualitative and theoretical comparison based on their inherent properties can guide researcher expectations.

Signal-to-Noise Ratio:

  • This compound: The fluorogenic nature of this compound is its most significant advantage in live-cell imaging. Because the unreacted probe is dark, there is minimal background fluorescence, leading to a potentially very high signal-to-noise ratio. This is particularly beneficial in applications where extensive washing to remove unbound probe is not feasible or desirable, such as in high-throughput screening or imaging of delicate 3D cell cultures. The fluorescence enhancement of approximately 20-fold upon reaction ensures that the signal is robustly detected against a low background.

  • Alexa Fluor 555 Azide: As a constitutively fluorescent dye, Alexa Fluor 555 Azide will generate background signal from any unbound probe within the cell or in the imaging medium. Achieving a high signal-to-noise ratio is therefore critically dependent on efficient removal of the unreacted dye through washing steps. Incomplete washing can lead to high background fluorescence that may obscure the specific signal from the labeled biomolecule.

Photostability:

  • Alexa Fluor 555 Azide: The Alexa Fluor family of dyes is renowned for its exceptional photostability. This makes Alexa Fluor 555 Azide an excellent choice for time-lapse imaging experiments that require prolonged or repeated exposure to excitation light, as it will resist photobleaching and provide a stable signal over time.

Cytotoxicity:

The cytotoxicity of fluorescent probes in live-cell imaging is a critical consideration. For both dyes, cytotoxicity can arise from the dye molecule itself or from the components of the click chemistry reaction, particularly the copper catalyst in CuAAC.

  • To mitigate the known cytotoxicity of copper, the use of copper-chelating ligands such as THPTA or BTTAA is strongly recommended for live-cell CuAAC reactions.

  • Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free method for labeling and is generally considered to be more biocompatible for live-cell applications. Both this compound and Alexa Fluor 555 can be used in conjunction with alkyne-modified biomolecules for CuAAC, and their corresponding DBCO or other strained alkyne derivatives are available for SPAAC.

Without direct comparative studies, it is recommended that researchers empirically determine the optimal, non-toxic concentration for each dye and labeling condition in their specific cell type and experimental setup.

Experimental Protocols

Below are detailed protocols for a comparative live-cell imaging experiment using either CuAAC or SPAAC.

General Workflow for Live Cell Azide-Alkyne Labeling

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Imaging A Seed cells and allow to adhere B Incubate with alkyne-modified metabolic precursor (e.g., Ac4ManNAz-alkyne) for 24-48 hours A->B C Wash cells to remove excess precursor B->C D Incubate with click reaction cocktail containing This compound or Alexa Fluor 555 Azide C->D E Wash cells (optional for CalFluor, mandatory for Alexa Fluor) D->E F Acquire images using fluorescence microscopy E->F

Caption: General workflow for live-cell imaging using azide-alkyne click chemistry.
Protocol 1: Live-Cell Imaging using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Live cells cultured on imaging-compatible plates or coverslips

  • Alkyne-modified metabolic precursor (e.g., N-α-(propargyloxycarbonyl)-L-lysine for protein labeling)

  • This compound or Alexa Fluor 555 Azide (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at a pre-determined optimal concentration.

    • Incubate for a sufficient duration (e.g., 16-24 hours) to allow for incorporation into biomolecules.

  • Preparation of Click Reaction Cocktail (prepare immediately before use):

    • For a final volume of 500 µL, add the following components in order to the live-cell imaging medium:

      • This compound or Alexa Fluor 555 Azide to a final concentration of 1-10 µM.

      • THPTA to a final concentration of 100 µM.

      • CuSO₄ to a final concentration of 20 µM.

      • Sodium ascorbate to a final concentration of 1 mM.

    • Gently mix the cocktail.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with warm live-cell imaging medium.

    • Add the click reaction cocktail to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • For this compound: Imaging can be performed with or without a final wash step. For optimal signal-to-noise, a brief wash with a live-cell imaging medium is recommended.

    • For Alexa Fluor 555 Azide: It is crucial to wash the cells at least three times with a warm live-cell imaging medium to remove the unbound fluorescent probe.

    • Acquire images on a fluorescence microscope equipped with appropriate filters for the 555 nm excitation and corresponding emission wavelengths.

Protocol 2: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Live cells cultured on imaging-compatible plates or coverslips

  • Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for glycan labeling)

  • CalFluor 555-DBCO or Alexa Fluor 555-DBCO (or other strained alkyne derivative) (stock solution in DMSO)

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the azide-modified metabolic precursor at a pre-determined optimal concentration.

    • Incubate for a sufficient duration (e.g., 48-72 hours) to allow for incorporation into biomolecules.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with warm live-cell imaging medium.

    • Add the CalFluor 555-DBCO or Alexa Fluor 555-DBCO to the live-cell imaging medium at a final concentration of 5-25 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Follow the same washing and imaging steps as described in Protocol 1 for the respective dyes.

Logical Relationship of Probe Choice in Live Cell Imaging

G cluster_0 Key Experimental Considerations cluster_1 Probe Choice A Live Cell Imaging Goal B High Signal-to-Noise Required? A->B C Wash Steps Problematic? A->C D Long-Term Imaging (Photostability)? A->D E This compound (Fluorogenic) B->E Yes F Alexa Fluor 555 Azide (Constitutively Fluorescent) B->F No, with good washing C->E Yes C->F No D->E Potentially, needs validation D->F Yes

Caption: Decision-making workflow for selecting between this compound and Alexa Fluor 555 Azide.

Conclusion

The choice between this compound and Alexa Fluor 555 Azide for live-cell imaging is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.

This compound is the ideal choice for:

  • Applications where minimizing background fluorescence is critical.

  • Experiments where wash steps are difficult or undesirable (e.g., high-content screening, imaging in microfluidic devices).

  • Situations requiring a high signal-to-noise ratio for the detection of low-abundance targets.

Alexa Fluor 555 Azide is the preferred reagent for:

  • Time-lapse imaging experiments that demand high photostability.

  • When a very bright, stable signal is the primary concern and efficient washing is feasible.

  • Multiplexing experiments where the well-characterized and narrow emission spectrum of Alexa Fluor dyes is advantageous.

For researchers embarking on live-cell imaging studies utilizing azide-alkyne click chemistry, a careful consideration of the experimental goals and constraints, guided by the information presented in this guide, will enable an informed and optimal selection of the fluorescent probe. It is always recommended to perform pilot experiments to validate the chosen dye and protocol in the specific biological system under investigation.

References

Photostability comparison of CalFluor 555 Azide and Cy3.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists and drug development professionals relying on fluorescence-based assays, the choice of fluorophore is a critical decision that directly impacts data quality and experimental success. Among the plethora of available dyes, CalFluor 555 Azide and Cy3 are two prominent options in the orange-red spectrum. This guide provides a comprehensive comparison of their photostability, supported by available data and detailed experimental protocols to inform your selection process.

Executive Summary:

Direct, quantitative, head-to-head comparisons of the photostability of this compound and Cy3 under identical experimental conditions are not extensively documented in publicly available literature. However, based on the available data for the CalFluor and cyanine dye families, a qualitative assessment can be made. CalFluor 555, as part of a newer generation of fluorophores, is designed for high performance in demanding applications. While Cy3 has been a workhorse in fluorescence imaging for many years, its photostability can be a limiting factor in experiments requiring long exposure times or high laser powers.

A key differentiator is the fluorogenic nature of this compound. It is initially non-fluorescent and becomes brightly fluorescent only after undergoing a "click" reaction with an alkyne-modified target molecule.[1][2][3][4] This property is highly advantageous for live-cell imaging and applications where washing away unbound probe is difficult, as it significantly reduces background fluorescence.

Quantitative Data Summary

While direct comparative photobleaching data is scarce, the table below summarizes the available spectral properties of CalFluor 555 (post-click reaction) and Cy3. It is important to note that photostability is highly dependent on the local environment, including the conjugation partner, buffer composition, and illumination intensity.

PropertyCalFluor 555 (post-click)Cy3
Excitation Maximum (nm) ~561~550
Emission Maximum (nm) ~583~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specified~150,000
Quantum Yield ~0.604~0.15 - 0.3
Key Feature Fluorogenic (non-fluorescent until click reaction)Conventional, well-established dye

Experimental Protocol: A Head-to-Head Photostability Assay

To directly compare the photostability of this compound and Cy3 under your specific experimental conditions, the following protocol can be adapted. This method involves immobilizing the fluorescently labeled molecules and measuring the decay of their fluorescence intensity over time under continuous illumination.

Objective: To determine and compare the photobleaching lifetime of CalFluor 555- and Cy3-labeled biomolecules.

Materials:

  • Alkyne-modified biomolecule of interest (e.g., protein, oligonucleotide)

  • This compound

  • Cy3-NHS ester (or other reactive form for conjugation)

  • Copper(II) sulfate (for click chemistry)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Amine-reactive labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification columns (e.g., size-exclusion chromatography)

  • Microscope slides and coverslips

  • Imaging buffer (e.g., PBS, pH 7.4)

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm) and emission filters

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Labeling of Biomolecules:

    • This compound: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the this compound to your alkyne-modified biomolecule. Follow a standard click chemistry protocol with copper sulfate, a ligand like THPTA, and a reducing agent like sodium ascorbate.

    • Cy3: Conjugate the Cy3-NHS ester to your biomolecule via amine coupling in an appropriate buffer.

    • Purification: For both reactions, remove unconjugated dye using size-exclusion chromatography or a similar purification method.

    • Characterization: Determine the degree of labeling (DOL) for both conjugates using UV-Vis spectrophotometry. Aim for a similar DOL for a fair comparison.

  • Sample Preparation for Imaging:

    • Immobilize the fluorescently labeled biomolecules onto a microscope slide. This can be achieved through various methods depending on the biomolecule, such as biotin-streptavidin interactions or non-specific adsorption to a poly-L-lysine coated surface.

    • Add a drop of imaging buffer and place a coverslip over the sample.

  • Image Acquisition:

    • Place the slide on the fluorescence microscope.

    • Locate a field of view with multiple well-separated fluorescent spots.

    • Set the laser power to a constant and relevant level for your typical experiments.

    • Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate. Continue acquisition until most of the fluorescent spots have photobleached.

  • Data Analysis:

    • Use image analysis software to measure the fluorescence intensity of individual spots in each frame of the time-lapse series.

    • For each spot, subtract the background fluorescence.

    • Normalize the initial intensity of each spot to 100%.

    • Plot the normalized fluorescence intensity as a function of time for both the CalFluor 555 and Cy3 samples.

    • Fit the decay curves to a single or double exponential decay model to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

    • Compare the average photobleaching lifetimes for CalFluor 555 and Cy3. A longer lifetime indicates higher photostability.

Visualizing the Workflow

Photostability_Comparison_Workflow cluster_labeling Biomolecule Labeling cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Click_Reaction Click Chemistry (CuAAC) Alkyne_Biomolecule->Click_Reaction Amine_Biomolecule Amine-containing Biomolecule Amine_Coupling Amine Coupling Amine_Biomolecule->Amine_Coupling CalFluor_Azide This compound CalFluor_Azide->Click_Reaction Cy3_NHS Cy3-NHS Ester Cy3_NHS->Amine_Coupling CalFluor_Labeled CalFluor 555-labeled Biomolecule Click_Reaction->CalFluor_Labeled Cy3_Labeled Cy3-labeled Biomolecule Amine_Coupling->Cy3_Labeled Purification Purification CalFluor_Labeled->Purification Cy3_Labeled->Purification Immobilization Immobilization on Slide Purification->Immobilization Time_Lapse Time-Lapse Imaging Immobilization->Time_Lapse Intensity_Measurement Intensity vs. Time Measurement Time_Lapse->Intensity_Measurement Decay_Curve Photobleaching Decay Curve Fitting Intensity_Measurement->Decay_Curve Comparison Lifetime Comparison Decay_Curve->Comparison

Caption: Workflow for comparing the photostability of CalFluor 555 and Cy3.

Conclusion

While a definitive quantitative advantage for this compound in terms of photostability over Cy3 is not explicitly documented in public literature, the trend in fluorophore development suggests that newer dyes like the CalFluors are engineered for superior performance, including enhanced photostability. The fluorogenic nature of this compound presents a significant advantage in reducing background signal in no-wash experimental setups. For researchers engaged in demanding imaging applications that require long acquisition times or high laser powers, it is highly recommended to perform a direct, in-house comparison using the protocol outlined above to determine the optimal fluorophore for their specific experimental context.

References

A Head-to-Head Battle of Brightness: CalFluor 555 Azide vs. Key Competitors in Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioorthogonal chemistry, the selection of fluorescent probes for cellular imaging is a critical determinant of experimental success. For researchers in cellular biology and drug development, the ability to visualize molecular processes with high fidelity is paramount. This guide provides a detailed comparison of CalFluor 555 Azide, a fluorogenic probe, against its leading competitors: Alexa Fluor 555 Azide, Cy3 Azide, and Janelia Fluor 549 Azide. We present a quantitative analysis of their photophysical properties and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Performance at a Glance: A Quantitative Comparison

The brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield, Φ). For fluorogenic dyes like this compound, the quantum yield of the reacted form (the fluorescent triazole adduct) is the relevant measure of performance in a click chemistry experiment.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Key Feature
This compound (reacted) 561583~150,000 (estimated)0.604[1]~90,600Fluorogenic (low background)
Alexa Fluor 555 Azide 555565155,0000.1015,500High photostability
Cy3 Azide 555570150,000[2]0.31[3]46,500Widely used standard
Janelia Fluor 549 Azide 549571101,000[4][5]0.8888,880Exceptionally bright

Note: The extinction coefficient for the reacted this compound is estimated to be similar to other rhodamine-based dyes in this spectral range. The quantum yield for Alexa Fluor 555 is for the succinimidyl ester derivative, which is expected to be similar to the azide.

The Fluorogenic Advantage of this compound

A key differentiator for this compound is its fluorogenic nature. This means the probe is virtually non-fluorescent until it undergoes the click reaction with an alkyne-modified target molecule. This "turn-on" mechanism significantly reduces background fluorescence from unreacted probes, leading to a higher signal-to-noise ratio, which is particularly advantageous in no-wash, live-cell imaging experiments. In contrast, constitutively fluorescent dyes like Alexa Fluor 555 and Cy3 require thorough washing steps to remove unbound dye, which can be harsh on live cells and may not be feasible for all experimental setups.

Experimental Protocols

To provide a framework for the objective comparison of these fluorescent azide probes, a detailed experimental protocol for labeling and imaging in a cellular context is provided below.

Objective:

To compare the signal-to-noise ratio and overall brightness of this compound, Alexa Fluor 555 Azide, Cy3 Azide, and Janelia Fluor 549 Azide in fixed cells following a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:
  • Cell Line: A suitable adherent cell line (e.g., HeLa, U2OS).

  • Metabolic Labeling Reagent: An alkyne-modified metabolic precursor (e.g., O-propargyl-puromycin (OPP) for nascent protein synthesis).

  • Fluorescent Azide Probes: this compound, Alexa Fluor 555 Azide, Cy3 Azide, Janelia Fluor 549 Azide (all prepared as 10 mM stock solutions in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Click Reaction Cocktail:

    • Copper (II) Sulfate (CuSO₄): 100 mM in dH₂O.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in dH₂O.

    • Sodium Ascorbate: 500 mM in dH₂O (freshly prepared).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Mounting Medium: Antifade mounting medium with DAPI.

Experimental Workflow:

A diagrammatic representation of the experimental workflow is provided below.

G cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging and Analysis cell_culture 1. Seed cells on coverslips metabolic_labeling 2. Incubate with alkyne-modified substrate (e.g., OPP) cell_culture->metabolic_labeling fixation 3. Fix cells with 4% PFA metabolic_labeling->fixation permeabilization 4. Permeabilize with 0.5% Triton X-100 fixation->permeabilization prepare_cocktail 5. Prepare Click Reaction Cocktail permeabilization->prepare_cocktail add_dye 6. Add fluorescent azide probe (e.g., this compound) prepare_cocktail->add_dye incubation 7. Incubate cells with the reaction mix add_dye->incubation wash 8. Wash cells extensively incubation->wash mount 9. Mount coverslips with antifade medium wash->mount acquire_images 10. Acquire images using fluorescence microscopy mount->acquire_images analyze 11. Quantify signal-to-noise ratio acquire_images->analyze

A generalized workflow for comparing fluorescent azide probes.
Detailed Method:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Incubate the cells with the alkyne-modified metabolic precursor at a predetermined concentration and duration (e.g., 20 µM OPP for 1 hour). Include a negative control group without the alkyne substrate.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • For each 500 µL reaction, prepare the click cocktail by sequentially adding:

      • 439 µL PBS

      • 10 µL of 50 mM THPTA

      • 10 µL of 100 mM CuSO₄

      • 1 µL of 10 mM fluorescent azide probe stock (final concentration: 20 µM)

      • 40 µL of 500 mM sodium ascorbate (add last to initiate the reaction)

    • Immediately add the complete reaction cocktail to the coverslips.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBST, with a 5-minute incubation for each wash.

    • Wash once with PBS.

    • Briefly rinse with dH₂O.

    • Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filter sets for the dyes being tested. Ensure that the imaging parameters (e.g., exposure time, laser power) are kept constant across all samples for a fair comparison.

    • Quantify the mean fluorescence intensity of the labeled cells and an adjacent background region for each image.

    • Calculate the signal-to-noise ratio (SNR) by dividing the mean cellular fluorescence by the mean background fluorescence.

Conclusion

The choice of a fluorescent azide probe is a critical consideration in the design of click chemistry-based imaging experiments. While Janelia Fluor 549 Azide offers exceptional brightness, making it a strong candidate for detecting low-abundance targets, the fluorogenic nature of This compound provides a significant advantage in reducing background fluorescence, which is often a limiting factor in cellular imaging. Alexa Fluor 555 Azide is a photostable option, and Cy3 Azide remains a widely used and reliable standard. Ultimately, the optimal choice will depend on the specific requirements of the experiment, including the expression level of the target, the need for live-cell imaging, and the imaging instrumentation available. This guide provides the necessary data and a robust experimental framework to aid researchers in selecting the most suitable probe for their needs.

References

The Cost-Effectiveness of CalFluor 555 Azide in Large-Scale Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale experiments involving fluorescent labeling, the choice of reagents is paramount. It directly impacts not only the quality and reliability of data but also the overall budget and timeline of the project. In the realm of bioorthogonal chemistry, fluorescent azides are indispensable tools for visualizing and quantifying biomolecules. This guide provides a comprehensive comparison of CalFluor 555 Azide with its main alternatives, Alexa Fluor 555 Azide and Cyanine3 (Cy3) Azide, with a focus on cost-effectiveness for large-scale applications.

The primary advantage of this compound lies in its fluorogenic nature.[1][2] This means the molecule is virtually non-fluorescent until it participates in a "click" reaction with an alkyne, leading to a significant increase in its fluorescence.[1] This characteristic is particularly beneficial in large-scale experiments as it can eliminate the need for wash steps to remove unreacted probes, which are often a major source of background signal.[1][2] This streamlined workflow not only saves time and reduces reagent consumption but also minimizes cell loss, a critical factor when working with precious or limited samples.

Performance and Photophysical Properties: A Quantitative Look

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key quantitative data for this compound and its alternatives.

FeatureThis compound (post-reaction)Alexa Fluor 555 AzideCyanine3 (Cy3) Azide
Excitation Max (nm) ~561~555~550
Emission Max (nm) ~583~565~570
Quantum Yield 0.60~0.10Generally lower than Alexa Fluor 555
Photostability Robust post-reactionMore photostable than Cy3Less photostable than Alexa Fluor 555
Key Advantage Fluorogenic (low background)High brightness and photostabilityEstablished dye, lower cost than Alexa Fluor

Note: The quantum yield of CalFluor 555 is for the triazole product formed after the click reaction. The unreacted azide has a very low quantum yield, which is the basis of its fluorogenic property.

Alexa Fluor 555 is well-regarded for its high quantum yield and superior photostability compared to Cy3, making it a popular choice for experiments requiring high sensitivity and long imaging times. However, the inherent background fluorescence from unreacted probes can be a significant issue in large-scale, high-throughput formats where extensive washing is impractical. Cy3, while being a more budget-friendly option than Alexa Fluor 555, suffers from lower brightness and greater susceptibility to photobleaching.

Cost-Effectiveness Analysis for Large-Scale Applications

To assess the true cost-effectiveness, we must look beyond the price per milligram and consider the cost per experiment, factoring in the required concentration and the potential for simplified workflows.

ReagentPrice (1 mg)Typical Working ConcentrationEstimated Cost per Reaction*Workflow Considerations
This compound ~$3022-10 µM~$0.54 - $2.70"No-wash" protocols can save time and reduce other reagent costs.
Alexa Fluor 555 Azide ~$682 (0.5 mg)5-20 µM~$2.44 - $9.76Requires wash steps to reduce background, increasing time and reagent use.
Cy3 Azide Varies (generally lower than Alexa Fluor)5-25 µMVariesRequires wash steps; lower photostability may necessitate repeat experiments.

*Estimated cost per reaction is calculated based on a hypothetical 100 µL reaction volume and the provided price and concentration ranges. Actual costs may vary depending on the supplier and specific experimental conditions.

For large-scale experiments, the "no-wash" capability of this compound presents a compelling argument for its cost-effectiveness. The savings in time, labor, and ancillary reagents (e.g., washing buffers), coupled with the potential for higher quality data due to reduced background, can offset its initial purchase price.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for labeling biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow for Cell Labeling

The general workflow for labeling cellular components, such as glycans, involves two main steps: metabolic labeling and the click chemistry reaction.

experimental_workflow General Experimental Workflow for Cell Labeling cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cell_culture 1. Cell Culture azide_sugar 2. Incubation with Azide-Modified Sugar cell_culture->azide_sugar incorporation 3. Metabolic Incorporation of Azide azide_sugar->incorporation fixation 4. Cell Fixation & Permeabilization (Optional) incorporation->fixation click_reaction 5. Click Reaction with Fluorescent Alkyne fixation->click_reaction washing 6. Washing Steps (for non-fluorogenic dyes) click_reaction->washing Not required for CalFluor imaging 7. Fluorescence Imaging click_reaction->imaging Directly for CalFluor washing->imaging n_linked_glycosylation N-Linked Glycosylation Pathway and Labeling cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_labeling Metabolic Labeling dolichol Dolichol-P precursor Lipid-linked Oligosaccharide Precursor Assembly dolichol->precursor transfer Oligosaccharyltransferase (OST) precursor->transfer glycoprotein_er Glycoprotein (ER) transfer->glycoprotein_er protein Nascent Polypeptide protein->transfer trimming Glycan Trimming glycoprotein_er->trimming modification Further Glycan Modification trimming->modification mature_glycoprotein Mature Glycoprotein modification->mature_glycoprotein secret_path secret_path mature_glycoprotein->secret_path Secretion or Membrane Integration azide_sugar_input Azide-Modified Sugar (e.g., Ac4ManNAz) azide_incorporation Incorporation into Glycan Chain azide_sugar_input->azide_incorporation azide_incorporation->modification Labeled Glycan

References

Navigating No-Wash Experiments: A Comparative Guide to CalFluor 555 Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging and analysis, the advent of no-wash experimental protocols has streamlined workflows and minimized cellular stress. At the heart of these advancements are fluorogenic probes, such as CalFluor 555 Azide, which exhibit fluorescence only upon reaction with their target. This guide provides a comprehensive comparison of this compound with its commercially available alternatives for no-wash click chemistry applications, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

The key advantage of fluorogenic probes in no-wash experiments is their ability to provide a high signal-to-noise ratio without the need for wash steps to remove unreacted dye.[1][2] This is achieved through a mechanism where the dye is initially in a non-fluorescent or "quenched" state and becomes brightly fluorescent upon covalent reaction with its target, a process often referred to as a "click" reaction.[3][4]

The Fluorogenic Advantage: this compound

This compound is a prime example of a fluorogenic probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its fluorogenic properties are based on the principle of photoinduced electron transfer (PeT).[5] In its unreacted azide form, the fluorophore is quenched. Upon reaction with an alkyne-modified target molecule, the resulting triazole formation disrupts the PeT process, leading to a significant increase in fluorescence. This "turn-on" mechanism is crucial for the high contrast achieved in no-wash imaging.

Commercially Available Alternatives

Several other azide-functionalized fluorescent dyes are available as spectral alternatives to this compound. These are often based on well-established fluorophores and include:

  • Alexa Fluor 555 Azide: A popular and photostable dye known for its brightness. While not inherently fluorogenic to the same extent as CalFluor dyes, its high quantum yield makes it a relevant competitor.

  • AZDye 555 Azide: Marketed as a structurally similar and cost-effective alternative to Alexa Fluor 555 Azide.

  • Cy555 Azide: A cyanine-based dye offering brightness in the orange-red region of the spectrum.

Performance Comparison

The selection of an appropriate fluorescent azide for no-wash experiments hinges on several key performance metrics. The following tables summarize the available data for this compound and its alternatives.

Table 1: Spectroscopic and Fluorogenic Properties

FeatureThis compoundAlexa Fluor 555 AzideAZDye 555 AzideCy555 Azide
Excitation Max (nm)~561~555~555~555
Emission Max (nm)~583~565~572~570
Fluorescence EnhancementHigh (fluorogenic)Low (non-fluorogenic)Low (non-fluorogenic)Low (non-fluorogenic)
Quantum Yield (Φ)
- Before ClickLowHighHighHigh
- After ClickHighHighHighHigh

Table 2: Performance in No-Wash Cellular Imaging

FeatureThis compoundAlexa Fluor 555/594 AzideAZDye 555 AzideCy555 Azide
Signal-to-Noise Ratio HighLower (due to background from unreacted probe)Similar to Alexa Fluor 555 AzideSimilar to other non-fluorogenic azides
Photostability HighHighHighModerate to High
Cell Permeability GoodGoodGoodGood
Cytotoxicity Low (dye itself); catalyst-dependentLow (dye itself); catalyst-dependentNot specified, likely similar to Alexa Fluor 555Not specified, likely similar to other cyanine dyes

Experimental evidence suggests that the fluorogenic nature of CalFluor dyes provides a significant advantage in no-wash imaging scenarios. In a study comparing CalFluor probes with non-fluorogenic Alexa Fluor azides for imaging alkyne-labeled biomolecules in zebrafish embryos and cultured cells, the CalFluor probes demonstrated a markedly superior signal-to-noise ratio under no-wash conditions. The background fluorescence from unreacted Alexa Fluor azide obscured the specific signal, highlighting the importance of the fluorogenic "turn-on" mechanism for sensitive detection without washing.

Experimental Protocols

The following are generalized protocols for no-wash live-cell imaging using fluorescent azides with copper-catalyzed click chemistry. Optimization for specific cell types and experimental conditions is recommended.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_click_reaction No-Wash Click Reaction plate_cells Plate cells on imaging dish metabolic_labeling Metabolically label with alkyne-modified substrate plate_cells->metabolic_labeling prepare_cocktail Prepare Click Reaction Cocktail (Fluorogenic Azide, CuSO4, Ligand, Reducing Agent) add_cocktail Add cocktail to cells (No wash) prepare_cocktail->add_cocktail incubate Incubate (e.g., 15-30 min) add_cocktail->incubate live_cell_imaging Live-cell fluorescence microscopy incubate->live_cell_imaging

Caption: General workflow for no-wash live-cell imaging.
Detailed Methodology for No-Wash Live-Cell Imaging

Materials:

  • Live cells cultured on a glass-bottom imaging dish

  • Alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, sugar, or nucleoside)

  • Fluorogenic azide probe (e.g., this compound) stock solution (1-10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Freshly prepared sodium ascorbate stock solution (e.g., 1 M in water)

  • Live-cell imaging medium

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the alkyne-modified metabolic precursor in culture medium for a duration optimized for your specific biomolecule of interest (typically 4-24 hours).

  • Preparation of Click Reaction Cocktail (prepare immediately before use):

    • For a 1 mL final volume, add the following to pre-warmed live-cell imaging medium in the specified order, mixing gently after each addition:

      • Fluorogenic azide probe to a final concentration of 1-10 µM.

      • Copper-chelating ligand (e.g., THPTA) to a final concentration of 250 µM.

      • CuSO4 to a final concentration of 50 µM.

      • Sodium ascorbate to a final concentration of 1 mM.

  • No-Wash Labeling:

    • Aspirate the culture medium from the cells.

    • Add the freshly prepared click reaction cocktail directly to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Live-Cell Imaging:

    • Proceed directly to imaging using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore. No washing steps are required.

signaling_pathway cluster_process Fluorogenic Click Reaction Principle Alkyne Alkyne-labeled Biomolecule TriazoleProduct Fluorescent Triazole Product (High Fluorescence) Alkyne->TriazoleProduct FluorogenicAzide Fluorogenic Azide (e.g., CalFluor 555) (Low Fluorescence) FluorogenicAzide->TriazoleProduct Catalyst Cu(I) Catalyst Catalyst->TriazoleProduct

References

Validating CalFluor 555 Azide Labeling with Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of biology, biochemistry, and drug development, the precise labeling and subsequent detection of proteins are paramount. The advent of click chemistry has provided a powerful tool for attaching fluorescent probes to biomolecules with high specificity and efficiency. CalFluor 555 Azide is a fluorogenic probe that offers the distinct advantage of remaining non-fluorescent until it reacts with an alkyne-modified target, thereby minimizing background signal. This guide provides a comprehensive comparison of this compound with spectrally similar alternatives, Alexa Fluor 555 Azide and Cy3 Azide, and details the experimental validation of protein labeling using western blotting.

Performance Comparison of Fluorescent Azides

Selecting the appropriate fluorescent probe is critical for the success of any labeling experiment. The ideal dye should exhibit high brightness, photostability, and a high quantum yield. Below is a comparison of this compound with two popular alternatives.

PropertyThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Max (nm) ~555~555~555
Emission Max (nm) Not specified until reacted~565~570
Quantum Yield Not specified (fluorogenic)HighModerate (0.24-0.31)[1][2]
Photostability Not specifiedHigh[3]Moderate[1]
Key Feature Fluorogenic (low background)[4]High brightness and photostabilityWidely used, well-characterized
Water Solubility Water-soluble probeWater-solubleSoluble in DMSO, DMF; insoluble in water

Note: The quantum yield and photostability of this compound are not readily published as absolute values due to its fluorogenic nature. Its performance is primarily characterized by the significant increase in fluorescence upon reaction with an alkyne.

Experimental Validation Workflow

The successful labeling of a target protein with a fluorescent azide must be confirmed to ensure that the observed fluorescence is indeed from the protein of interest and not from unreacted dye or non-specific binding. Western blotting is a standard and reliable method for this validation. The overall workflow involves labeling the alkyne-modified protein with the fluorescent azide via a click reaction, followed by separation of the labeled protein by SDS-PAGE and detection of the fluorescent signal on a membrane.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Western Blot Validation alkyne_protein Alkyne-Modified Protein click_reaction Click Reaction (CuAAC) alkyne_protein->click_reaction azide_dye This compound azide_dye->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein sds_page SDS-PAGE labeled_protein->sds_page transfer Membrane Transfer sds_page->transfer imaging Fluorescent Imaging transfer->imaging validation Validated Labeled Protein imaging->validation

Caption: Experimental workflow for labeling and validation.

The Click Chemistry Reaction

The core of the labeling process is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction forms a stable triazole linkage between the azide on the fluorescent dye and the alkyne on the protein.

click_chemistry Protein_Alkyne Protein-Alkyne Copper_Catalyst Cu(I) Catalyst Protein_Alkyne->Copper_Catalyst Dye_Azide Dye-Azide Dye_Azide->Copper_Catalyst Triazole_Linkage Protein-Triazole-Dye Copper_Catalyst->Triazole_Linkage Covalent Bond Formation

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for labeling an alkyne-containing protein with a fluorescent azide and subsequently validating the labeling via western blot.

Protocol 1: Protein Labeling via Click Chemistry

This protocol is a general guideline and may require optimization depending on the specific protein and dye used.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Fluorescent azide (this compound, Alexa Fluor 555 Azide, or Cy3 Azide) dissolved in DMSO

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 20 mM sodium ascorbate in water, freshly prepared)

  • Copper ligand (e.g., 20 mM THPTA in water)

  • 1.5 mL microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (final concentration typically 1-10 µM)

    • Fluorescent azide (final concentration typically 2-5 fold molar excess over the protein)

    • Copper ligand (final concentration 5-10 fold molar excess over copper)

    • Copper(II) sulfate (final concentration 0.1-1 mM)

  • Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-2 hours, protected from light.

  • Purification (Optional but Recommended): Remove unreacted dye using a desalting column or dialysis. This step is crucial for reducing background in subsequent applications. For this compound, a wash step may be sufficient to remove background fluorescence.

Protocol 2: Western Blot Validation of Labeled Protein

Materials:

  • Labeled protein from Protocol 1

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or low-fluorescence PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescent imaging system with appropriate filters for the chosen dye

Procedure:

  • Sample Preparation: Mix the labeled protein with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane. PVDF membranes may exhibit some autofluorescence, so low-fluorescence options are recommended for fluorescent western blotting.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Fluorescent Imaging: Image the membrane using a fluorescent imaging system equipped with the appropriate excitation and emission filters for your chosen dye (e.g., for CalFluor 555, an excitation source around 555 nm and a corresponding emission filter). A distinct band at the expected molecular weight of your target protein confirms successful labeling.

  • (Optional) Antibody Detection: To further confirm the identity of the labeled protein, the blot can be subsequently probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a different fluorophore (with non-overlapping spectra) for two-color detection.

Conclusion

This compound presents a compelling option for protein labeling, particularly in applications where minimizing background fluorescence is critical. Its fluorogenic nature simplifies workflows by potentially reducing the need for extensive purification steps. However, for applications requiring the absolute brightest signal, well-characterized alternatives like Alexa Fluor 555 Azide may be preferable due to their high quantum yields and photostability. Cy3 Azide remains a reliable and widely used choice. The validation of fluorescent labeling by western blotting is an indispensable step to ensure the specificity and success of the conjugation reaction. The protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and achieving robust and reproducible results in their protein labeling and detection experiments.

References

A Head-to-Head Comparison: CalFluor 555 Azide vs. DyLight 555 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive, data-driven comparison of two prominent fluorescent molecules in the 555 nm excitation range: CalFluor 555 Azide and DyLight 555.

This objective analysis delves into their core photophysical properties, labeling chemistries, and performance characteristics in key applications. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

Executive Summary: Distinct Chemistries for Diverse Applications

At their core, this compound and DyLight 555 are designed for different primary applications, a distinction dictated by their reactive groups. This compound is a fluorogenic "pro-fluorophore" engineered for bioorthogonal click chemistry. Its fluorescence is activated only upon reaction with an alkyne-modified target, a feature that dramatically reduces background signal and eliminates the need for wash steps in many imaging protocols. This makes it an exceptional tool for visualizing metabolically labeled biomolecules in live cells and complex biological systems.[1][2]

In contrast, DyLight 555 is a classically activated fluorescent dye, typically available as an N-hydroxysuccinimide (NHS) ester for the straightforward labeling of primary amines on proteins and antibodies.[3][4] DyLight 555 is renowned for its high fluorescence intensity, photostability, and pH insensitivity, making it a robust choice for applications such as immunofluorescence, flow cytometry, and western blotting where bright, stable signals are critical.[5]

Quantitative Performance Comparison

The following table summarizes the key photophysical and chemical properties of this compound and DyLight 555, providing a quantitative basis for comparison.

PropertyThis compoundDyLight 555Source(s)
Excitation Maximum (λex) ~555 nm~562 nm,
Emission Maximum (λem) Not specified post-reaction~576 nm
Molar Extinction Coefficient (ε) Not applicable (fluorogenic)150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Fluorogenic (low before reaction)Not explicitly stated for DyLight 555, but DyLight dyes are generally characterized by high quantum yields.
Reactive Group AzideNHS Ester (commonly),
Target Moiety AlkynePrimary Amine,
Key Feature Fluorogenic (low background)High Brightness & Photostability,
Primary Applications Live-cell imaging, metabolic labelingImmunofluorescence, Flow Cytometry, Western Blotting,
pH Sensitivity Information not availableStable over a broad pH range (4-9)

Visualizing the Workflow and Logic

To further elucidate the distinct applications and underlying principles of these two dyes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for each and a logical comparison of their features.

experimental_workflow Experimental Workflow Comparison cluster_calfluor This compound (Click Chemistry) cluster_dylight DyLight 555 (Immunofluorescence) cf_start Metabolic Labeling with Alkyne Substrate cf_fix Fix and Permeabilize Cells (Optional) cf_start->cf_fix cf_click Incubate with this compound and Copper Catalyst cf_fix->cf_click cf_image Image without Wash Steps cf_click->cf_image dl_start Label Primary Antibody with DyLight 555 NHS Ester dl_purify Purify Labeled Antibody dl_start->dl_purify dl_incubate Incubate Cells with Labeled Antibody dl_purify->dl_incubate dl_wash Wash to Remove Unbound Antibody dl_incubate->dl_wash dl_image Image dl_wash->dl_image

Caption: A comparative workflow for this compound and DyLight 555.

logical_comparison Logical Feature Comparison CalFluor_555_Azide CalFluor_555_Azide Fluorogenic Fluorogenic CalFluor_555_Azide->Fluorogenic Click_Chemistry Click_Chemistry CalFluor_555_Azide->Click_Chemistry DyLight_555 DyLight_555 High_Brightness High_Brightness DyLight_555->High_Brightness Photostable Photostable DyLight_555->Photostable Amine_Labeling Amine_Labeling DyLight_555->Amine_Labeling Low_Background Low_Background Fluorogenic->Low_Background

Caption: Key feature comparison of the two dyes.

Detailed Experimental Protocols

To provide practical guidance for researchers, the following are representative protocols for common applications of this compound and DyLight 555.

Protocol 1: Live-Cell Labeling of Alkyne-Modified Glycoproteins with this compound

This protocol is adapted for the copper-catalyzed click chemistry (CuAAC) labeling of metabolically tagged glycoproteins on the surface of live cells.

Materials:

  • Cells cultured with an alkyne-modified sugar (e.g., Ac4ManNAl)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • This compound: 1 mM in DMSO.

    • CuSO4: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Prepare Click Reaction Cocktail: For each sample, prepare the reaction cocktail immediately before use by adding the following to PBS in the order listed, vortexing briefly after each addition:

    • THPTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 20 µM)

    • This compound (to a final concentration of 2-20 µM, start with 5 µM and optimize)

  • Cell Labeling:

    • Wash cells cultured with the alkyne-modified sugar twice with PBS.

    • Add the click reaction cocktail to the cells.

    • Add sodium ascorbate to the cocktail to a final concentration of 3 mM to initiate the reaction.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Imaging:

    • Image the cells directly in the reaction cocktail. Due to the fluorogenic nature of this compound, wash steps are often not required. If background is observed, a single wash with PBS can be performed.

Protocol 2: Antibody Labeling with DyLight 555 NHS Ester

This protocol provides a general procedure for conjugating DyLight 555 NHS Ester to a primary antibody for use in immunofluorescence.

Materials:

  • Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • DyLight 555 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting column or dialysis equipment for purification

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer at an appropriate concentration. Buffers containing Tris or glycine will interfere with the labeling reaction.

  • Prepare Dye Stock Solution:

    • Allow the vial of DyLight 555 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the DyLight 555 NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A dye-to-antibody molar ratio of 5:1 to 15:1 is a common starting point, but the optimal ratio should be determined empirically for each antibody.

    • Slowly add the dissolved DyLight 555 NHS Ester to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled antibody using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to remove free dye that can cause high background.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Conclusion: Making the Right Choice

The choice between this compound and DyLight 555 is fundamentally driven by the experimental question and design.

  • Choose this compound when:

    • Visualizing metabolically labeled biomolecules.

    • Performing live-cell imaging where wash steps are undesirable.

    • Minimizing background fluorescence is a top priority.

  • Choose DyLight 555 when:

    • High signal intensity and photostability are critical.

    • Labeling proteins or antibodies for applications like immunofluorescence, flow cytometry, or western blotting.

    • A robust, pH-insensitive dye is required for established protocols.

By understanding the distinct advantages and chemistries of each dye, researchers can select the most appropriate tool to achieve clear, sensitive, and reliable fluorescence data.

References

CalFluor 555 Azide: A Brighter, Cleaner Alternative for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the precise visualization of molecular processes is paramount. Fluorescent labeling has long been a cornerstone of these investigations, yet traditional fluorescent dyes often present challenges, including high background signals and the need for extensive washing steps, particularly in live-cell imaging. CalFluor 555 Azide emerges as a superior alternative, offering a fluorogenic "turn-on" mechanism that revolutionizes the labeling process. This guide provides an objective comparison of this compound with traditional fluorescent dyes, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications.

The primary advantage of this compound lies in its fluorogenic nature; it is virtually non-fluorescent until it undergoes a "click" reaction with an alkyne-tagged molecule.[1][2] This bioorthogonal reaction forms a stable triazole, switching the dye to a highly fluorescent state with a significant increase in brightness.[1] This key feature eliminates the background fluorescence associated with unreacted dye, a common issue with traditional, "always-on" fluorescent azides like Alexa Fluor 555 Azide and Cy3 Azide.[2] Consequently, this compound enables no-wash imaging, simplifying workflows and making it an indispensable tool for sensitive applications such as visualizing metabolically labeled biomolecules in live cells, developing organisms, and tissue slices.[2]

Performance at a Glance: A Quantitative Comparison

The performance of a fluorescent dye is determined by its photophysical properties, primarily its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While traditional dyes like Alexa Fluor 555 are known for their high intrinsic brightness, the fluorogenic nature of this compound offers a superior signal-to-noise ratio in imaging applications.

PropertyThis compound (pre-click)CalFluor 555 Triazole (post-click)Alexa Fluor 555 AzideCy3 Azide
Excitation Max (nm) ~557561555~550
Emission Max (nm) ~577583565~570
Quantum Yield (Φ) 0.01740.604 ~0.10Lower than Alexa Fluor 555
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) Not applicableNot explicitly stated~155,000 ~150,000
Fluorescence Enhancement -~35-fold --
Key Advantage -No-wash imaging, low backgroundHigh intrinsic brightness, photostableEstablished dye, but less photostable than Alexa Fluor 555

Note: Data for Alexa Fluor 555 and Cy3 are for the dye itself, as they are "always-on." The brightness of the final conjugate can be influenced by the degree of labeling.

Experimental Protocols

Key Experiment: Live-Cell Imaging of Newly Synthesized Proteins

This protocol details the metabolic labeling of nascent proteins with an alkyne-containing amino acid analog, followed by detection with this compound using a copper-catalyzed click reaction (CuAAC).

Materials:

  • Cells of interest cultured in appropriate medium

  • L-azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro) for metabolic labeling

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Hoechst 33342 or DAPI for nuclear counterstain

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with methionine-free medium supplemented with AHA (typically 25-50 µM) or add OP-Puro (typically 10-50 µM) to the complete medium.

    • Incubate cells for the desired labeling period (e.g., 1-4 hours) to allow for incorporation of the alkyne- or azide-containing analog into newly synthesized proteins.

  • Cell Preparation (for fixed-cell imaging, optional):

    • Wash cells three times with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the "click" reaction cocktail. For a final volume of 500 µL, mix:

      • 3 µL of 10 mM this compound in DMSO

      • 10 µL of 50 mM CuSO₄ in water

      • 20 µL of 50 mM THPTA in water

      • 50 µL of 100 mM sodium ascorbate in water (prepare fresh)

      • 417 µL of PBS

    • Remove the medium from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • For live-cell imaging, wash the cells three times with PBS. For fixed cells, wash three times with PBS.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

    • Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission: ~561/583 nm) and the nuclear stain.

Visualizing the Workflow

To better illustrate the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

cluster_0 Metabolic Labeling cluster_1 Click Reaction Detection cluster_2 Imaging Alkyne_Analog Alkyne-containing Amino Acid Cell Live Cell Alkyne_Analog->Cell Incubation Incorporation Protein Synthesis Cell->Incorporation Labeled_Protein Alkyne-labeled Protein Incorporation->Labeled_Protein Click_Reaction CuAAC (Click Reaction) Labeled_Protein->Click_Reaction CalFluor This compound (Non-fluorescent) CalFluor->Click_Reaction Fluorescent_Protein Fluorescently Labeled Protein Click_Reaction->Fluorescent_Protein Microscope Fluorescence Microscopy Fluorescent_Protein->Microscope Image High-Contrast Image Microscope->Image

Caption: Experimental workflow for labeling and imaging newly synthesized proteins.

Unreacted_Dye Unreacted Dye Background High Background Signal Unreacted_Dye->Background Wash Washing Steps Background->Wash Signal_Loss Signal Loss Wash->Signal_Loss Live_Cell_Imaging Live-Cell Imaging Difficulty Wash->Live_Cell_Imaging

Caption: Challenges associated with traditional fluorescent dyes.

Fluorogenic_Dye Fluorogenic Dye Low_Background Low Background Signal Fluorogenic_Dye->Low_Background No_Wash No-Wash Imaging Low_Background->No_Wash High_SNR High Signal-to-Noise Ratio No_Wash->High_SNR Ideal_Live_Cell Ideal for Live-Cell Imaging No_Wash->Ideal_Live_Cell

Caption: Advantages of the fluorogenic approach with this compound.

References

CalFluor 555 Azide: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CalFluor 555 Azide's performance in various cell types against other common fluorescent azides. Experimental data and detailed protocols are included to assist in the selection of the optimal probe for your research needs.

Performance Comparison

This compound is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon reaction with an alkyne.[1][2][3][4] This "turn-on" mechanism provides a distinct advantage by minimizing background fluorescence from unreacted probes, thus enabling "no-wash" imaging protocols.[1] In contrast, conventional fluorescent azides like Alexa Fluor® 555 Azide and Cy3 Azide are always fluorescent, which can contribute to higher background signals if wash steps are not thorough.

The zwitterionic nature of CalFluor dyes also contributes to reduced non-specific binding compared to other probes. While direct, side-by-side quantitative comparisons of photostability and brightness in specific cell lines are not extensively published, the significantly higher signal-to-background ratio is a key performance differentiator for this compound.

FeatureThis compoundAlexa Fluor® 555 AzideCy3 Azide
Fluorogenic YesNoNo
Fluorescence Enhancement ~35-fold upon click reactionNot applicableNot applicable
Excitation Max (nm) ~561~555~550
Emission Max (nm) ~583 (post-reaction)~565~570
Key Advantage High signal-to-noise ratio; enables no-wash imagingHigh brightness and photostabilityWell-established, widely used
Consideration Requires click chemistry activationPotential for higher background without thorough washingGenerally less photostable than Alexa Fluor® dyes

Performance in Different Cell Types

This compound has demonstrated robust performance in a variety of cell types for imaging different classes of biomolecules.

  • Mammalian Cells (HEK 293T, CHO K1): Successful labeling of cell-surface glycoconjugates has been achieved. While some minor background was observed at higher concentrations in live HEK 293T cells, a single wash step was sufficient to eliminate it. Similar excellent results were obtained in fixed CHO K1 cells. The rhodamine-based structure of CalFluor 555 makes it particularly effective for labeling intracellular DNA and RNA.

  • Other Organisms: Beyond cultured cells, CalFluor probes have been successfully used for in vivo imaging in zebrafish and for labeling biomolecules in mouse brain tissue slices, highlighting their utility in complex biological systems.

Experimental Protocols

Below is a general protocol for metabolic labeling of cellular glycans with an alkyne-modified sugar followed by detection with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Part 1: Metabolic Labeling of Cells
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to a desired confluency.

  • Prepare Labeling Medium: Prepare a complete culture medium containing an alkyne-modified metabolic precursor (e.g., 50 µM of N-pentynoyl mannosamine, Ac4ManNAl, for sialic acid labeling).

  • Incubation: Replace the normal culture medium with the labeling medium and incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2).

Part 2: this compound Staining (CuAAC)

This part of the protocol is for fixed cells.

  • Cell Fixation: After metabolic labeling, wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (for intracellular targets): If labeling intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The final volume will depend on the size of your culture vessel. For one well of a 24-well plate (0.5 mL):

    • This compound: 10 µM

    • CuSO4: 50 µM

    • BTTAA ligand: 300 µM

    • Sodium Ascorbate: 5 mM (add fresh from a 1M stock)

    • Note: Premix the this compound, CuSO4, and BTTAA in PBS before adding the sodium ascorbate.

  • Staining: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging. If desired, a nuclear counterstain like DAPI can be used. Mount the coverslips onto microscope slides with an appropriate mounting medium.

Visualizations

CalFluor_TurnOn_Mechanism cluster_0 Before Click Reaction cluster_1 After Click Reaction CalFluor555_Azide This compound (Non-fluorescent) PET Photoinduced Electron Transfer (PET) Quenching CalFluor555_Azide->PET e- transfer CuAAC CuAAC Click Reaction CalFluor555_Azide->CuAAC CalFluor555_Triazole CalFluor 555 Triazole (Highly Fluorescent) Fluorescence Fluorescence Emission CalFluor555_Triazole->Fluorescence Light Emission Alkyne Alkyne-labeled Biomolecule Alkyne->CuAAC CuAAC->CalFluor555_Triazole Forms Triazole, Inhibits PET

Caption: "Turn-on" mechanism of this compound.

Experimental_Workflow cluster_metabolic_labeling Part 1: Metabolic Labeling cluster_staining Part 2: Staining and Imaging Start Seed Cells Add_Precursor Incubate with Alkyne-Precursor Start->Add_Precursor Incubate Incubate 1-3 Days Add_Precursor->Incubate Fix_Cells Fix and Permeabilize Cells Incubate->Fix_Cells Cells now have alkyne-labeled biomolecules Click_Reaction Add CuAAC Click Cocktail (with this compound) Fix_Cells->Click_Reaction Incubate_Stain Incubate 30-60 min Click_Reaction->Incubate_Stain Wash Wash Cells Incubate_Stain->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for cell labeling with this compound.

References

CalFluor 555 Azide: A Comparative Guide for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for achieving high-fidelity imaging results. This guide provides a comprehensive review of CalFluor 555 Azide, a fluorogenic probe that has garnered significant attention for its utility in no-wash cellular imaging. We objectively compare its performance against other commonly used azide-functionalized dyes, supported by experimental data from recent publications.

This compound is a rhodamine-based, azide-functionalized fluorescent probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] A key feature of the CalFluor series of dyes is their fluorogenic nature; they are virtually non-fluorescent until they react with an alkyne, leading to a significant increase in fluorescence.[1][2] This "turn-on" mechanism is highly advantageous for live-cell imaging and other applications where the removal of unreacted probe is challenging, as it minimizes background fluorescence and enhances the signal-to-noise ratio.[2][3]

Performance Comparison of Azide-Functionalized Dyes

To provide a clear comparison, the following table summarizes the key quantitative performance metrics of this compound alongside two popular alternatives: Alexa Fluor 555 Azide and DyLight 555 Azide.

FeatureThis compoundAlexa Fluor 555 AzideDyLight 555 Azide / AZDye™ 555 Azide
Excitation Max (nm) 561555555
Emission Max (nm) 583565572
Quantum Yield (Φ) Before Click: 0.017 After Click: 0.604~0.1 (conjugated)Not explicitly stated for azide conjugate
Fluorescence Enhancement ~35-foldNot fluorogenicNot fluorogenic
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly stated~155,000~155,000
Key Advantage Fluorogenic ("Turn-on")High photostability and brightnessBright and photostable

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment and conjugation state. The data presented here is based on published literature and manufacturer's specifications and should be used as a guide.

In-Depth Performance Analysis

Fluorogenicity and Signal-to-Noise Ratio:

The standout feature of this compound is its significant fluorescence enhancement upon click reaction. The underlying mechanism is based on photoinduced electron transfer (PeT) quenching, where the azide group quenches the fluorescence of the rhodamine core. Upon formation of the triazole ring through the click reaction, this quenching effect is eliminated, resulting in a bright fluorescent signal. This property is particularly beneficial for "no-wash" imaging protocols in live cells and organisms, as it allows for the visualization of labeled biomolecules with high contrast and minimal background from unreacted probe. In contrast, conventional fluorescent azides like Alexa Fluor 555 Azide and DyLight 555 Azide are always fluorescent, necessitating thorough washing steps to remove unbound dye and achieve a good signal-to-noise ratio.

Brightness and Photostability:

While this compound exhibits a high quantum yield after the click reaction, Alexa Fluor 555 is renowned for its exceptional brightness and photostability. Product literature for Alexa Fluor 555 highlights its high fluorescence quantum yield and resistance to photobleaching, which are critical for demanding applications such as super-resolution microscopy (STORM). Similarly, DyLight 555 dyes are promoted for their high fluorescence intensity and photostability. Direct, side-by-side photostability comparisons in recent literature are limited, but the established performance of the Alexa Fluor and DyLight families suggests they are robust options for experiments requiring prolonged imaging.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of key experimental protocols involving this compound.

No-Wash Live Cell Imaging of Glycoproteins

This protocol, adapted from Shieh et al. (2015), demonstrates the use of this compound for imaging metabolically labeled cell-surface glycoconjugates.

  • Metabolic Labeling: HEK 293T cells are cultured for three days in media supplemented with 50 µM peracetylated N-pentynoyl mannosamine (Ac₄ManNAl) to introduce terminal alkynes into cell-surface sialic acid residues.

  • Labeling Cocktail Preparation: A fresh labeling cocktail is prepared containing:

    • 50 µM CuSO₄

    • 300 µM BTTAA (a copper-chelating ligand)

    • 5 mM sodium ascorbate (a reducing agent)

    • 10 µM this compound

  • Labeling Reaction: The cells are incubated with the labeling cocktail.

  • Quenching and Imaging: The reaction is quenched with 1 mM BCS (bathocuproine disulfonate), and the cells are imaged immediately without any further washing steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Kinetics

The following protocol from the same publication was used to measure the fluorescence enhancement of CalFluor dyes.

  • Reaction Mixture: A solution is prepared in pH 7.4 phosphate-buffered saline containing:

    • 2 µM this compound

    • 50 µM CuSO₄

    • 300 µM BTTAA

    • 2.5 mM sodium ascorbate

  • Initiation of Reaction: The click reaction is initiated by the addition of 100 µM of an alkyne-containing molecule.

  • Data Acquisition: Emission scans are taken every 30 seconds to monitor the increase in fluorescence intensity over time.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_labeling No-Wash Click Labeling cluster_imaging Imaging HEK293T HEK 293T Cells Ac4ManNAl Ac4ManNAl Incubation (50 µM, 3 days) HEK293T->Ac4ManNAl Metabolic Incorporation LabeledCells Alkyne-labeled Cells Ac4ManNAl->LabeledCells Alkynes on Cell Surface Cocktail Labeling Cocktail (this compound, CuSO4, BTTAA, Ascorbate) LabeledCells->Cocktail Incubation Quench Quench with BCS Cocktail->Quench Reaction Imaging Fluorescence Microscopy Quench->Imaging Immediate

Fig. 1: Workflow for no-wash live cell imaging of glycoproteins using this compound.

signaling_pathway cluster_reaction Click Reaction CalFluor_Azide This compound (Non-fluorescent) Triazole Triazole Formation CalFluor_Azide->Triazole + Alkyne Alkyne Alkyne-labeled Biomolecule Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole CalFluor_Triazole CalFluor 555 Triazole (Highly Fluorescent) Triazole->CalFluor_Triazole Fluorescence 'Turn-On'

Fig. 2: Fluorogenic activation of this compound via the click reaction.

Conclusion

This compound is a powerful tool for researchers employing click chemistry for biomolecule labeling, particularly in live-cell imaging where washing steps are undesirable. Its key advantage lies in its fluorogenic nature, which provides a high signal-to-noise ratio in "no-wash" experiments. For applications demanding the utmost brightness and photostability for extended imaging periods or super-resolution techniques, established alternatives like Alexa Fluor 555 Azide may be more suitable. The choice of fluorescent azide should therefore be guided by the specific requirements of the experiment, balancing the need for fluorogenicity against brightness and photostability. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their imaging needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing CalFluor 555 Azide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, focusing on the safe handling of its azide component.

The generation of waste should be minimized whenever possible.[1][2] Both the product and its container must be disposed of in accordance with all applicable local, regional, and national/federal regulations.[1][2] It is crucial to remember that empty containers or liners may still retain product residues.[1]

Key Safety and Disposal Information

CharacteristicInformationSource
Product Name This compoundBroadPharm
Appearance Dark red amorphous solid
Primary Hazard Contains azide, which can form explosive metal azides.
Disposal Method Treat as hazardous waste. Do not dispose down the sink.
Waste Segregation Do not mix with acidic waste.
Spill Cleanup Absorb with inert material and place in a non-metallic container for disposal.

Experimental Protocol: Deactivation of Dilute Azide-Containing Solutions

Solutions containing this compound must be treated to deactivate the azide component before disposal. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

  • Aqueous waste solution containing no more than 5% sodium azide equivalent.

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • pH paper.

  • Stirrer.

  • Three-necked flask.

  • Dropping funnel.

  • Outlet tubing.

Procedure:

  • Place the aqueous azide waste solution in a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet tube leading to the fume hood flue.

  • With constant stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide in the solution (a 40% excess).

  • Slowly add a 20% aqueous solution of sulfuric acid through the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper. Caution: The order of addition is critical.

  • Once the reaction is complete, neutralize the solution with a dilute sodium hydroxide (NaOH) solution to a pH between 6 and 9 before final disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Treatment & Disposal start This compound Waste Generated is_liquid Is the waste a dilute aqueous solution? start->is_liquid deactivate Deactivate Azide Component (See Protocol) is_liquid->deactivate Yes solid_waste Collect in a labeled, sealed, non-metallic container. is_liquid->solid_waste No (Solid or Concentrated) dispose Dispose as Hazardous Waste via EHS deactivate->dispose solid_waste->dispose

Caption: Workflow for the proper disposal of this compound waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all relevant regulations. Never pour azide-containing solutions down the drain, as this can lead to the formation of highly explosive metal azides in the plumbing system.

References

Personal protective equipment for handling CalFluor 555 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of CalFluor 555 Azide. Due to the presence of an azide functional group, this compound requires careful handling to mitigate risks associated with both the fluorescent dye and the potentially hazardous azide component.

Hazard Identification and Precautions

This compound is a fluorogenic azide probe that is not fluorescent until it reacts with an alkyne.[1][2][3] While the Safety Data Sheet (SDS) for this compound suggests minimal immediate hazards under normal use[4], azide compounds, in general, are known for their potential toxicity and explosive nature.[5] Organic azides can be energetic and should be handled with care. It is crucial to avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.

Key Precautions:

  • Avoid Metal Contact: Never use metal spatulas or allow contact with heavy metals, as this can form highly shock-sensitive and explosive heavy metal azides. Use plastic, ceramic, or glass spatulas.

  • Incompatible Materials: Store and handle away from acids, strong oxidizing agents, bromine, carbon disulfide, nitric acid, and dimethyl sulfate. Contact with acids can generate highly toxic and explosive hydrazoic acid.

  • Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable and explosive compounds.

  • Work Scale: Always work with the smallest practical quantities, especially during initial handling.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-glove with nitrile exam gloves. For higher risk activities, consider wearing Silver Shield™ gloves under the nitrile gloves.Protects against skin absorption, which can be a route of exposure for azide compounds.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.Protects eyes from splashes of hazardous materials.
Face Protection A face shield worn over safety goggles is required when there is a significant risk of splashes.Provides full-face protection from splashes and potential incidents.
Body Protection A fully buttoned, long-sleeved lab coat is mandatory.Prevents skin contact with the compound.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.

  • Blast Shield: For any procedures where there is a potential for explosion, a blast shield should be used.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.

Experimental Workflow and Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Proceed Weigh_Compound Weigh Compound (No Metal Spatula) Prepare_Hood->Weigh_Compound Proceed Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Proceed Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Proceed Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Experiment Complete Collect_Waste Collect Waste in Designated Container Decontaminate->Collect_Waste Proceed Dispose_Waste Dispose of Hazardous Waste Collect_Waste->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step

Workflow for Handling this compound

Spill and Emergency Procedures

Situation Action
Small Spill (in fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Large Spill (outside fume hood) Evacuate the laboratory immediately and alert others. Close the lab door to contain the spill. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Skin Contact Remove contaminated clothing and immediately rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the SDS to the medical team.

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.

Waste Type Disposal Procedure
Aqueous Waste NEVER pour azide solutions down the drain. Reaction with lead or copper pipes can form highly explosive azide salts. Collect all aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with acidic waste.
Solid Waste Collect any solid waste in a designated hazardous waste container.
Contaminated Materials All contaminated materials (e.g., gloves, absorbent paper, pipette tips) must be disposed of as hazardous waste.
Deactivation (if required) For larger quantities or as per institutional policy, deactivation of the azide may be necessary. A common method involves treatment with sodium nitrite and nitrous acid. This procedure should only be carried out by trained personnel in a controlled environment.
Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.